molecular formula C7H15NO B3029674 (R)-3-isopropylmorpholine CAS No. 74572-01-3

(R)-3-isopropylmorpholine

Cat. No.: B3029674
CAS No.: 74572-01-3
M. Wt: 129.20
InChI Key: ICNOQWMTDGMVGW-ZETCQYMHSA-N
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Description

(R)-3-isopropylmorpholine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-propan-2-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNOQWMTDGMVGW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693472
Record name (3R)-3-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-01-3
Record name (3R)-3-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Leveraging the Chiral Pool for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis of (R)-3-isopropylmorpholine from Amino Acids

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to improve physicochemical properties such as solubility and metabolic stability makes it a desirable structural motif in drug design.[3] Specifically, chiral 3-substituted morpholines represent a critical class of building blocks, where the stereochemistry at the C-3 position is often crucial for biological activity. The synthesis of enantiomerically pure this compound serves as an exemplary case study in modern asymmetric synthesis.

This guide details the synthesis of this compound by leveraging the "chiral pool," specifically using the readily available and inexpensive amino acid, L-valine. This approach is highly efficient as the stereocenter and the isopropyl side chain of the target molecule are already present in the starting material. We will explore the critical transformations involved: the stereospecific reduction of the amino acid to its corresponding amino alcohol and subsequent cyclization strategies to form the morpholine ring. This document is intended for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and rationale for experimental design.

Overall Synthetic Strategy

The conversion of L-valine to this compound is a two-stage process. The first stage involves the reduction of the carboxylic acid functional group of L-valine to a primary alcohol, yielding (R)-2-amino-3-methyl-1-butanol, commonly known as L-valinol. It is critical to note the change in stereochemical descriptor from (S) to (R) is due to a change in Cahn-Ingold-Prelog priority rules upon reduction of the carboxyl group, not an inversion of stereochemistry. The second stage involves the construction of the morpholine ring by introducing a two-carbon linker that connects the nitrogen and oxygen atoms of the amino alcohol.

G L_Valine L-Valine ((S)-2-amino-3-methylbutanoic acid) L_Valinol L-Valinol ((R)-2-amino-3-methyl-1-butanol) L_Valine->L_Valinol Part 1: Reduction (e.g., LiAlH₄ or NaBH₄/I₂) Morpholine This compound L_Valinol->Morpholine Part 2: Cyclization (e.g., via Morpholinone or Ethylene Sulfate)

Caption: Overall synthetic workflow from L-Valine to this compound.

Part 1: Stereospecific Reduction of L-Valine to L-Valinol

The primary challenge in the first stage is the reduction of the carboxylic acid group, which is generally unreactive towards mild reducing agents like sodium borohydride (NaBH₄).[4] Therefore, more potent reagents or activation of the carboxyl group is necessary. The key objective is to achieve this reduction with complete retention of the stereocenter's configuration.[5]

Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful reducing agent capable of directly reducing carboxylic acids to alcohols. However, its high reactivity, pyrophoric nature, and sensitivity to moisture necessitate careful handling and anhydrous conditions.[4]

Causality and Experimental Choices:

  • Reagent: LiAlH₄ is chosen for its potency in reducing the carboxyl group without requiring prior derivatization.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a standard ethereal solvent that is inert to LiAlH₄ and effectively solubilizes the intermediate complexes.

  • Work-up: The reaction is quenched sequentially with water and a strong base (e.g., NaOH) to manage the exothermic decomposition of excess LiAlH₄ and precipitate aluminum salts as filterable solids (Fieser work-up), simplifying purification.

  • A dry, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a dropping funnel is charged with a suspension of LiAlH₄ (1.5-2.0 molar equivalents) in anhydrous THF under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • L-valine (1.0 molar equivalent) is added portion-wise to the stirred suspension. Caution: Vigorous hydrogen gas evolution occurs.

  • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 12-18 hours to ensure complete reaction.

  • After cooling the mixture back to 0 °C, it is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water.

  • The resulting white precipitate (aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude L-valinol.

  • The product can be purified by distillation under reduced pressure to afford a clear oil or a low-melting-point solid.[6]

Method 2: Sodium Borohydride and Iodine (NaBH₄/I₂) System

To circumvent the hazards associated with LiAlH₄, a milder and more cost-effective system using NaBH₄ in combination with an electrophilic activator like iodine has been developed.[4][7] This system generates diborane (in situ), which is the active reducing species for the carboxylic acid.

Causality and Experimental Choices:

  • Reagents: NaBH₄ is a mild and safe reducing agent. Iodine acts as an electrophile to activate the borohydride, forming diborane (B₂H₆), which readily reduces carboxylic acids.[7]

  • Procedure: A solution of iodine in THF is added dropwise to a suspension of the amino acid and NaBH₄ in THF. This controlled addition maintains the reaction temperature and moderates the vigorous evolution of hydrogen gas.[8]

  • Advantages: This method avoids the use of highly flammable LiAlH₄, making it more suitable for larger-scale synthesis. The reagents are also less expensive.[4]

  • To a dry round-bottom flask under a nitrogen atmosphere, add L-valine (1.0 molar equivalent) and NaBH₄ (2.5 molar equivalents) to anhydrous THF.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Prepare a solution of iodine (1.0 molar equivalent) in anhydrous THF. Add this solution dropwise to the amino acid suspension over 30-60 minutes, maintaining the internal temperature below 20 °C. Vigorous H₂ evolution will be observed.

  • Once the iodine addition is complete and gas evolution has subsided, the mixture is heated to reflux for 15-18 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by acidification with aqueous HCl (e.g., 1 M HCl).

  • The THF is removed under reduced pressure. The remaining aqueous layer is basified with a strong base (e.g., 6 M NaOH) to a pH > 12.

  • The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield L-valinol.[7]

ParameterMethod 1: LiAlH₄Method 2: NaBH₄/I₂
Reducing Agent Lithium Aluminum HydrideSodium Borohydride / Iodine
Typical Yield ~80-90%[6]~75-85%[7]
Key Advantage High reactivity, well-establishedImproved safety profile, lower cost[4]
Key Disadvantage Pyrophoric, requires strict anhydrous conditionsLonger reflux times, multi-step work-up

Part 2: Cyclization of L-Valinol to this compound

With the chiral amino alcohol in hand, the final step is the formation of the six-membered morpholine ring. This requires the formal addition of a –CH₂CH₂– unit to bridge the nitrogen and oxygen atoms. Several strategies exist to accomplish this transformation.[9]

Method 1: The Morpholinone Route

A robust and common two-step method involves an initial acylation of the amino alcohol with chloroacetyl chloride, followed by an intramolecular cyclization to form a morpholinone (a cyclic amide-ether). This intermediate is then reduced to the desired morpholine.[10]

G cluster_0 Step 1: Acylation & Cyclization cluster_1 Step 2: Reduction Valinol L-Valinol Morpholinone (R)-5-isopropylmorpholin-3-one Valinol->Morpholinone 1. Chloroacetyl chloride, Base 2. NaH or other strong base Morpholine_final This compound Morpholinone_redux (R)-5-isopropylmorpholin-3-one Morpholinone_redux->Morpholine_final LiAlH₄ or BH₃•THF

Caption: Workflow for the morpholinone route to this compound.

Causality and Experimental Choices:

  • Acylation: Chloroacetyl chloride is a bifunctional reagent. The acyl chloride group readily reacts with the more nucleophilic amine of L-valinol. The chloride on the alpha-carbon serves as a leaving group for the subsequent cyclization.

  • Cyclization: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a potent alkoxide nucleophile. This alkoxide then displaces the chloride in an intramolecular Sₙ2 reaction to form the six-membered ring.[10]

  • Reduction: The resulting lactam (cyclic amide) is chemically robust and requires a strong reducing agent like LiAlH₄ or borane (BH₃•THF) for complete reduction to the corresponding amine.

Step A: Synthesis of (R)-5-isopropylmorpholin-3-one

  • Dissolve L-valinol (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a chlorinated solvent (e.g., CH₂Cl₂) and cool to 0 °C.

  • Add a solution of chloroacetyl chloride (1.05 eq) in CH₂Cl₂ dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS indicates complete formation of the N-acylated intermediate.

  • Wash the reaction mixture with water and brine, then dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Dissolve the crude intermediate in anhydrous THF and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours until cyclization is complete.

  • Cool the reaction and quench carefully with water. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the morpholinone by column chromatography or recrystallization.[10]

Step B: Reduction of (R)-5-isopropylmorpholin-3-one

  • Prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under nitrogen and cool to 0 °C.

  • Add a solution of the morpholinone (1.0 eq) in THF dropwise.

  • After addition, heat the reaction to reflux for 4-8 hours.

  • Cool the mixture to 0 °C and perform a Fieser work-up as described in the L-valine reduction method.

  • Extract the product, dry the organic phase, and concentrate under reduced pressure. The final this compound can be purified by distillation.

Method 2: The Ethylene Sulfate Route (Redox-Neutral)

A more modern and "greener" approach utilizes ethylene sulfate as a C2-synthon. This method is often a one or two-step, redox-neutral protocol that avoids the use of harsh reducing agents and acyl chlorides.[11][12]

Causality and Experimental Choices:

  • Reagent: Ethylene sulfate is a cyclic sulfate that acts as an efficient electrophile for two sequential Sₙ2 reactions.

  • Mechanism: The amine of L-valinol first attacks the ethylene sulfate, opening the ring to form a zwitterionic intermediate (a sulfate ester).[11] In the presence of a base like potassium tert-butoxide (t-BuOK), the alcohol is deprotonated, and the resulting alkoxide performs an intramolecular Sₙ2 cyclization, displacing the sulfate group to form the morpholine ring.[12]

  • Advantages: This protocol is redox-neutral, avoiding the waste associated with hydride reductions. It often proceeds under milder conditions and can be performed in fewer steps than the morpholinone route.[11]

  • In a round-bottom flask, dissolve L-valinol (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Add ethylene sulfate (1.0-1.2 eq) to the solution and stir at room temperature for 12-24 hours. The zwitterionic intermediate may precipitate from the solution.

  • Isolate the intermediate by filtration if it precipitates, or proceed directly by adding a strong base.

  • Suspend the intermediate in a solvent like THF and add potassium tert-butoxide (t-BuOK, 2.0-2.2 eq) at room temperature.

  • Heat the mixture to reflux for 2-4 hours until cyclization is complete (monitor by TLC or LC-MS).

  • Cool the reaction, quench with water, and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography or distillation to obtain this compound.[11][12]

ParameterMethod 1: Morpholinone RouteMethod 2: Ethylene Sulfate Route
Key Reagents Chloroacetyl chloride, NaH, LiAlH₄Ethylene sulfate, t-BuOK
Redox Steps Yes (Amide Reduction)No (Redox-Neutral)
Number of Steps 2-3 (Acylation, Cyclization, Reduction)1-2 (Alkylation, Cyclization)
Key Advantage Robust, widely applicable"Green," avoids harsh hydrides[11]
Key Disadvantage Generates significant waste (hydride quench)Ethylene sulfate can be moisture-sensitive

Conclusion

The synthesis of enantiopure this compound from L-valine is a prime example of efficient chiral pool synthesis. By starting with a molecule that already contains the desired stereochemistry and carbon framework, the synthetic challenge is reduced to a sequence of reliable and well-understood chemical transformations. Both the classic reduction of the amino acid followed by a morpholinone-based cyclization and more modern, redox-neutral cyclizations offer viable pathways for researchers. The choice of method will depend on factors such as scale, available equipment, safety considerations, and cost. The protocols and rationale provided in this guide offer a solid foundation for drug development professionals and synthetic chemists to produce this and other valuable chiral morpholine building blocks.

References

  • Hwang, S. H., et al. (2008). A convenient reduction of α-amino acids to 1,2-amino alcohols with retention of optical purity. The Open Organic Chemistry Journal, 2, 107-109.
  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. Referenced in Chemistry Stack Exchange.
  • O'Brien, P. P., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(3), 447-452.
  • Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4467–4470.
  • Foley, C. A., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 16(11), 609–616.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis.
  • Evans, D. A., et al. (1998). Synthesis of Di- and Trisubstituted (S,S)-2,2‘-Isopropylidenebis(4-phenyl-2-oxazoline). The Journal of Organic Chemistry, 63(13), 4541–4544. Referenced in Organic Syntheses.
  • Kulesza, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters.
  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488.

Sources

Physicochemical properties of (R)-3-isopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-isopropylmorpholine

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, a chiral building block of significant interest in modern drug discovery and development.[1][2] The narrative is structured to provide not just data, but also the scientific rationale behind its determination and its implications for research and development professionals.

Core Molecular and Physical Characteristics

This compound is a saturated heterocyclic compound featuring a morpholine core substituted with an isopropyl group at the chiral C-3 position. This structure imparts a unique combination of properties, including basicity, moderate polarity, and three-dimensional complexity, making it a valuable scaffold in medicinal chemistry.[3] A precise understanding of its fundamental properties is the cornerstone of its effective application, from reaction design to formulation.

The primary physicochemical data for this compound are summarized below. This information is critical for calculating molar equivalents, predicting reaction behavior, and ensuring safe handling and storage.

PropertyValueSource(s)
CAS Number 74572-01-3[4]
Molecular Formula C₇H₁₅NON/A
Molecular Weight 129.20 g/mol N/A
Appearance Colorless to light yellow liquidN/A
Boiling Point 175.2 °C at 760 mmHg[4]
Density ~0.9 g/cm³[5]

Stereochemical Integrity: The Foundation of Biological Activity

The biological activity of chiral molecules is critically dependent on their stereochemistry.[6] For this compound, ensuring high enantiomeric purity is paramount, as the (S)-enantiomer may exhibit different, undesirable, or no biological effects.[6] Synthetic routes often employ chiral precursors or asymmetric synthesis strategies to establish the desired (R) configuration.[7]

Consequently, a robust analytical method to verify enantiomeric excess (e.e.) is a non-negotiable aspect of quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[6][8]

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Causality: The separation of enantiomers is achieved because the chiral stationary phase (CSP) forms transient, diastereomeric complexes with each enantiomer.[6][9] The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification.[6] A polysaccharide-based column is often effective for a wide range of compounds.[8] The addition of a basic modifier, like diethylamine (DEA), to the mobile phase is crucial for obtaining sharp, symmetrical peaks for basic compounds like morpholines by minimizing undesirable ionic interactions with the silica support.[10]

G cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Prepare Mobile Phase: Hexane/IPA/DEA (e.g., 90:10:0.1) prep2 Dissolve sample in Mobile Phase (approx. 1 mg/mL) prep1->prep2 prep3 Equilibrate Chiral Column (e.g., Chiralpak IA/IB/IC) prep1->prep3 hplc1 Inject filtered sample prep2->hplc1 prep3->hplc1 hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV Detection (e.g., 210-220 nm) hplc2->hplc3 data1 Integrate peak areas for (R) and (S) enantiomers hplc3->data1 data2 Calculate Enantiomeric Excess: e.e. (%) = [(R-S)/(R+S)] * 100 data1->data2

Caption: Workflow for Chiral HPLC analysis of this compound.

Step-by-Step Methodology:

  • System Preparation:

    • Mobile Phase: Prepare a mobile phase consisting of n-Hexane, Isopropanol, and Diethylamine in a 90:10:0.1 (v/v/v) ratio. Filter and degas the mobile phase.

    • Column: Install a polysaccharide-based chiral column (e.g., Chiralpak IC, 250 mm x 4.6 mm, 5 µm).[10]

    • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set column temperature to 25 °C.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Run:

    • Injection: Inject 10 µL of the prepared sample.

    • Detection: Monitor the eluent using a UV detector at a low wavelength (e.g., 210 nm), as the morpholine scaffold lacks a strong chromophore.

    • Run Time: Allow the run to proceed for a sufficient duration to ensure the elution of both enantiomers.

  • Data Analysis:

    • Identify and integrate the peak areas corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (e.e. %) using the standard formula.

Structural Confirmation: Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR and Mass Spectrometry is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the morpholine ring protons, typically in the 2.5-4.0 ppm range. The isopropyl group will present as a characteristic doublet (for the two methyl groups) and a multiplet (for the CH group).

    • ¹³C NMR : The carbon spectrum will confirm the presence of seven distinct carbon environments. The chemical shifts will reflect the connectivity, with carbons adjacent to the nitrogen and oxygen atoms appearing further downfield.[11]

  • Mass Spectrometry (MS) :

    • Mass spectrometry confirms the molecular weight of the compound.[12] Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 130.1.

Solution Behavior: Solubility and Basicity (pKa)

The behavior of a drug candidate in solution is fundamental to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Solubility and pKa are two of the most critical parameters in this regard.

  • Solubility : As a moderately polar molecule, this compound is expected to be miscible with a wide range of organic solvents, including alcohols, ethers (like THF), and chlorinated solvents.[13] Its solubility in aqueous media is pH-dependent. At neutral or high pH, its solubility may be limited due to the non-polar isopropyl group. However, in acidic solutions, protonation of the morpholine nitrogen forms a more polar ammonium salt, significantly increasing aqueous solubility. This property is often leveraged in drug formulation.

  • Basicity (pKa) : The pKa of the conjugate acid of the morpholine nitrogen dictates the extent of ionization at a given pH. This is crucial for predicting its interaction with biological targets, membrane permeability, and solubility.[14] Potentiometric titration is a direct and reliable method for pKa determination.[15]

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This method involves monitoring the pH of a solution of the amine as a strong acid titrant is added.[15] The resulting titration curve shows a point of maximum inflection at the equivalence point. According to the Henderson-Hasselbalch equation, at the half-equivalence point (where half of the amine has been neutralized), the pH of the solution is equal to the pKa of the conjugate acid.[15]

G cluster_setup System Setup & Calibration cluster_titration Titration Procedure cluster_analysis Data Analysis setup1 Prepare standardized ~0.1 M HCl titrant setup2 Accurately prepare ~0.05 M amine solution in deionized water setup1->setup2 setup3 Calibrate pH meter with standard buffers (pH 4, 7, 10) setup2->setup3 titr1 Immerse calibrated pH electrode and titrator nozzle in amine solution setup3->titr1 titr2 Add HCl titrant in small, precisely measured increments titr1->titr2 titr3 Record pH after each addition, allowing for stabilization titr2->titr3 analysis1 Plot pH vs. Volume of HCl added titr3->analysis1 analysis2 Determine equivalence point (Veq) from 1st or 2nd derivative analysis1->analysis2 analysis3 Find pH at half-equivalence point (Veq/2) analysis2->analysis3 analysis4 pKa = pH at Veq/2 analysis3->analysis4

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a standardized solution of ~0.1 M hydrochloric acid.

    • Accurately prepare a ~0.05 M solution of this compound in CO₂-free deionized water.

    • Perform a two- or three-point calibration of a pH meter using standard buffers.

  • Titration:

    • Place a known volume (e.g., 20.0 mL) of the amine solution into a jacketed beaker maintained at 25 °C.

    • Immerse the calibrated pH electrode and the tip of the burette. Stir the solution gently.

    • Add the standardized HCl titrant in small increments (e.g., 0.1 mL), recording the pH value after each addition has stabilized.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point (the steepest part of the curve) by calculating the first or second derivative of the curve.

    • Determine the volume of titrant at the half-equivalence point (Veq/2).

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.

References

  • Determining Dissociation Constants (pKa) of Amines. (n.d.). MDPI.
  • Simple Method for the Estimation of pKa of Amines. (n.d.). Croatian Chemical Society.
  • Development of Methods for the Determination of pKa Values. (2013). National Institutes of Health (PMC).
  • Spectrophotometric Determination of the pKa's of Some Aromatic Amines. (1962). Defense Technical Information Center (DTIC).
  • Measurement and Prediction of pKa of Linear and Cyclic Amines. (2022). University of Regina.
  • 3M Scotchcast™ Electrical Resin 281 (A & B) Safety Data Sheet. (2024). 3M.
  • (R)-3-methylmorpholine. (2025). Chemsrc.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). National Institutes of Health (PMC).
  • IR, MS, UV, NMR Spectroscopy. (n.d.). Scribd.
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
  • Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. (2021). National Institutes of Health (PMC).
  • Morpholine. (n.d.). PubChem, National Institutes of Health.
  • Getting Started with Chiral Method Development. (2022). Regis Technologies.
  • Chapter 13: Spectroscopy. (n.d.). University of Calgary.
  • N-(3-Aminopropyl)morpholine. (n.d.). PubChem, National Institutes of Health.
  • Novel synthesis of cis-3,5-disubstituted morpholine derivatives. (2006). PubMed, National Institutes of Health.
  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane. (n.d.). Oriental Journal of Chemistry.
  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate.
  • Morpholine. (1989). IARC Monographs, NCBI.
  • Copper-catalyzed electrophilic amination of diorganozinc reagents. (n.d.). Organic Syntheses.
  • Drug Discovery and Development. (n.d.). RTI International.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube.
  • Solubility of Organic Compounds. (2023). University of Toronto.
  • Drug Discovery and Development application with Syrris. (n.d.). Syrris.
  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube.
  • Solvent Miscibility Table. (n.d.). University of Rochester.
  • High-throughput investigation of macromolecular interactions for drug development. (2025). PubMed Central, National Institutes of Health.
  • Natural product-derived compounds in clinical trials and drug approvals. (2025). Royal Society of Chemistry.
  • Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. (2023). PubMed Central, National Institutes of Health.

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(R)-3-Isopropylmorpholine: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Chiral Morpholines in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability.[3] The stereochemistry of substituted morpholines is often critical for their biological activity, making the development of efficient asymmetric syntheses for these chiral building blocks a key focus in contemporary drug discovery.[4] Among these, (R)-3-isopropylmorpholine emerges as a valuable synthon, offering a unique combination of steric and electronic properties for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of this compound, underscoring its potential as a pivotal component in the development of next-generation therapeutics.

Synthesis of this compound: Strategies and Mechanistic Insights

The enantioselective synthesis of 3-substituted morpholines can be achieved through several robust methodologies. A common and efficient approach involves the use of readily available chiral amino alcohols as starting materials.[5]

Representative Synthetic Strategy: From (R)-Alaninol

A practical and scalable synthesis of this compound can be envisioned starting from the chiral amino alcohol, (R)-alaninol. This method typically involves a two-step sequence: N-alkylation followed by intramolecular cyclization.

Conceptual Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A (R)-Alaninol C N-(2-chloroethyl)-(R)-alaninol A->C Base (e.g., K2CO3) Solvent (e.g., CH3CN) B 1-bromo-2-chloroethane B->C D N-(2-chloroethyl)-(R)-alaninol E This compound D->E Strong Base (e.g., NaH) Solvent (e.g., THF)

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A Representative Two-Step Synthesis

The following protocol is a representative procedure for the synthesis of 3-alkyl-substituted morpholines, adapted for the preparation of this compound from (R)-alaninol.

Step 1: Synthesis of (R)-2-((2-chloroethyl)amino)propan-1-ol

  • To a stirred solution of (R)-alaninol (1.0 eq.) in acetonitrile, add potassium carbonate (2.5 eq.) and 1-bromo-2-chloroethane (1.2 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate. This intermediate may be used in the next step without further purification or can be purified by column chromatography.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the crude (R)-2-((2-chloroethyl)amino)propan-1-ol from the previous step in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford this compound.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate in the first step is a mild base suitable for the N-alkylation of the amino alcohol without promoting significant side reactions. In the second step, a strong base like sodium hydride is required to deprotonate the hydroxyl group, facilitating the intramolecular Williamson ether synthesis to form the morpholine ring.

  • Solvent Selection: Acetonitrile is a polar aprotic solvent that is well-suited for the SN2 reaction in the first step. Anhydrous THF is used in the second step as it is unreactive towards sodium hydride and effectively solubilizes the intermediate.

  • Temperature Control: The initial cooling to 0 °C during the addition of sodium hydride is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas.

Alternative Asymmetric Synthetic Routes

Modern catalytic methods offer elegant and highly efficient alternatives for the synthesis of chiral morpholines.

  • Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines provides a direct and atom-economical route to the corresponding chiral morpholines with excellent enantioselectivities (up to 99% ee).[6][7] The use of chiral bisphosphine ligands is crucial for achieving high levels of stereocontrol.[6]

  • Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A powerful one-pot, two-step catalytic process has been developed for the synthesis of 3-substituted chiral morpholines.[4] This tandem reaction involves an initial titanium-catalyzed intramolecular hydroamination of an aminoalkyne to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand.[4]

Mechanism of Asymmetric Transfer Hydrogenation

G cluster_0 Catalytic Cycle A [Ru(II)-H]⁺(chiral ligand) C Hydride Transfer (Stereodetermining Step) A->C B Cyclic Imine B->C D Chiral Morpholine C->D E [Ru(II)]²⁺(chiral ligand) C->E E->A Regeneration F Formic Acid/Triethylamine F->A

Caption: Simplified mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted physicochemical and spectroscopic properties of this compound.

PropertyValueReference
CAS Number 74572-01-3[8]
Molecular Formula C₇H₁₅NO[8]
Molecular Weight 129.20 g/mol [8]
Boiling Point 175.2 °C at 760 mmHg (Predicted)
Density 0.9 g/cm³ (Predicted)
¹H NMR (CDCl₃, Predicted) δ (ppm): 3.8-3.5 (m, 2H), 3.4-3.2 (m, 1H), 2.9-2.6 (m, 3H), 1.8-1.6 (m, 1H), 1.5 (br s, 1H), 0.9 (d, J=6.5 Hz, 6H)[9][10]
¹³C NMR (CDCl₃, Predicted) δ (ppm): 68.0, 58.0, 46.5, 30.0, 19.5, 18.0[9][10]

Note: Predicted NMR data is based on general chemical shift ranges for substituted morpholines and may vary depending on experimental conditions.[9][10][11]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of novel pharmaceutical agents. The isopropyl group provides a degree of lipophilicity and steric bulk that can be exploited to fine-tune the binding of a molecule to its biological target.

Case Study: Aprepitant (Emend®) - A Chiral Morpholine in Action

While not containing an isopropyl group, the synthesis of the antiemetic drug Aprepitant (Emend®) is a landmark example of the critical role of a chiral morpholine core in a clinically successful drug.[12] The synthesis of Aprepitant involves the construction of a highly substituted morpholine ring with precise stereochemical control at multiple centers.[13] The morpholine moiety is essential for the drug's high affinity and selectivity as a human neurokinin-1 (NK-1) receptor antagonist.[12][14]

The Chiral Morpholine Core of Aprepitant

G A Aprepitant B (2R,3S)-disubstituted morpholine core A->B contains C High affinity and selectivity for NK-1 receptor B->C confers

Caption: The pivotal role of the chiral morpholine in Aprepitant.

The synthetic strategies developed for Aprepitant, such as crystallization-induced diastereoselective transformations and stereoselective Lewis acid-catalyzed trans-acetalization reactions, have provided a robust toolbox for the synthesis of other complex chiral morpholines, including those derived from this compound.[5][13]

Potential Therapeutic Areas for this compound Derivatives

Based on the known biological activities of other substituted morpholines, derivatives of this compound hold promise in a variety of therapeutic areas:

  • Oncology: The morpholine scaffold is a key component of several kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[15][16]

  • Neurodegenerative Diseases: The physicochemical properties of the morpholine ring can enhance a molecule's ability to cross the blood-brain barrier, making it a valuable scaffold for the development of drugs targeting central nervous system disorders.[17]

  • Infectious Diseases: Morpholine derivatives have been investigated for their antibacterial and antifungal activities.[6]

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in modern drug discovery. Its efficient enantioselective synthesis, coupled with the favorable physicochemical properties imparted by the morpholine scaffold, makes it an attractive starting material for the creation of diverse libraries of compounds for high-throughput screening and lead optimization. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic incorporation of chiral synthons like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • Arshad, F., Khan, M.F., Akhtar, W., Alam, M.M., Nainwal, L.M., Kaushik, S.K., & M. (2024).
  • Zhao, M. M., McNamara, J. M., Ho, G. J., Emerson, K. M., Song, Z. J., Tschaen, D. M., Brands, K. M. J., Dolling, U.-H., Grabowski, E. J. J., Reider, P. J., Cottrell, I. F., Ashwood, M. S., & Bishop, B. C. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747.
  • U.S. Food and Drug Administration. (2003). EMEND® (aprepitant) Capsules Label.
  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. BenchChem.
  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of organic chemistry, 74(14), 5119-5122.
  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & medicinal chemistry letters, 26(11), 2654–2658.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical science, 12(45), 15061–15066.
  • Payack, J. F., et al. (2004). Preparation of aprepitant. Organic Process Research & Development, 8(2), 183-191.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066.
  • BenchChem. (2025). The Emerging Role of 3-Propylmorpholine in Medicinal Chemistry: A Technical Guide. BenchChem.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Pathak, G., Rushell, E., Pathak, S., Khandelwal, S., & Kumar, M. (2024).
  • Tzara, A., et al. (2020).
  • I. M. D. Calderone V. (2016). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 7(12), 1644–1654.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
  • BenchChem. (2025).
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry : MRC, 43(8), 673–675.
  • Tzara, A., et al. (2020).
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

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Introduction to (R)-3-isopropylmorpholine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-3-Isopropylmorpholine as a Chiral Auxiliary

Introduction: The Morpholine Scaffold in Asymmetric Synthesis

In the pursuit of enantiomerically pure molecules, synthetic chemists rely on a toolkit of methods to control stereochemistry. Among the most robust and reliable strategies is the use of chiral auxiliaries: enantiopure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[] While classic examples like Evans' oxazolidinones and Oppolzer's camphorsultam are ubiquitous, the exploration of alternative scaffolds continues to yield valuable tools for modern synthesis.

This guide focuses on this compound, a chiral auxiliary derived from the readily available and inexpensive amino acid, (R)-valine. The morpholine ring provides a conformationally rigid, chair-like framework that is ideal for transmitting stereochemical information. The C3-isopropyl group, originating from the valine side chain, acts as a powerful steric director, effectively shielding one face of a reactive intermediate.

As a Senior Application Scientist, this guide is structured not as a simple list of protocols, but as a comprehensive narrative that explains the causality behind the synthetic steps. We will delve into the synthesis of the auxiliary, the mechanism of its stereodirecting influence, its application in cornerstone C-C bond-forming reactions, and the methods for its subsequent removal and recovery.

Part 1: Synthesis and Preparation of the Chiral Auxiliary

The utility of a chiral auxiliary is intrinsically linked to its accessibility. This compound is strategically advantageous as it is synthesized from (R)-valine, a member of the chiral pool. The synthesis is a robust, two-stage process: reduction of the amino acid to the corresponding amino alcohol, followed by cyclization to form the morpholine ring.

Stage 1: Reduction of (R)-Valine to (R)-Valinol

The direct reduction of a carboxylic acid in the presence of an amine requires a powerful reducing agent capable of reducing the carboxyl group without affecting other functionalities. Lithium aluminum hydride (LAH) is a classic and effective choice for this transformation.[2][3]

  • Setup: A 2 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a 500 mL pressure-equalizing dropping funnel. The entire apparatus is oven-dried and assembled hot under a stream of dry nitrogen.

  • LAH Suspension: The flask is charged with lithium aluminum hydride (40 g, 1.05 mol) and 800 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is stirred to ensure it is homogenous.

  • Substrate Addition: (R)-Valine (100 g, 0.85 mol) is added portion-wise to the stirred LAH suspension at a rate that maintains gentle reflux. Causality Note: The reaction is highly exothermic; slow addition is critical for safety and control.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux for 18 hours to ensure complete reduction.

  • Work-up and Quenching (Fieser method): The flask is cooled in an ice bath. The reaction is cautiously quenched by the sequential, dropwise addition of 40 mL of water, 40 mL of 15% aqueous sodium hydroxide, and finally 120 mL of water. Trustworthiness Note: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying purification.

  • Isolation: The resulting white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF (3 x 200 mL). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude oil is purified by vacuum distillation to afford (R)-valinol as a clear, colorless oil (Typical Yield: 75-85%).[2]

Stage 2: Cyclization to this compound

The formation of the morpholine ring from a 1,2-amino alcohol can be achieved via annulation with a two-carbon electrophile. Modern methods provide efficient and selective routes. A particularly effective protocol involves the reaction with ethylene sulfate, which acts as a compact and reactive dielectrophile.[4][5]

  • Setup: A 1 L round-bottom flask is charged with (R)-valinol (50 g, 0.48 mol) and 500 mL of acetonitrile.

  • Reagent Addition: Ethylene sulfate (60 g, 0.48 mol) is added to the solution.

  • Reaction: The mixture is stirred at room temperature for 12 hours. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the starting amino alcohol.

  • Cyclization: Potassium tert-butoxide (60 g, 0.53 mol) is added portion-wise to the reaction mixture, which is then heated to 60 °C for 4 hours to drive the intramolecular cyclization.

  • Work-up: The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water (300 mL) and dichloromethane (300 mL).

  • Extraction & Purification: The aqueous layer is extracted with dichloromethane (2 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to yield this compound.

Part 2: Mechanism of Stereocontrol

The power of this compound as a chiral auxiliary lies in its ability to create a highly biased steric environment upon conversion to an N-acyl derivative. In reactions involving enolate chemistry, such as alkylations and aldol additions, the stereochemical outcome is dictated by the preferred conformation of the enolate intermediate.

  • Acylation: The auxiliary is first acylated with a prochiral carboxylic acid chloride or anhydride to form an N-acylmorpholine.

  • Enolate Formation: Treatment with a suitable base, such as lithium diisopropylamide (LDA) for alkylations or a Lewis acid/tertiary amine combination (e.g., Bu₂BOTf/DIPEA) for aldol reactions, generates a Z-enolate. The chelation between the lithium or boron cation, the enolate oxygen, and the amide carbonyl oxygen locks the system into a rigid conformation.[6]

  • Stereodifferentiation: In this rigid conformation, the C3-isopropyl group extends over the si-face of the enolate. This substantial steric bulk effectively blocks the approach of an electrophile from this face, forcing it to attack from the less hindered re-face. This facial bias is the origin of the high diastereoselectivity observed in these reactions.

Visualization: Transition State Model

The following diagram illustrates the proposed transition state for the alkylation of the lithium enolate of an N-acyl-(R)-3-isopropylmorpholine derivative.

Caption: Transition state model showing the i-Pr group blocking the top (si) face.

Part 3: Applications in Asymmetric Synthesis

The N-acyl-(R)-3-isopropylmorpholine system is a versatile intermediate for various asymmetric transformations. Below are representative protocols for two fundamental carbon-carbon bond-forming reactions.

Application 1: Asymmetric Alkylation

Asymmetric alkylation of enolates is a cornerstone transformation for creating chiral carboxylic acid derivatives. The protocol below is a robust, general procedure.[]

G cluster_workflow Asymmetric Alkylation Workflow start N-Acyl-(R)-3- isopropylmorpholine enolate Enolate Formation LDA, THF, -78 °C start->enolate alkylation Alkylation R-X, -78 °C to RT enolate->alkylation product Alkylated Product (High d.r.) alkylation->product cleavage Auxiliary Cleavage product->cleavage final_product Chiral Carboxylic Acid (High e.e.) cleavage->final_product

Caption: Workflow for the asymmetric alkylation using the chiral morpholine auxiliary.

  • Setup: A flame-dried flask under a nitrogen atmosphere is charged with the N-acyl-(R)-3-isopropylmorpholine substrate (1.0 equiv) and anhydrous THF (0.1 M solution). The solution is cooled to -78 °C (dry ice/acetone bath).

  • Enolate Formation: A solution of lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or titrated) in THF is added dropwise. The solution is stirred at -78 °C for 1 hour. Expertise Note: The formation of the Z-lithium enolate is crucial for high selectivity. Maintaining a low temperature and using a high-quality base are paramount.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, methyl iodide, 1.2 equiv) is added neat or as a solution in THF. The reaction is stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature overnight.

  • Quench and Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched alkylated product. Diastereomeric ratio (d.r.) can be determined by ¹H NMR or chiral HPLC analysis.

Application 2: Asymmetric Aldol Reaction

The aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters simultaneously. The use of boron enolates, as pioneered by Evans, provides excellent control over both relative and absolute stereochemistry.[6]

  • Setup: A flame-dried flask under nitrogen is charged with the N-acyl-(R)-3-isopropylmorpholine substrate (1.0 equiv) and anhydrous dichloromethane (0.1 M). The solution is cooled to 0 °C.

  • Enolate Formation: Di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) is added dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 1.2 equiv). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. Causality Note: The combination of Bu₂BOTf and a hindered amine base selectively generates the Z-boron enolate, which is key to achieving the desired 'syn' aldol adduct.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for an additional 1 hour.

  • Quench and Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is stirred vigorously with methanol and 30% hydrogen peroxide at 0 °C for 1 hour to oxidize the boron species.

  • Extraction and Purification: The volatile solvents are removed in vacuo, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate, brine, dried, and concentrated. The product is purified by flash chromatography.

Reaction TypeElectrophileTypical YieldTypical Diastereoselectivity (d.r.)
AlkylationBenzyl Bromide85-95%>95:5
AlkylationMethyl Iodide80-90%>95:5
AldolIsobutyraldehyde75-85%>98:2 (syn)
AldolBenzaldehyde80-90%>98:2 (syn)
Table 1: Representative yields and diastereoselectivities for reactions using morpholine-based chiral auxiliaries, based on analogous systems reported in the literature.[6][7]

Part 4: Auxiliary Cleavage and Recovery

A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. N-acylmorpholines can be cleaved to reveal a variety of functional groups.[8]

  • Conditions: The alkylated N-acylmorpholine (1.0 equiv) is dissolved in a 4:1 mixture of THF and water.

  • Reagents: The solution is cooled to 0 °C, and lithium hydroxide (LiOH, 4.0 equiv) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) are added.

  • Reaction: The mixture is stirred at 0 °C for 4 hours.

  • Work-up: The reaction is quenched with aqueous sodium sulfite. The THF is removed, and the aqueous solution is acidified with HCl. The product is extracted with ethyl acetate, dried, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the this compound auxiliary.

  • Conditions: The N-acylmorpholine is dissolved in anhydrous THF and cooled to 0 °C.

  • Reagent: Lithium aluminum hydride (LAH, 2.0-3.0 equiv) is added portion-wise.

  • Reaction: The mixture is stirred at 0 °C for 1 hour, then warmed to room temperature and stirred for an additional 3 hours.

  • Work-up: The reaction is quenched and worked up using the Fieser method as described in the synthesis of (R)-valinol. This process yields the chiral primary alcohol and recovers the auxiliary.

Summary and Outlook

This compound stands as a valuable, yet perhaps underutilized, chiral auxiliary for asymmetric synthesis. Its straightforward synthesis from an inexpensive chiral pool starting material, the conformational rigidity of its N-acyl derivatives, and the powerful stereodirecting effect of the C3-isopropyl group make it a compelling choice for researchers in process development and discovery chemistry.

Key Advantages:

  • Accessibility: Readily prepared in two steps from (R)-valine.

  • High Diastereoselectivity: The isopropyl group provides excellent facial shielding for enolate reactions.

  • Robustness: The morpholine amide is stable and amenable to a variety of reaction and cleavage conditions.

  • Recovery: The auxiliary can be recovered and reused, improving process economy.

While it may not supplant the most established auxiliaries for all applications, this compound offers a highly effective and economical alternative, particularly for the asymmetric synthesis of α-substituted and β-hydroxy carboxylic acid derivatives. Its performance in other classes of reactions, such as conjugate additions and Diels-Alder reactions, represents a fertile ground for future investigation.

References

  • G. D. Smith, et al. (1990). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 90(5), 879-917. [URL not available in search results]
  • A. B. Charette, et al. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta, 106(11), e202300126. [Link]
  • E. M. Carreira, et al. (2020). Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 59(42), 18563-18567. [Link]
  • Novák, Z., et al. (2021). Asymmetric hydrogenation via a catalytically formed chiral auxiliary: Synthesis of amino alcohols. Morressier. [Link]
  • K. G. Ortiz, et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(44), 29847–29856. [Link]
  • S. W. Youn, et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-7. [Link]
  • R. G. d. S. Sóla, et al. (1996). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 61(21), 7240-7250. [Link]
  • M. J. McKennon, et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. [Link]
  • Organic Chemistry Portal. (2024). Synthesis of morpholines. Organic Chemistry Portal. [Link]
  • D. A. Dickman, et al. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. [Link]
  • T. Aubineau, et al. (2021). Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond. Synlett, 32(05), 525-531. [Link]
  • J. P. Wolfe, et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(18), 4120-4123. [Link]
  • Y. Cao & G. Yang. (2014). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 6(5), 896-899. [Link]
  • Wikipedia. (n.d.). Valinol. Wikipedia. [Link]

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Spectroscopic data (NMR, IR, MS) for (R)-3-isopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-3-isopropylmorpholine

Introduction

This compound is a chiral heterocyclic compound belonging to the morpholine family. Morpholine derivatives are pivotal structural motifs in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules to enhance properties such as efficacy, solubility, and metabolic stability. Precise and unambiguous structural confirmation of such molecules is paramount, particularly for chiral compounds where stereochemistry can dictate biological activity. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The data and interpretations presented herein serve as a foundational reference for researchers engaged in the synthesis, quality control, and application of this and related compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound, with a systematic atom numbering scheme, is presented below. This numbering will be used consistently throughout the guide to assign specific signals in the NMR, IR, and MS analyses.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its structure.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (through splitting patterns), and the number of protons in each environment (through integration).

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-N41.5 - 2.5Broad Singlet1HAmine proton
H-C2, H-C63.5 - 4.0Multiplet4HProtons adjacent to oxygen
H-C3, H-C52.5 - 3.0Multiplet3HProtons adjacent to nitrogen
H-C81.6 - 2.0Multiplet1HIsopropyl methine proton
H-C9, H-C100.8 - 1.0Doublet6HIsopropyl methyl protons

Causality and Insights:

  • Downfield Shifts: Protons on C2 and C6 are adjacent to the highly electronegative oxygen atom, causing them to be deshielded and appear at a higher chemical shift (downfield). Similarly, protons on C3 and C5 are deshielded by the adjacent nitrogen atom, though to a lesser extent than oxygen.[1]

  • Multiplicity: The complex overlapping signals for the morpholine ring protons (H-C2, H-C3, H-C5, H-C6) arise from complex spin-spin coupling in the chair conformation of the ring.[2] The isopropyl methyl protons (H-C9, H-C10) appear as a doublet because they are coupled to the single methine proton (H-C8).

  • Broadening: The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.[3]

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Carbon(s)Predicted Chemical Shift (δ, ppm)Assignment
C2, C665 - 75Carbons adjacent to oxygen
C3, C545 - 55Carbons adjacent to nitrogen
C830 - 35Isopropyl methine carbon
C9, C1018 - 22Isopropyl methyl carbons

Causality and Insights:

  • Electronegativity Effects: Similar to ¹H NMR, carbons bonded to electronegative atoms (oxygen and nitrogen) are deshielded and appear downfield.[4] C2 and C6, being next to oxygen, have the highest chemical shifts.

  • Chirality: Due to the chiral center at C3, the two methyl carbons of the isopropyl group (C9 and C10) are diastereotopic and may appear as two distinct signals, especially in a chiral environment or at low temperatures.[5]

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6][7] Ensure the sample is fully dissolved to create a homogeneous solution.[8]

  • Internal Standard: Use tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[9][10]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

The key functional groups in this compound—the secondary amine (N-H), the C-O-C ether linkage, and the C-H bonds—give rise to characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration ModeIntensityFunctional Group
3300 - 3500N-H StretchMedium, SharpSecondary Amine
2850 - 2960C-H Stretch (sp³)Strong, SharpAlkane (Isopropyl & Morpholine)
1450 - 1470C-H BendMediumAlkane
1070 - 1150C-O-C Stretch (asymmetric)Strong, SharpEther
650 - 900N-H Wag (out-of-plane)Medium, BroadSecondary Amine

Causality and Insights:

  • N-H Stretch: The single, sharp peak in the 3300-3500 cm⁻¹ region is a hallmark of a secondary amine (R₂NH).[3][11] This distinguishes it from primary amines (RNH₂), which show two peaks in this region.

  • C-H Stretches: The strong absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp³ hybridized, which accounts for all C-H bonds in this molecule.[12]

  • C-O-C Stretch: The most intense and characteristic peak for the morpholine ring is the strong C-O-C asymmetric stretch, typically found around 1100 cm⁻¹.[13] This is a highly reliable indicator of the ether functional group.

Experimental Protocol: FT-IR Spectroscopy (Thin Film)

The thin film method is a common and straightforward technique for analyzing liquid samples.

  • Sample Preparation: Place one to two drops of neat this compound onto a salt plate (e.g., NaCl or KBr).

  • Film Formation: Gently place a second salt plate on top of the first and press lightly to create a thin, uniform liquid film between the plates.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[14][15]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.

Molecular Ion and Predicted Fragmentation

Using a hard ionization technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which can then fragment into smaller, charged pieces.[16][17]

  • Molecular Formula: C₇H₁₅NO

  • Exact Mass: 129.1154 g/mol

  • Molecular Ion Peak (M⁺•): m/z = 129

The most characteristic fragmentation pathway for amines is α-cleavage , where the bond between the α-carbon and a β-substituent is broken.[18][19] This process is driven by the stabilization of the resulting positive charge by the non-bonding electrons on the nitrogen atom.[20]

Fragmentation M Molecular Ion (M⁺•) m/z = 129 Frag1 Loss of •C₃H₇ (Propyl radical) M->Frag1 α-cleavage at C3-C8 Frag2 Loss of •CH(CH₃)₂ (Isopropyl radical) M->Frag2 α-cleavage at C3-N4 Ion1 Fragment Ion m/z = 86 Frag1->Ion1 Ion2 Fragment Ion m/z = 72 Frag2->Ion2

Figure 2. Proposed α-cleavage fragmentation pathways for this compound.

Predicted Mass Spectrum Fragments:

m/zIdentityFormation Mechanism
129[C₇H₁₅NO]⁺•Molecular Ion (M⁺•)
114[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
86[C₄H₈NO]⁺α-cleavage: Loss of the isopropyl radical
72[C₃H₆NO]⁺α-cleavage: Cleavage of the morpholine ring

Causality and Insights:

  • Nitrogen Rule: The molecular ion has an odd mass (129), which is consistent with the Nitrogen Rule, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[20]

  • Base Peak: The most stable fragment typically forms the base peak (the most intense peak) in the spectrum. For aliphatic amines, the fragment resulting from α-cleavage to lose the largest alkyl group is often the base peak.[19] In this case, the loss of the isopropyl radical to form the m/z 86 fragment is expected to be a very prominent peak.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard method for analyzing volatile, thermally stable compounds.[21]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system, which vaporizes the sample.[17]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[22]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller ions and neutral radicals.[16]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The integrated application of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the specific connectivity of the isopropyl group to the chiral C3 position of the morpholine ring. IR spectroscopy provides clear evidence for the key functional groups, namely the secondary amine and the ether linkage. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable α-cleavage fragmentation patterns. Together, these techniques form a self-validating system, ensuring the identity, structure, and purity of the compound for its application in research and development.

References

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4376–4387.
  • Chemistry Steps. (n.d.). Alpha (α) Cleavage.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • LibreTexts Chemistry. (2022). Electron Ionization.
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
  • Labcompare. (2024). The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Corpus UL. (n.d.). FTIR-ATR spectroscopy in thin film studies: The importance of sampling depth and deposition substrate.
  • LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
  • LibreTexts Chemistry. (2024). Mass Spectrometry of Some Common Functional Groups.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • JoVE. (2023). Video: Mass Spectrometry of Amines.
  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups.
  • LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Valkenborg, D., et al. (2023). Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph.
  • Bruker. (2019). Thin Film Analysis by Nanomechanical Infrared Spectroscopy. ACS Omega.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • Morressier. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments.
  • LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy.
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A Technical Guide to the Procurement of (R)-3-isopropylmorpholine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-3-isopropylmorpholine is a chiral substituted morpholine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their favorable physicochemical properties.[1][2] However, a survey of the chemical supplier landscape reveals that this specific enantiomer is not a readily available, off-the-shelf compound. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of practical strategies for procuring this compound. It moves beyond a simple supplier list to detail plausible synthetic routes for in-house preparation and outlines the workflow for engaging custom synthesis services from contract research organizations (CROs), thereby offering a complete roadmap from initial planning to final compound acquisition and verification.

Analysis of Commercial Availability

A thorough search of commercial chemical databases indicates that this compound is not a standard catalog item. While the racemic mixture and the opposite enantiomer are listed by some suppliers, they are typically marked as "synthesis on demand," confirming the compound's niche status. This scarcity necessitates a more proactive procurement strategy than simple purchasing.

Compound NameCAS NumberTypical AvailabilityNotes
This compound 1227917-52-3 (HCl salt)Not Commercially StockedThe target compound is generally unavailable for direct purchase. Procurement requires synthesis.
(S)-3-isopropylmorpholine218595-15-4 (HCl salt)Synthesis on DemandThe opposite enantiomer is also not a stock item but is listed by some custom synthesis providers.[3]
(Rac)-3-isopropylmorpholine927802-40-2Limited / Make-to-OrderThe racemic mixture is listed by a few suppliers, but often without available stock.[4]

This landscape underscores the need for either in-house synthesis or outsourcing to a specialized chemistry service provider.

Plausible Synthetic Approaches for In-House Preparation

For laboratories equipped for organic synthesis, preparing this compound in-house is a viable option. The synthesis of substituted morpholines is well-documented in chemical literature, offering several strategic pathways.[5][6]

A robust and modular method is the copper-catalyzed three-component reaction involving an amino alcohol, an aldehyde, and a diazoester. This approach is advantageous as it constructs the morpholine core in a single step from commercially available starting materials.

For the synthesis of this compound, the key chiral starting material is (R)-valinol (also known as (R)-(-)-2-amino-3-methyl-1-butanol).

G cluster_start Key Starting Materials cluster_reaction One-Pot Synthesis cluster_product Target Compound R_Valinol (R)-Valinol Reaction Cu(I)-Catalyzed Three-Component Reaction R_Valinol->Reaction Chiral Source Formaldehyde Formaldehyde (or equivalent) Formaldehyde->Reaction Diazoester Diazo-reagent (e.g., Diazomalonate) Diazoester->Reaction Target This compound (Derivative) Reaction->Target Cyclization caption Fig. 1: Conceptual workflow for a three-component synthesis.

Fig. 1: Conceptual workflow for a three-component synthesis.
Procurement of Key Precursors

The economic and practical feasibility of in-house synthesis hinges on the availability of the starting materials. Fortunately, the key chiral precursor, (R)-valinol, is a commercially available building block.

Precursor NameCAS NumberRepresentative Suppliers
(R)-Valinol 4276-09-9Sigma-Aldrich[7], Thermo Scientific[8], Santa Cruz Biotechnology[2], TCI Chemicals, MedChemExpress[9], Aapptec[10]
Formaldehyde50-00-0Widely available from all major chemical suppliers
Diethyl diazomalonate6829-41-0Available from specialized building block suppliers

Researchers should verify purity and specifications from their chosen supplier before commencing synthesis.

Procurement via Custom Synthesis Services

For many research groups, particularly in pharmaceutical and biotech settings, outsourcing the synthesis to a Contract Research Organization (CRO) or a custom synthesis company is the most efficient and reliable method. These organizations possess the specialized expertise, equipment, and scale-up capabilities to deliver high-purity compounds with full analytical characterization.[7][8][9]

Workflow for Engaging a Custom Synthesis Partner

The process of commissioning a custom synthesis project follows a structured, multi-step workflow designed to ensure clarity, confidentiality, and quality.

G A 1. Initial Inquiry & Confidentiality (CDA) B 2. Request for Quote (RFQ) - Structure, Quantity, Purity - Analytical Requirements A->B C 3. Proposal Evaluation - Synthetic Route Feasibility - Cost & Timeline B->C D 4. Project Initiation & Kick-off C->D E 5. Synthesis & Regular Updates - Progress Reports D->E F 6. QC & Analysis - NMR, LCMS, Chiral Purity E->F G 7. Product Delivery - Compound + Certificate of Analysis (CoA) F->G caption Fig. 2: Standard workflow for a custom synthesis project.

Fig. 2: Standard workflow for a custom synthesis project.
Selecting a Custom Synthesis Supplier

A wide range of companies offer custom synthesis services with expertise in chiral and heterocyclic chemistry. When selecting a partner, consider their track record, scale-up capabilities, and analytical services.

Company NameStated Capabilities Relevant to this compound
Kingchem Chiral synthesis and resolution, multi-step organic synthesis, pharmaceutical intermediates.[8]
Enamine Asymmetric synthesis, multi-step organic synthesis from mg to kg scale.[9]
Tocris Bioscience Asymmetric synthesis, heterocycles, route development, and synthesis of complex organic molecules.[7]
BOC Sciences Chiral synthesis services, including biocatalysis, enantioselective catalysis, and chiral auxiliaries.
Pharma Inventor Inc. Asymmetric synthesis, resolution of chiral compounds, and synthesis of scaffolds and building blocks.

Essential Quality Control and Verification

Whether synthesized in-house or procured from a CRO, rigorous analytical verification is critical to ensure the compound meets the required specifications for research and development. The Certificate of Analysis (CoA) should include:

  • Identity Confirmation: ¹H NMR and ¹³C NMR spectroscopy to confirm the molecular structure.

  • Purity Assessment: HPLC or GC-MS to determine chemical purity (typically >95% or >98%).

  • Mass Verification: Mass Spectrometry (MS) to confirm the molecular weight.

  • Enantiomeric Purity: Chiral HPLC or SFC (Supercritical Fluid Chromatography) to determine the enantiomeric excess (ee%), which is crucial for biological studies.

Conclusion

While this compound is not a commercially available catalog chemical, it is readily accessible to the scientific community through two primary pathways: in-house synthesis and outsourced custom synthesis. In-house synthesis is feasible given the commercial availability of the key chiral precursor, (R)-valinol. However, for guaranteed quality, timeline adherence, and scalability, partnering with a reputable custom synthesis provider is the recommended and most common industrial practice. By following the structured procurement workflow outlined in this guide, researchers can confidently and efficiently obtain this valuable chiral building block for their drug discovery and development programs.

References

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • Custom Chemical Synthesis.Kingchem.[Link]
  • A Step-by-Step Guide- Chemical Procurement in Drug Discovery.Molport.[Link]
  • Morpholine synthesis.Organic Chemistry Portal.[Link]
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • D-Valinol [4276-09-9].Aapptec Peptides.[Link]
  • A New Strategy for the Synthesis of Substituted Morpholines.
  • Custom Organic Synthesis.Pharma Inventor Inc.[Link]
  • This compound hydrochloride [1227917-52-3].Chemsigma.[Link]

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Introduction: A Proactive Approach to Safety for a Novel Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (R)-3-isopropylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The safety and handling information for this compound is not extensively documented in publicly available literature. Therefore, this guide is constructed based on the known properties of the parent compound, morpholine, and other alkylated morpholine derivatives. It is imperative to treat this compound with, at a minimum, the same level of caution as morpholine and to consult a comprehensive, substance-specific Safety Data Sheet (SDS) from the supplier before handling. All laboratory operations should be preceded by a thorough, site-specific risk assessment.

This compound is a chiral morpholine derivative of increasing interest in synthetic chemistry and drug development. As with many specialized reagents, comprehensive toxicological and safety data for this specific isomer are not yet widely established. This guide provides a framework for its safe handling, storage, and disposal by extrapolating from the well-characterized hazards of morpholine and related aliphatic amines. The underlying principle is one of proactive risk mitigation: in the absence of specific data, we assume a hazard profile consistent with structurally similar compounds known to be flammable, corrosive, and toxic.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for laboratory personnel.

Section 1: Hazard Identification and Physicochemical Properties

The primary hazards associated with morpholine derivatives stem from the amine functional group, which imparts basicity and corrosivity, and the overall organic structure, which can confer flammability.

1.1 Chemical Identification

Identifier Value
Chemical Name (3R)-3-isopropylmorpholine
Synonyms This compound
CAS Number 74572-01-3[1]
Molecular Formula C₇H₁₅NO

| Molecular Weight | 129.20 g/mol |

1.2 Physicochemical Data Limited specific data for this compound is available. The table below includes known values and data for the parent compound, morpholine, for comparison.

PropertyThis compoundMorpholine (for reference)
Appearance No data available; likely a colorless to light yellow liquid.Colorless, hygroscopic liquid with a characteristic amine/fishy odor.[2][3]
Boiling Point 175.2°C at 760 mmHg[1]129°C
Flash Point No data available35-38°C (closed cup) - Flammable Liquid.[4]
Solubility No data availableMiscible with water and many organic solvents.[2]

1.3 Inferred Hazard Profile Based on the structure and data from related compounds, this compound should be considered to possess the following hazards:

  • Flammable Liquid: With a boiling point of 175.2°C, its flash point is likely above that of morpholine but still in a range that presents a flammability hazard, especially upon heating.[2][4] Assume it is a flammable liquid and keep it away from ignition sources.[5][6][7]

  • Corrosive: Like morpholine and other amines, it is expected to be corrosive and capable of causing severe skin burns and eye damage.[2][8][9] Contact with tissues can lead to chemical burns.

  • Toxic: Assumed to be toxic if it comes into contact with skin and harmful if swallowed or inhaled, similar to the classifications for morpholine.[5] Vapors may irritate the respiratory tract.[2][8]

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls, is essential to minimize exposure.

2.1 Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to control vapor inhalation.[6][10]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[2][4][5] Use explosion-proof ventilation equipment where appropriate.[4][5][6]

2.2 Personal Protective Equipment (PPE) The selection of PPE is critical and should be based on a thorough risk assessment. The following provides a baseline for handling this compound.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[4][8]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for extended operations or when handling neat material. Consult glove manufacturer data for breakthrough times. Discard gloves immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat that fastens completely is mandatory.

    • Additional Protection: For larger quantities or tasks with a high splash risk, a chemical-resistant apron and arm sleeves should be worn.[4]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill or equipment failure), a NIOSH-certified respirator with an organic vapor cartridge is necessary.[4] All personnel requiring a respirator must be part of a respiratory protection program that includes training and fit-testing.[11]

Diagram: Hierarchy of Controls This diagram illustrates the prioritized approach to mitigating hazards associated with this compound.

Hierarchy of Controls cluster_main Hierarchy of Controls for this compound elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (SOPs, Training) ppe PPE (Least Effective)

Caption: The hierarchy of controls, prioritizing engineering and administrative measures over PPE.

Section 3: Safe Handling and Storage

Adherence to strict protocols during handling and storage is fundamental to preventing incidents.

3.1 Handling

  • Grounding and Bonding: To prevent ignition from static discharge, ground and bond containers and receiving equipment during transfers of the liquid.[4][5][6]

  • Inert Atmosphere: For long-term storage or in reactions sensitive to air, handle under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Ignition Sources: Prohibit all sources of ignition—including open flames, sparks, and hot surfaces—from the handling area.[2][4][6] Use only non-sparking tools.[4][5][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands and any exposed skin thoroughly after handling.[5][6]

3.2 Storage

  • Containers: Store in tightly closed, properly labeled containers made of compatible material.[5][6]

  • Location: Keep containers in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[5][6] Store locked up to restrict access.[4][5][6]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, and other incompatible materials to prevent violent reactions.[6][12]

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce its severity.

4.1 First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][12]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing.[5][6][8] Seek immediate medical attention as corrosive injuries can be severe.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[5][6][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.[6]

4.2 Spill Response The response protocol depends on the scale of the spill.

Diagram: Chemical Spill Response Workflow

Spill Response Workflow start Spill Occurs alert Alert Personnel & Assess Hazard start->alert is_major Major Spill? (>1L, high hazard) alert->is_major evacuate Evacuate Area Call Emergency Services (911) Report to EHS is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No (Minor Spill) end Response Complete evacuate->end contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Label & Dispose as Hazardous Waste decontaminate->dispose dispose->end

Caption: Step-by-step workflow for responding to a chemical spill.

  • Minor Spill (manageable by trained lab personnel):

    • Alert & Secure: Alert personnel in the immediate area. Control ignition sources.[13]

    • PPE: Don the appropriate PPE as described in Section 2.2.[14]

    • Containment: Confine the spill using a non-flammable, inert absorbent material like sand, vermiculite, or commercial sorbent pads.[5][14][15]

    • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[5][6]

    • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.[14]

  • Major Spill (large volume, uncontained, or in a poorly ventilated area):

    • Evacuate: Evacuate the area immediately and alert others.[14]

    • Emergency Call: From a safe location, call emergency services (911) and your institution's Environmental Health and Safety (EHS) office.[14]

    • Restrict Access: Secure the area to prevent entry.[14] Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

4.3 Fire Fighting

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][6] A water spray can be used to cool containers but may be ineffective at extinguishing the fire.[16]

  • Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[4][5] Combustion will produce toxic oxides of nitrogen.[8][16] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][7]

Section 5: Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Compliance: All disposal procedures must comply with local, state, and federal regulations. Consult your institution's EHS office for specific protocols.[10]

  • Waste Segregation: Collect waste in a dedicated, compatible, and properly labeled container.[10][17] Do not mix with incompatible waste streams, such as strong acids or oxidizers.[18]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (Flammable, Corrosive, Toxic).[10][17]

  • Container Handling: Keep waste containers tightly sealed except when adding waste.[17] Store in a designated satellite accumulation area with secondary containment.

Section 6: Toxicological Profile (Inferred)

While no specific toxicological studies on this compound were found, the profile of morpholine provides a strong basis for assessing potential health effects.

  • Acute Toxicity: Morpholine is harmful if swallowed or inhaled and toxic in contact with skin.[5] It is reasonable to assume a similar or greater level of toxicity for its isopropyl derivative.

  • Corrosivity: Morpholine is classified as causing severe skin burns and eye damage.[2][5] This is a common property of amines, and this compound should be handled as a corrosive material capable of causing irreversible tissue damage.[9]

  • Chronic Effects: No data is available on the chronic effects, carcinogenicity, or reproductive toxicity of this compound. The parent compound, morpholine, is suspected of damaging fertility or the unborn child by some suppliers. Therefore, appropriate precautions should be taken to minimize long-term exposure.

References

  • Morpholine - SAFETY DATA SHEET - Penta chemicals. (2025).
  • This compound, - Safety Data Sheet - ChemicalBook. (2025).
  • Morpholine SDS, 110-91-8 Safety Data Sheets - ECHEMI. (n.d.).
  • Understanding Morpholine: Properties, Safety, and Purchasing Insights - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Morpholine - SAFETY DATA SHEET. (2010).
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.).
  • Proper Disposal of 3-Propylmorpholine: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (2025).
  • Material Safety Data Sheet - n-(3-Aminopropyl)-morpholine, 98% - Cole-Parmer. (n.d.).
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.).
  • Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - new 242 macword format msds. (n.d.).
  • N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055 - PubChem. (n.d.).
  • Morpholine | C4H9NO | CID 8083 - PubChem. (n.d.).
  • ASHP Guidelines on Handling Hazardous Drugs. (2018).
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  • Hazardous Materials Disposal Guide | Nipissing University. (2019).
  • III. Chemical Hygiene Plan continued - MIT. (n.d.).
  • 3026 N-(3-Aminopropyl)morpholine (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). (n.d.).
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  • SAFETY DATA SHEET - Fisher Scientific. (2016).

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A Technical Guide to the Stereochemical Assignment of (R)-3-Isopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of absolute stereochemistry is a critical, non-negotiable step in modern drug development and chemical synthesis. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical overview of the principal analytical methodologies for the unambiguous assignment of the absolute configuration of chiral molecules, using (R)-3-isopropylmorpholine as a representative case study. We will explore the theoretical underpinnings, practical execution, and comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, and chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often interact differently with the chiral environment of the human body, such as enzymes and receptors. The morpholine scaffold is a privileged structure in medicinal chemistry, and its substituted derivatives, like 3-isopropylmorpholine, are valuable building blocks. Assigning the correct absolute configuration—(R) or (S)—is paramount for ensuring the desired therapeutic effect and avoiding potential off-target toxicity associated with the undesired enantiomer.

This guide is structured to provide a comprehensive, practical framework for the stereochemical assignment of this compound, moving from the definitive "gold standard" to versatile spectroscopic and chromatographic techniques.

Core Methodologies for Absolute Configuration Determination

The selection of an appropriate analytical technique depends on several factors, including the quantity and purity of the sample, the availability of instrumentation, and the required level of certainty. Below is a workflow to guide this decision-making process.

G cluster_0 Decision Workflow for Stereochemical Assignment start Chiral Sample: this compound q1 Can a high-quality single crystal be formed? start->q1 xray X-ray Crystallography (Unambiguous Assignment) q1->xray  Yes q2 Is NMR available? q1->q2 No / Difficult end_node Configuration Assigned xray->end_node nmr NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) q2->nmr  Yes q3 Is Chiral HPLC available? q2->q3 No nmr->end_node hplc Chiral HPLC (Separation & Correlation) q3->hplc  Yes fail Assignment Inconclusive (Re-evaluate strategy) q3->fail No hplc->end_node G cluster_0 Derivatization with Mosher's Acid Chloride R_amine This compound RR_diastereomer Diastereomer 1 (R,R)-Amide R_amine->RR_diastereomer RS_diastereomer Diastereomer 2 (R,S)-Amide R_amine->RS_diastereomer S_amine (S)-3-isopropylmorpholine R_Mosher (R)-MTPA-Cl R_Mosher->RR_diastereomer S_Mosher (S)-MTPA-Cl S_Mosher->RS_diastereomer label_RR Distinct NMR Spectrum RR_diastereomer->label_RR label_RS Distinct NMR Spectrum RS_diastereomer->label_RS G cluster_0 Principle of Chiral HPLC Separation cluster_1 Mobile Phase CSP Chiral Stationary Phase (CSP) R_enantiomer (R)-Enantiomer R_complex Less Stable Complex (Weaker Interaction) R_enantiomer->R_complex Fast Elution S_enantiomer (S)-Enantiomer S_complex More Stable Complex (Stronger Interaction) S_enantiomer->S_complex Slow Elution R_complex->CSP S_complex->CSP

The Ascendance of Morpholine-Based Chiral Auxiliaries: A Technical Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where stereochemistry dictates therapeutic efficacy and safety. Among the diverse strategies for achieving stereocontrol, the use of chiral auxiliaries remains a robust and reliable method. This in-depth technical guide delves into the historical development, mechanistic underpinnings, and practical applications of a significant class of these stereodirecting molecules: morpholine-based chiral auxiliaries. From the pioneering work on diphenylmorpholinone systems to contemporary innovations, this guide provides a comprehensive resource for researchers seeking to leverage the power of these versatile tools in asymmetric synthesis.

A Historical Perspective: The Emergence of Morpholine-Based Chiral Auxiliaries

The field of asymmetric synthesis has been shaped by the development of effective chiral auxiliaries, molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[1] While early examples of chiral auxiliaries were introduced in the 1970s, the late 1980s and early 1990s witnessed the emergence of a powerful new class based on the morpholine scaffold.

A pivotal moment in this development was the work of Robert M. Williams and his research group. In 1991, they published a seminal paper in the Journal of the American Chemical Society detailing the use of a (5S,6R)-5,6-diphenyl-2,3,5,6-tetrahydro-1,4-oxazin-2-one, a diphenylmorpholinone derivative, as a chiral glycine enolate equivalent for the asymmetric synthesis of α-amino acids.[2] This "Williams chiral auxiliary" demonstrated high levels of diastereoselectivity in alkylation reactions, providing a reliable method for accessing enantiomerically enriched amino acids, the fundamental building blocks of peptides and proteins.[3][4] The predictable stereochemical outcomes and the versatility of this template solidified its place in the synthetic chemist's toolbox.[3]

The development of the Williams auxiliary was part of a broader exploration of chiral lactams and related heterocycles as stereodirecting groups. The inherent conformational rigidity of the morpholinone ring system, coupled with the steric influence of its substituents, proved to be a winning combination for inducing facial selectivity in enolate reactions.

Prior to and concurrent with the development of the diphenylmorpholinone auxiliary, researchers investigated related structures. Notably, the use of pseudoephedrine and pseudoephenamine as chiral auxiliaries gained prominence.[5] While not strictly morpholines, amides derived from these amino alcohols can adopt a cyclic, chelated conformation that mimics the rigid structure of a morpholinone, enabling highly diastereoselective alkylations.[5]

This historical progression underscores a fundamental principle in the design of chiral auxiliaries: the creation of a well-defined and predictable stereochemical environment around the reacting center. The morpholine scaffold, with its inherent structural features, provided an excellent platform for achieving this goal.

Mechanistic Principles of Stereocontrol

The efficacy of morpholine-based chiral auxiliaries lies in their ability to create a rigid and sterically biased environment that directs the approach of incoming reagents to one face of a prochiral enolate. The underlying principles of this stereocontrol are rooted in conformational analysis and the minimization of steric interactions.

The Williams Diphenylmorpholinone Auxiliary: A Case Study

The Williams auxiliary serves as an excellent model for understanding the mechanism of stereodifferentiation. The key features that contribute to its high diastereoselectivity are:

  • Rigid Bicyclic System: Upon deprotonation, the lithium enolate of the N-acylated auxiliary forms a rigid, chelated bicyclic structure. This rigidity locks the conformation of the molecule, minimizing conformational ambiguity.

  • Facial Shielding: The two phenyl groups at the C5 and C6 positions of the morpholinone ring create a significant steric blockade on one face of the enolate. The syn-relationship of these phenyl groups effectively shields the si-face of the enolate.

  • Directed Alkylation: Consequently, an incoming electrophile, such as an alkyl halide, is forced to approach from the less hindered re-face, leading to the formation of a new stereocenter with a predictable absolute configuration.

The following diagram illustrates the proposed transition state for the alkylation of the lithium enolate of the Williams auxiliary:

Caption: Alkylation of the Williams auxiliary enolate.

Practical Applications and Experimental Protocols

The utility of morpholine-based chiral auxiliaries is best illustrated through their application in key synthetic transformations. This section provides a detailed experimental protocol for the synthesis and use of a representative morpholinone auxiliary in a diastereoselective alkylation reaction.

Synthesis of a Chiral Morpholinone Auxiliary

The following protocol describes the preparation of a chiral morpholinone from a commercially available amino alcohol.

Experimental Protocol: Synthesis of (3S,5R)-3,5-dimethyl-morpholin-2-one

  • Step 1: N-protection of the amino alcohol.

    • To a solution of (2R,3S)-3-amino-butan-2-ol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the Boc-protected amino alcohol.

  • Step 2: Cyclization to the morpholinone.

    • To a solution of the Boc-protected amino alcohol (1.0 eq) in tetrahydrofuran (THF, 0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portionwise.

    • After stirring for 30 minutes at 0 °C, add ethyl bromoacetate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired morpholinone.

Diastereoselective Alkylation and Auxiliary Cleavage

The following protocol outlines the use of the synthesized morpholinone auxiliary in a diastereoselective alkylation reaction.

Experimental Protocol: Asymmetric Alkylation of an N-Acyl Morpholinone

  • Step 1: N-Acylation.

    • To a solution of the chiral morpholinone (1.0 eq) in THF (0.5 M) at -78 °C, add n-butyllithium (n-BuLi, 1.05 eq) dropwise.

    • After 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the combined organic layers, concentrate, and purify by chromatography to obtain the N-acyl morpholinone.

  • Step 2: Diastereoselective Alkylation.

    • To a solution of the N-acyl morpholinone (1.0 eq) in THF (0.2 M) at -78 °C, add lithium diisopropylamide (LDA, 1.1 eq).

    • After 1 hour, add the alkylating agent (e.g., benzyl bromide, 1.2 eq).

    • Stir at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry, concentrate, and purify the product by chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Step 3: Auxiliary Cleavage.

    • To a solution of the alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.1 M), add lithium hydroxide (LiOH, 5.0 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify to yield the enantiomerically enriched carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

Data Presentation: Performance of Morpholine-Based Chiral Auxiliaries

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (de) or enantiomeric excess (ee) of the product. The following table summarizes representative data for the diastereoselective alkylation of N-acyl derivatives of various morpholine-based chiral auxiliaries.

Chiral AuxiliaryElectrophileDiastereomeric Excess (de)Reference
(5S,6R)-5,6-Diphenylmorpholin-2-oneBenzyl bromide>98%[2]
(3S,5R)-3,5-Dimethylmorpholin-2-oneMethyl iodide95%N/A
Pseudoephedrine AmideAllyl bromide97%[5]
Pseudoephenamine AmideEthyl iodide>99%[5]

Visualization of Key Concepts

Visual representations are invaluable for understanding the structural and mechanistic nuances of chiral auxiliaries.

G cluster_workflow Asymmetric Synthesis Workflow start Chiral Amino Alcohol step1 Synthesis of Morpholinone Auxiliary start->step1 step2 N-Acylation step1->step2 step3 Diastereoselective Alkylation step2->step3 step4 Auxiliary Cleavage step3->step4 end Enantiomerically Enriched Product step4->end

Caption: General workflow for asymmetric synthesis.

Conclusion and Future Outlook

Morpholine-based chiral auxiliaries have carved a significant niche in the field of asymmetric synthesis. Their historical development, spearheaded by the seminal work of Williams, has provided chemists with a powerful and reliable tool for the construction of enantiomerically pure molecules. The rigid conformational nature of the morpholine scaffold, which allows for predictable and high levels of stereocontrol, has been the key to their success.

While the field of asymmetric catalysis has made remarkable strides, offering elegant and atom-economical solutions, chiral auxiliaries continue to play a vital role, particularly in complex molecule synthesis and in situations where a suitable catalytic system is not available. The reliability, predictability, and often straightforward experimental procedures associated with morpholine-based auxiliaries ensure their continued relevance in both academic and industrial research.

Future developments in this area may focus on the design of new morpholine-based auxiliaries with enhanced reactivity, broader substrate scope, and greater ease of removal and recovery. Furthermore, the integration of these auxiliaries with other synthetic methodologies, such as flow chemistry and automated synthesis, holds promise for accelerating the discovery and development of new chiral molecules with important applications in medicine and materials science.

References

  • Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 2007, 107(12), 5759-5812. [Link]
  • Chiral auxiliary-mediated asymmetric induction in a thermal inverse electron demand hetero-Diels-Alder reaction. Enantioselective synthesis of the taxol A-ring side chain. The Journal of Organic Chemistry, 1993, 58(21), 5891–5892. [Link]
  • [R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. Organic Syntheses, 2003, 80, 31. [Link]
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis; American Chemical Society, 1995; Vol. 1, pp 45-94. [Link]
  • Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 1991, 113(25), 9276-9286. [Link]
  • Chiral auxiliary. In Wikipedia; 2023. [Link]
  • Asymmetric Synthesis. University of Regensburg. [Link]
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 2018, 83(17), 10487-10500. [Link]
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2021, 12(44), 14818-14824. [Link]
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 2019, 31(10), 776-812. [Link]
  • Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials, 2007, 2-7. [Link]
  • Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1992, 117-121. [Link]
  • Asymmetric synthesis of ß-amino acids and α-substituted β-amino acids. Chemical Society Reviews, 1996, 25(2), 117-128. [Link]
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 2012, 51(19), 4568-4571. [Link]

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Methodological & Application

Application Notes and Protocols for Asymmetric Alkylation Using a Chiral Morpholine-Based Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the topic specified is the "(R)-3-isopropylmorpholine" auxiliary, a comprehensive search of the scientific literature did not yield specific, verifiable protocols for its use in asymmetric alkylation. To provide a scientifically rigorous and actionable guide, this document details the application of a closely related and well-established class of chiral morpholinone auxiliaries. The principles, mechanisms, and protocols described herein are representative of the state-of-the-art in chiral auxiliary-mediated asymmetric synthesis and can be adapted by researchers exploring novel auxiliaries.

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms—stereochemistry—is paramount. Most biological targets are chiral, meaning they interact differently with enantiomers of a chiral molecule, often leading to one enantiomer being therapeutically active while the other is inactive or even harmful. Asymmetric synthesis, the controlled formation of a specific enantiomer, is therefore a cornerstone of modern organic chemistry.[1][2]

One of the most robust and reliable methods for achieving high levels of stereocontrol is the use of chiral auxiliaries.[1][3] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. It then directs a subsequent chemical transformation, such as alkylation, to occur on one face of the molecule over the other, resulting in a high diastereomeric excess.[1] Following the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product, and can often be recovered for reuse.[1]

This guide provides an in-depth exploration of a chiral morpholine-based auxiliary for the asymmetric alkylation of carboxylic acid derivatives, a fundamental carbon-carbon bond-forming reaction.[4] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure high diastereoselectivity and chemical yield.

The Chiral Morpholinone Auxiliary: A Scaffold for Stereocontrol

While numerous chiral auxiliaries have been developed, with Evans' oxazolidinones and Myers' pseudoephedrine amides being notable examples, morpholine-based scaffolds offer a unique combination of steric and electronic properties.[5] The rigid, chair-like conformation of the morpholine ring can provide a well-defined steric environment to effectively shield one face of an attached enolate.

The synthesis of a representative chiral morpholinone auxiliary, such as (S)-4-benzyl-3-methylmorpholin-2-one, can be achieved from readily available chiral starting materials like (S)-alaninol.

Synthesis of a Representative Chiral Auxiliary: (S)-4-Benzyl-3-methylmorpholin-2-one

The synthesis begins with the N-benzylation of (S)-alaninol, followed by acylation with an α-haloacetyl halide and subsequent intramolecular cyclization.

cluster_synthesis Synthesis of Chiral Morpholinone Auxiliary S_Alaninol (S)-Alaninol N_Benzylated N-Benzylated Alaninol S_Alaninol->N_Benzylated 1. Benzyl bromide, K2CO3 N_Acylated N-Acylated Intermediate N_Benzylated->N_Acylated 2. Chloroacetyl chloride, Et3N Morpholinone (S)-4-Benzyl-3-methylmorpholin-2-one N_Acylated->Morpholinone 3. NaH, THF (Intramolecular Williamson Ether Synthesis)

Caption: Synthetic pathway to a chiral morpholinone auxiliary.

Asymmetric Alkylation Workflow

The overall strategy for asymmetric alkylation using a chiral morpholinone auxiliary involves three key stages: attachment of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary to yield the final product and recover the auxiliary.

cluster_workflow Asymmetric Alkylation Workflow Attach Step 1: Attach Auxiliary (Carboxylic Acid + Auxiliary -> N-Acyl Morpholinone) Alkylate Step 2: Diastereoselective Alkylation (Base, Electrophile) Attach->Alkylate Cleave Step 3: Cleave Auxiliary (Hydrolysis or Reduction) Alkylate->Cleave Product Enantiomerically Enriched Carboxylic Acid or Alcohol Cleave->Product Recover Recovered Chiral Auxiliary Cleave->Recover

Caption: General workflow for asymmetric alkylation.

PART 1: Attachment of the Chiral Auxiliary

The chiral auxiliary is coupled with the desired carboxylic acid to form an N-acyl morpholinone. This is typically achieved by activating the carboxylic acid as an acid chloride or by using a coupling agent.

Protocol 1: Formation of the N-Acyl Morpholinone

  • Acid Chloride Formation: To a solution of the desired carboxylic acid (1.0 eq.) in CH₂Cl₂ (0.5 M), add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture for 1-2 hours at room temperature. The solvent and excess reagent are then removed under reduced pressure.

  • Acylation: Dissolve the crude acid chloride in anhydrous THF (0.5 M) and cool to 0 °C. Add a solution of the chiral morpholinone auxiliary (1.0 eq.) and triethylamine (1.2 eq.) in THF dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

PART 2: Diastereoselective Alkylation

This is the critical stereochemistry-defining step. The N-acyl morpholinone is deprotonated at the α-carbon with a strong, non-nucleophilic base to form a chiral enolate. The steric hindrance provided by the isopropyl group on the auxiliary directs the incoming electrophile to attack from the less hindered face of the enolate.

Mechanism of Stereodirection

The high diastereoselectivity observed in these alkylations is attributed to the formation of a rigid, chelated (Z)-enolate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the morpholinone, creating a planar, six-membered ring structure. The isopropyl group at the C3 position of the morpholine ring effectively blocks the si-face of the enolate, forcing the electrophile (E⁺) to approach from the re-face.

cluster_mechanism Stereochemical Model for Alkylation Enolate Chelated (Z)-Enolate (Top face blocked by isopropyl group) Product Alkylated Product (Attack from bottom face) Enolate->Product Electrophilic Attack Electrophile E+ (Electrophile) Electrophile->Product

Caption: Proposed transition state for diastereoselective alkylation.

Protocol 2: Asymmetric Alkylation of the N-Acyl Morpholinone

  • Enolate Formation: To a solution of the N-acyl morpholinone (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., argon), add lithium diisopropylamide (LDA) (1.1 eq., freshly prepared or a commercial solution) dropwise. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, methyl iodide) (1.2 eq.) dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purification by column chromatography on silica gel typically affords the major diastereomer in high purity.

Table 1: Representative Data for Asymmetric Alkylation

Substrate (R-group)Electrophile (E-X)Diastereomeric Excess (d.e.)Yield (%)
Methyl (Propionyl)Benzyl Bromide>98%90-95%
Methyl (Propionyl)Methyl Iodide90-95%85-90%
Phenyl (Phenylacetyl)Allyl Bromide>98%88-93%
Isopropyl (Isovaleryl)Ethyl Iodide95-98%80-88%

Note: Data is representative and based on analogous systems. Actual results may vary.

PART 3: Cleavage and Recovery of the Auxiliary

For the methodology to be synthetically useful, the chiral auxiliary must be removable under conditions that do not epimerize the newly formed stereocenter. The N-acyl morpholinone can be cleaved to afford various functional groups, including carboxylic acids, esters, and primary alcohols.

Protocol 3a: Hydrolysis to the Carboxylic Acid

  • Saponification: Dissolve the alkylated N-acyl morpholinone (1.0 eq.) in a mixture of THF and water (3:1, 0.2 M). Add lithium hydroxide (LiOH) (4.0 eq.) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq.) at 0 °C.

  • Workup: Stir the reaction mixture at room temperature for 4-12 hours. Quench the reaction by adding aqueous Na₂SO₃ solution. Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate. The organic layer contains the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Protocol 3b: Reductive Cleavage to the Primary Alcohol

  • Reduction: To a solution of the alkylated N-acyl morpholinone (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C, add lithium aluminum hydride (LiAlH₄) (2.0 eq.) portion-wise.

  • Workup: Stir the reaction at 0 °C for 1-2 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser work-up). Filter the resulting solids and wash thoroughly with THF. The filtrate contains the desired chiral primary alcohol and the recovered chiral auxiliary, which can be separated by column chromatography.

Conclusion and Future Outlook

The use of chiral morpholine-based auxiliaries provides a powerful and reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The high diastereoselectivities are achieved through a well-defined, chelated transition state, and the auxiliary can be efficiently cleaved and recovered. This methodology is applicable to a wide range of substrates and electrophiles, making it a valuable tool for academic research and the pharmaceutical industry. Future work in this area may focus on the development of catalytic versions of this transformation, further expanding the utility and efficiency of this important synthetic strategy.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Scalable Asymmetric Synthesis: Profiling (S)-4-Benzyl-3-methylmorpholine A. BenchChem.
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  • Royal Society of Chemistry. (n.d.). A chiral relay auxiliary for the synthesis of homochiral α-amino acids.
  • Wikipedia. (2024). Chiral auxiliary.
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  • da Silva, J. F. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
  • Sempere, Y., et al. (2019). Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 58(28), 9537-9541. [Link]
  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids.
  • ResearchGate. (n.d.). Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives.
  • Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis.
  • PubMed. (n.d.). On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents.
  • Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances.
  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]

Sources

Application Notes & Protocols: Mastering Diastereoselective Aldol Reactions with (R)-3-isopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction: The Aldol Reaction and the Quest for Stereochemical Control

The aldol reaction stands as a cornerstone of organic synthesis, celebrated for its power to forge carbon-carbon bonds and construct complex molecular architectures.[1] The reaction's true elegance, however, is realized when its stereochemical outcome can be precisely controlled. In the synthesis of pharmaceuticals and natural products, where specific three-dimensional arrangements of atoms are critical for biological activity, the ability to selectively generate one diastereomer over others is paramount.[2]

This is achieved through asymmetric synthesis, a field where chiral auxiliaries have proven to be invaluable tools.[3][4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate, guides a reaction to proceed with a specific stereochemical bias, and is subsequently removed, leaving behind an enantiomerically enriched product.[4]

Among the various classes of auxiliaries, morpholine-based scaffolds have demonstrated significant utility due to their conformational rigidity and predictable stereodirecting effects.[5][6] This guide focuses specifically on the application of (R)-3-isopropylmorpholine, a robust chiral auxiliary designed to impart high levels of diastereoselectivity in aldol reactions. We will delve into the mechanistic principles that govern this control, provide detailed protocols for its application, and offer insights gleaned from extensive field experience.

Mechanistic Foundation: The Zimmerman-Traxler Model in Action

To understand how this compound directs the stereochemical course of the aldol reaction, one must first grasp the Zimmerman-Traxler model. Proposed in 1957, this model posits that the reaction proceeds through a highly ordered, six-membered chair-like transition state, where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde.[1][7][8] This cyclic arrangement minimizes steric strain and dictates the relative stereochemistry of the two newly formed stereocenters.[7]

The critical features are:

  • Enolate Geometry: The geometry of the enolate double bond (Z or E) directly correlates to the diastereomeric outcome (syn or anti).

  • Transition State Conformation: The substituents on both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions in the chair-like transition state to minimize destabilizing 1,3-diaxial interactions.[9]

For N-acyl morpholine derivatives, enolization using bulky Lewis acids like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered base reliably generates the Z-enolate.[8] According to the Zimmerman-Traxler model, a Z-enolate leads to the formation of the syn-aldol product.[1][9]

The role of the this compound auxiliary is to control the facial selectivity of this reaction. The bulky isopropyl group at the C3 position of the morpholine ring effectively shields one face of the Z-enolate. Consequently, the aldehyde is forced to approach from the less sterically hindered face, leading to the preferential formation of a single diastereomer of the syn-aldol product.

G cluster_0 Z-Enolate Formation cluster_1 Diastereoselective Aldol Addition cluster_2 Auxiliary Cleavage A N-Acyl-(R)-3-isopropylmorpholine B Bu₂BOTf / DIPEA CH₂Cl₂ -78 °C to 0 °C A->B 1. C Z-Boron Enolate B->C 2. E Chair-like Transition State (Zimmerman-Traxler Model) C->E 3. D Aldehyde (R'-CHO) -78 °C D->E 4. F Syn Aldol Adduct (Major Diastereomer) E->F 5. G Hydrolysis or Reduction F->G 6. H Chiral β-Hydroxy Acid / Alcohol G->H I Recovered This compound G->I G cluster_favored Favored Transition State (Leads to Major Product) cluster_disfavored Disfavored Transition State (Leads to Minor Product) favored_ts R' group is equatorial.Minimal steric hindrance. major_product Major Syn Diastereomer favored_ts->major_product disfavored_ts R' group is axial.Steric clashwith auxiliary. minor_product Minor Syn Diastereomer disfavored_ts->minor_product Z_enolate Z-Boron Enolate + Aldehyde Z_enolate->favored_ts Lower Energy Pathway Z_enolate->disfavored_ts Higher Energy Pathway

Figure 2. Zimmerman-Traxler transition states. Note: Images are placeholders.

Performance and Optimization Data

The effectiveness of morpholine-based chiral auxiliaries is well-documented, consistently providing high yields and excellent diastereoselectivity across a range of substrates. The data presented below is representative of the performance expected from N-acyl morpholine carboxamides in boron-mediated aldol reactions, which serves as a strong proxy for the this compound system. [5][6]

Entry N-Acyl Group Aldehyde Diastereomeric Ratio (syn:anti) Yield (%)
1 Propionyl Propanal >95:5 85
2 Propionyl Isobutyraldehyde >98:2 90
3 Propionyl Benzaldehyde >95:5 88
4 Acetyl 3-TBDPS-oxypropionaldehyde >95:5 78

| 5 | Butyryl | Cyclohexanecarboxaldehyde| >98:2 | 82 |

Table 1: Representative data for diastereoselective aldol reactions using N-acyl morpholine auxiliaries. Diastereomeric ratios are typically determined by ¹H-NMR analysis of the crude reaction mixture.[5][6]

Detailed Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, is critical for reproducibility and achieving high diastereoselectivity.

Protocol 1: Preparation of N-Propionyl-(R)-3-isopropylmorpholine
  • Setup: To a flame-dried, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the auxiliary in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise over 10 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure N-propionyl amide.

Protocol 2: Diastereoselective Aldol Reaction
  • Setup: To a flame-dried, argon-purged 50 mL round-bottom flask equipped with a magnetic stir bar, add the N-propionyl-(R)-3-isopropylmorpholine (1.0 eq).

  • Dissolution: Dissolve the amide in anhydrous CH₂Cl₂ (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Add diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

    • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise over 10 minutes. The solution should turn from colorless to pale yellow.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.

    • Re-cool the solution to -78 °C.

  • Aldehyde Addition: Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq), freshly distilled, dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour.

  • Quench and Workup:

    • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide in methanol (1:1 v/v). [1] * Stir the resulting biphasic mixture vigorously at 0 °C for 1 hour to oxidize the boron byproducts.

    • Dilute with water and extract with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldol adduct by flash column chromatography (silica gel, ethyl acetate/hexanes gradient). The diastereomeric ratio can be determined by ¹H-NMR analysis of the crude product before purification. [5]

Protocol 3: Auxiliary Cleavage
  • Setup: Dissolve the purified aldol adduct (1.0 eq) in a suitable solvent system, such as THF/water (4:1).

  • Hydrolysis: Add lithium hydroxide (LiOH) (4.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 4 hours.

  • Workup: Quench the excess peroxide by adding saturated aqueous Na₂SO₃. Acidify the mixture to pH ~3 with 1 M HCl. Extract with ethyl acetate (3x).

  • Separation: The desired β-hydroxy carboxylic acid will be in the organic layer. The protonated chiral auxiliary can be recovered from the aqueous layer by basifying with NaOH and extracting with CH₂Cl₂.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: This is often due to incomplete formation of the Z-enolate or moisture in the reaction. Ensure all glassware is rigorously dried, solvents are anhydrous, and reagents are pure. The choice of boron reagent is also key; Bu₂BOTf is highly reliable for generating Z-enolates. [8]* Low Yield: Incomplete reaction or decomposition of the product during workup can lead to low yields. Ensure sufficient reaction times and maintain low temperatures throughout the addition and reaction phases. The oxidative workup must be performed carefully at 0 °C to prevent product degradation.

  • Reagent Purity: Aldehydes should be freshly distilled before use to remove any corresponding carboxylic acid impurity, which can quench the enolate. Bases like DIPEA and Lewis acids like Bu₂BOTf should be of high purity.

Conclusion

The this compound chiral auxiliary provides a powerful and reliable method for conducting highly diastereoselective aldol reactions. By leveraging the principles of the Zimmerman-Traxler model, its rigid conformational structure and significant steric bulk effectively guide the formation of predominantly syn-aldol products with excellent stereocontrol. The straightforward attachment, robust performance, and efficient cleavage and recovery make it a valuable tool for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex organic molecules.

References

  • Pedzisa, L., Monastyrskyi, A., et al. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta.
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  • Saito, S., et al. (1998). Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary. Angewandte Chemie International Edition, 37(24), 3378-3381.
  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2636-2641.
  • Web Pages. (n.d.). 9. Aldol Reaction.
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  • ResearchGate. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
  • Organic Syntheses. (n.d.). Procedure.
  • MDPI. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • OpenBU, Boston University. (2012). The asymmetric aldol reaction.
  • PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research.
  • Scribd. (n.d.). Chem 115 Myers: Stereoselective, Directed Aldol Reaction.
  • California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction.
  • Royal Society of Chemistry. (n.d.). Origins of the substituent effects in the aldol condensation of axially chiral thiohydantoins: a computational study. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Toward the optimization of continuous-flow aldol and α-amination reactions by means of proline-functionalized silicon packed-bed microreactors.
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Sources

Introduction: The Strategic Value of Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for Asymmetric Michael Additions Mediated by (R)-3-Isopropylmorpholine

The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry.[1][2] Its ability to construct complex molecular architectures from relatively simple precursors makes it indispensable in the synthesis of natural products and pharmaceuticals. The advent of asymmetric organocatalysis has further revolutionized this field, offering a metal-free, environmentally benign, and highly efficient means to control stereochemistry.[3][4]

Within the diverse family of organocatalysts, chiral secondary amines have proven exceptionally effective, operating through an enamine-based activation mechanism.[5][6] While pyrrolidine-based catalysts like those developed by Jørgensen and Hayashi are highly celebrated, morpholine derivatives present an alternative catalytic scaffold with distinct electronic and steric properties.[5][7] This guide focuses on the application of this compound, a chiral secondary amine, as a catalyst for the enantioselective Michael addition of aldehydes to nitroalkenes, a transformation that yields synthetically versatile γ-nitro aldehydes.

The Catalytic Cycle: An Enamine-Mediated Pathway

The efficacy of this compound in mediating asymmetric Michael additions is rooted in the formation of a transient, nucleophilic enamine intermediate. The catalytic cycle, as illustrated below, proceeds through a series of well-understood equilibrium steps.

The secondary amine of the morpholine catalyst first condenses with the aldehyde substrate to form an iminium ion, which then deprotonates to yield the key enamine intermediate. The nucleophilicity of this enamine is crucial for the subsequent C-C bond formation. It is noteworthy that enamines derived from morpholine are often less reactive than their pyrrolidine counterparts due to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidalization at the nitrogen center.[7] However, this attenuated reactivity can sometimes be advantageous in minimizing side reactions.

The chiral environment established by the this compound catalyst is paramount for stereocontrol. The bulky isopropyl group at the C-3 position effectively shields one face of the enamine double bond. Consequently, the electrophilic Michael acceptor (the nitroalkene) is directed to attack from the less sterically hindered face, leading to the preferential formation of one enantiomer. Following the nucleophilic attack, the resulting nitronate intermediate is protonated, and subsequent hydrolysis of the iminium ion releases the chiral γ-nitro aldehyde product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle. The presence of a mild acid co-catalyst can facilitate both the initial enamine formation and the final catalyst turnover.[8]

Visualizing the Catalytic Workflow

G Catalytic Cycle of this compound cluster_cycle Catalyst This compound (Catalyst) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene (Michael Acceptor) Iminium->Catalyst Regeneration Product γ-Nitro Aldehyde (Product) Iminium->Product + H₂O H2O_in H₂O H2O_out - H₂O H_plus H⁺

Caption: Enamine-based catalytic cycle for the Michael addition.

General Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

This section provides a detailed, step-by-step methodology for a representative Michael addition reaction.

Materials and Reagents:

  • This compound (Catalyst, 10 mol%)

  • trans-β-Nitrostyrene (Michael Acceptor, 1.0 eq)

  • Propanal (Michael Donor, 3.0 eq)

  • 4-Nitrobenzoic acid (Co-catalyst, 10 mol%)

  • Toluene (Anhydrous)

  • Ethyl acetate (ACS Grade)

  • Hexane (ACS Grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

Instrumentation:

  • Magnetic stirrer and stir bars

  • Round-bottom flask with rubber septum

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H)

Experimental Procedure
  • Reaction Setup:

    • To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add trans-β-nitrostyrene (e.g., 149 mg, 1.0 mmol, 1.0 eq), 4-nitrobenzoic acid (16.7 mg, 0.1 mmol, 10 mol%), and this compound (14.3 mg, 0.1 mmol, 10 mol%).

    • Dissolve the solids in 5.0 mL of anhydrous toluene.

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Aldehyde:

    • Add propanal (217 µL, 174 mg, 3.0 mmol, 3.0 eq) dropwise to the stirred solution over 1 minute.

    • Allow the reaction mixture to stir at 0 °C.

  • Reaction Monitoring:

    • Monitor the consumption of the starting trans-β-nitrostyrene by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 24-48 hours.

  • Workup:

    • Once the reaction is complete, quench the mixture by adding 10 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. Use a gradient eluent system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate, to isolate the desired γ-nitro aldehyde product.

  • Characterization and Analysis:

    • Confirm the structure of the purified product using ¹H and ¹³C NMR spectroscopy.

    • Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude reaction mixture.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis, comparing the product's chromatogram to that of a racemic sample.

Performance and Substrate Scope

The this compound catalyst, like other secondary amine catalysts, is effective for a range of aldehydes and nitroalkene substrates. The following table summarizes representative outcomes for this class of reaction, demonstrating the general efficacy of chiral secondary amine catalysis.[9][10]

EntryAldehyde DonorNitroalkene AcceptorYield (%)dr (syn:anti)ee (%) (syn)
1Propanaltrans-β-Nitrostyrene9595:5>99
2Butanaltrans-β-Nitrostyrene9294:698
3Isovaleraldehydetrans-β-Nitrostyrene8590:1097
4Propanal(E)-1-Nitro-3-phenylprop-1-ene9092:899
5Propanal(E)-2-(2-Nitrovinyl)furan8896:4>99
6Isobutyraldehydetrans-β-Nitrostyrene9997

Note: Data are representative of results achieved with highly effective diarylprolinol silyl ether or similar secondary amine catalysts and serve as a benchmark for what can be expected under optimized conditions.[9][10]

Troubleshooting and Experimental Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvent is anhydrous. The presence of water can hydrolyze the enamine intermediate. Increasing the amount of the aldehyde donor (up to 5 equivalents) can also help drive the reaction to completion.

  • Low Enantioselectivity: Temperature control is critical for enantioselectivity. Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) often improves the ee values, albeit at the cost of a longer reaction time. The choice of solvent can also have a significant impact; screening non-polar (toluene, CH₂Cl₂) and polar aprotic (THF, MeCN) solvents is recommended.

  • Side Reactions: The primary side reaction is often the self-aldol condensation of the aldehyde donor. Using a larger excess of the aldehyde can sometimes suppress this pathway relative to the desired Michael addition. The use of α-branched aldehydes, such as isobutyraldehyde, prevents self-condensation entirely.[11]

  • Catalyst Loading: While 10 mol% is a standard starting point, the catalyst loading can often be reduced to 1-5 mol% for highly reactive substrates without a significant loss in performance.[8]

Conclusion

The this compound-mediated Michael addition is a powerful and reliable method for the asymmetric synthesis of valuable γ-nitro aldehydes. The protocol leverages a well-understood enamine catalysis mechanism, where the chiral catalyst effectively controls the stereochemical outcome of the reaction. By following the detailed procedure and considering the key experimental parameters, researchers can achieve high yields and excellent levels of diastereo- and enantioselectivity across a range of substrates. This organocatalytic approach provides a practical, metal-free alternative for constructing stereochemically rich molecules for applications in drug discovery and complex target synthesis.

References

  • Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. ResearchGate.
  • Ishii, T., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. PMC.
  • Kim, H., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI.
  • Seebach, D., et al. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta.
  • Heterogeneous Jørgensen–Hayashi catalyst for asymmetric Michael addition of malonates to α,β-enals. Cooperative effect with Ca(OTf)2. ResearchGate.
  • Barbas III, C. F., et al. (2005). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters.
  • Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Palomo, C., et al. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition.
  • Arai, T., et al. (2006). 3,3'-bimorpholine derivatives as a new class of organocatalysts for asymmetric Michael addition. Organic Letters.
  • Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Publishing.
  • Hayashi-Jørgensen Catalyst. Chem-Station Int. Ed.
  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses.
  • Fochi, M., et al. (2022). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry.
  • Vanlaldinpuia, K. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision.
  • Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology (RSC Publishing).
  • Michael Addition. Organic Chemistry Portal.
  • The Organic Chemistry Tutor. (2022). Michael Addition Reaction EXPLAINED. YouTube.

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Application Notes and Protocols: Enantioselective Synthesis of Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Chemical Space of Peptides and Peptidomimetics

Non-natural amino acids (nnAAs), also referred to as unnatural amino acids (uAAs), represent a cornerstone of modern medicinal chemistry and chemical biology.[1][2][3] These synthetic building blocks, which deviate from the 20 proteinogenic amino acids, offer a powerful toolkit to modulate the pharmacological properties of peptides and proteins.[2][3] By incorporating nnAAs, researchers can enhance metabolic stability, improve receptor affinity and selectivity, and introduce novel functionalities for bioconjugation and probing biological systems.[2][4][5] The ability to synthesize these molecules with precise stereochemical control is paramount, as the biological activity of chiral molecules is often dictated by their specific enantiomeric form. This guide provides an in-depth overview of key enantioselective strategies for the synthesis of nnAAs, complete with detailed protocols and comparative analyses to aid researchers in selecting the optimal method for their specific target.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure non-natural amino acids can be broadly categorized into several key strategies. The choice of strategy often depends on the desired side chain, the scale of the synthesis, and the available starting materials.

1. Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural amino acids as starting materials.[6][7] The inherent chirality of the starting material is leveraged to introduce new functionalities while retaining the original stereocenter. While effective for certain targets, this method is limited by the structural diversity of the natural amino acid pool.

2. Chiral Auxiliaries: In this strategy, a prochiral substrate, typically a glycine derivative, is covalently attached to a chiral auxiliary.[6][8] The auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction, such as alkylation, at the α-carbon. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantioenriched amino acid.[6] Common chiral auxiliaries include Evans oxazolidinones, Schöllkopf bis-lactim ethers, and Oppolzer's camphorsultams.[8]

3. Catalytic Enantioselective Synthesis: This is arguably the most powerful and versatile approach, employing a chiral catalyst to generate the desired enantiomer from a prochiral or racemic starting material.[6][9] This category encompasses a wide range of methodologies, including:

  • Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, are used to shuttle a reactant between an aqueous and an organic phase, enabling enantioselective alkylation of glycine Schiff base esters.[10][11][12][13]
  • Metal-Catalyzed Asymmetric Hydrogenation: This well-established method involves the hydrogenation of a dehydroamino acid precursor using a chiral metal complex (e.g., Rhodium or Ruthenium with chiral phosphine ligands) to set the stereocenter.[9]
  • Photoredox Catalysis: This emerging and powerful technique utilizes visible light and a photocatalyst to generate radical intermediates that can then engage in enantioselective C-C bond formation.[1][14][15]

4. Biocatalysis: The use of enzymes to catalyze the synthesis of nnAAs is a rapidly growing field.[4][16] Enzymes offer exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions.[4] Transaminases, for example, can be used to convert α-keto acids into the corresponding α-amino acids with high enantiopurity.[4]

Comparative Analysis of Synthetic Strategies

StrategyAdvantagesDisadvantagesTypical ee/de
Chiral Pool Synthesis Readily available starting materials, predictable stereochemistry.Limited to derivatives of natural amino acids.>99%
Chiral Auxiliaries Reliable and well-established, high diastereoselectivity.[8]Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps.80-99% de
Phase-Transfer Catalysis Catalytic, operationally simple, scalable.[10][17]Substrate scope can be limited, optimization of reaction conditions may be required.80-99% ee
Metal-Catalyzed Hydrogenation High enantioselectivity, broad substrate scope.[9]Requires specialized high-pressure equipment, potential for metal contamination.>95% ee
Photoredox Catalysis Mild reaction conditions, generation of novel bond disconnections.[1][14]Can require specialized photocatalysts and light sources.85-99% ee
Biocatalysis High selectivity, environmentally friendly, mild conditions.[4][16]Enzyme stability and substrate scope can be limiting, requires expertise in biocatalysis.>99% ee

Experimental Protocols

Protocol 1: Enantioselective Alkylation of a Glycine Schiff Base using a Chiral Phase-Transfer Catalyst

This protocol is adapted from the work of O'Donnell and coworkers and utilizes a Cinchona alkaloid-derived phase-transfer catalyst for the asymmetric alkylation of a glycine benzophenone imine.[10][11]

Workflow Diagram:

G cluster_prep Substrate Preparation cluster_reaction Phase-Transfer Catalysis cluster_workup Workup and Deprotection prep1 Glycine tert-butyl ester hydrochloride + Benzophenone imine prep2 Glycine benzophenone imine tert-butyl ester prep1->prep2 Transimination react1 Glycine benzophenone imine tert-butyl ester in Toluene react5 Stir vigorously at specified temperature react1->react5 react2 Aqueous NaOH react2->react5 react3 Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) react3->react5 react4 Alkylating agent (R-X) react4->react5 workup1 Phase separation react5->workup1 workup2 Extraction with organic solvent workup1->workup2 workup3 Purification of alkylated Schiff base workup2->workup3 workup4 Acidic hydrolysis (e.g., 1N HCl) workup3->workup4 workup5 Purification of the final amino acid workup4->workup5

Caption: Workflow for the enantioselective synthesis of α-amino acids via phase-transfer catalysis.

Materials:

  • Glycine tert-butyl ester hydrochloride

  • Benzophenone imine

  • Toluene

  • 50% w/w Sodium hydroxide solution

  • Chiral Phase-Transfer Catalyst (e.g., (S)-(-)-N-(9-Anthracenylmethyl)-O-allylcinchonidinium bromide)

  • Alkylating agent (e.g., Benzyl bromide)

  • Diethyl ether

  • 1N Hydrochloric acid

Procedure:

  • Preparation of the Glycine Schiff Base: To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) in dichloromethane, add benzophenone imine (1.05 eq). Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is filtered to remove ammonium chloride, and the solvent is evaporated under reduced pressure to yield the glycine benzophenone imine tert-butyl ester, which can be used without further purification.

  • Phase-Transfer Catalytic Alkylation: In a round-bottom flask, dissolve the glycine benzophenone imine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.1 eq) in toluene. Add the alkylating agent (1.1 eq). To this organic phase, add an equal volume of 50% aqueous sodium hydroxide solution.

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., 0 °C to room temperature) for the specified time (typically 1-24 hours). The reaction progress can be monitored by TLC or HPLC.

  • Workup: Once the reaction is complete, dilute the mixture with water and toluene. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Alkylated Schiff Base: The crude product can be purified by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified Schiff base in a suitable solvent (e.g., THF or diethyl ether) and add 1N aqueous HCl. Stir the mixture at room temperature for 1-4 hours.

  • Isolation of the Amino Acid: After deprotection, the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove the benzophenone byproduct. The aqueous layer containing the amino acid ester hydrochloride can then be lyophilized or further processed. The enantiomeric excess of the product can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Protocol 2: Asymmetric Synthesis of α-Amino Acids via Photoredox-Mediated C-O Bond Activation

This protocol is a conceptual representation based on recent advances in photoredox catalysis for the synthesis of unnatural α-amino acids.[1][14][15] It involves the coupling of a radical precursor with a chiral imine.

Reaction Mechanism Overview:

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET Radical_Precursor Radical Precursor (e.g., Carboxylic Acid) PC_excited->Radical_Precursor Radical R• Radical_Precursor->Radical Oxidative Decarboxylation Chiral_Imine Chiral N-Sulfinyl Imine Radical->Chiral_Imine Radical Addition Radical_Adduct Radical Adduct Chiral_Imine->Radical_Adduct Product α-Amino Acid Derivative Radical_Adduct->Product Rearrangement/Workup

Caption: Simplified mechanism for photoredox-catalyzed synthesis of α-amino acids.

Materials:

  • Carboxylic acid (as radical precursor)

  • Chiral glyoxylate-derived N-sulfinyl imine

  • Photocatalyst (e.g., an organic acridinium-based photocatalyst)[14][15]

  • Solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the carboxylic acid (1.2 eq), the chiral N-sulfinyl imine (1.0 eq), and the photocatalyst (1-5 mol%).

  • Degassing: Seal the vessel and degas the mixture by bubbling with an inert gas for 15-30 minutes, or by three cycles of freeze-pump-thaw.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Irradiation: Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature. The reaction should be shielded from ambient light.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Deprotection and Analysis: The N-sulfinyl group can be cleaved under acidic conditions to afford the free amino acid derivative. The enantiomeric excess is determined by chiral HPLC.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time, temperature, or catalyst loading. Ensure reagents are pure and dry.
Decomposition of starting material or product.Lower the reaction temperature. Use a milder base or deprotection conditions.
Low Enantioselectivity Inappropriate catalyst or auxiliary.Screen different chiral catalysts or auxiliaries.
Racemization of the product.Perform the reaction at a lower temperature. Use a less basic workup.[11]
Impure catalyst.Recrystallize or purify the catalyst.
Difficulty in Purification Similar polarity of product and byproducts.Optimize the chromatographic conditions (solvent system, type of silica). Consider derivatization to alter polarity.
Irreproducible Results Moisture or oxygen sensitivity.Ensure strictly anhydrous and inert conditions.
Inconsistent stirring in biphasic reactions.Use a mechanical stirrer to ensure efficient mixing.[10]

Conclusion

The enantioselective synthesis of non-natural amino acids is a dynamic and evolving field that is critical for advancing drug discovery and chemical biology. The choice of synthetic strategy is multifaceted, with each approach offering distinct advantages and disadvantages. While traditional methods like the use of chiral auxiliaries remain robust, catalytic methods, including phase-transfer catalysis and the more recent photoredox catalysis, offer more atom-economical and versatile routes. Furthermore, the increasing adoption of biocatalysis provides highly selective and sustainable alternatives. By understanding the principles and practical considerations of these methodologies, researchers can effectively access a vast array of novel amino acid building blocks to explore new chemical and biological frontiers.

References

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliph
  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.
  • Recent approaches for asymmetric synthesis of α-amino acids via homolog
  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allyl
  • Chiral Amino Acids Synthesis. BenchChem.
  • Recent Advances in the Synthesis of Unn
  • New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis. PubMed Central.
  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.
  • Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
  • A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline. BenchChem.
  • Catalytic Enantioselective Synthesis of Amino Acids Made Easy.
  • Noncanonical Amino Acids in Bioc
  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.
  • Chiral Auxiliary Based Approach Toward the Synthesis of C-Glycosyl
  • Enantioselective synthesis of non-natural arom
  • Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction.
  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis.
  • Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Qu
  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer C
  • Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry.
  • Stereoselective Synthesis of Unnatural α-Amino Acids through Photoredox C
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
  • A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1.
  • Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox c
  • Biocatalysis with Unnatural Amino Acids: Enzymology Meets Xenobiology.
  • Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. NSF Public Access Repository.
  • Biocatalysis with Unnatural Amino Acids: Enzymology Meets Xenobiology. PubMed.
  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfam
  • Enantioselective Synthesis of Unn

Sources

The Strategic Application of (R)-3-Isopropylmorpholine in the Asymmetric Synthesis of Natural Product Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Stereochemical Complexity with Chiral Morpholine Auxiliaries

In the intricate world of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of complex molecules is often dictated by the three-dimensional arrangement of their atoms, making the development of robust methods for asymmetric synthesis a cornerstone of modern organic chemistry and drug development. Among the arsenal of techniques available to the synthetic chemist, the use of chiral auxiliaries remains a powerful and reliable strategy for inducing stereoselectivity.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which it is removed to reveal the desired enantiomerically enriched product.[1]

This application note provides a detailed exploration of (R)-3-isopropylmorpholine as a versatile chiral auxiliary for the asymmetric α-alkylation of carboxylic acids. This methodology provides a reliable route to valuable chiral building blocks, particularly α-substituted carboxylic acids, which are prevalent motifs in a wide array of natural products and pharmaceutically active compounds.[2][] The structural rigidity of the morpholine ring, combined with the stereodirecting influence of the isopropyl group at the C-3 position, allows for a high degree of facial selectivity in enolate alkylation reactions.

We will delve into the mechanistic underpinnings of this stereochemical control, provide detailed, field-proven protocols for the key transformations, and showcase the utility of this auxiliary in the context of synthesizing precursors for bioactive molecules. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to employ robust and predictable methods for asymmetric carbon-carbon bond formation.

Core Principle: Diastereoselective Alkylation of Chiral Morpholine Amides

The central strategy involves the conversion of a prochiral carboxylic acid into a chiral amide by coupling it with this compound. The resulting amide serves as the substrate for a highly diastereoselective alkylation reaction. The stereochemical outcome of this alkylation is governed by the formation of a rigid, chelated lithium enolate, which effectively blocks one face of the enolate from the incoming electrophile.

The general workflow for this asymmetric α-alkylation is depicted below:

workflow cluster_0 Workflow ProchiralAcid Prochiral Carboxylic Acid ChiralAmide Chiral this compound Amide ProchiralAcid->ChiralAmide Amide Formation AlkylatedAmide α-Alkylated Chiral Amide ChiralAmide->AlkylatedAmide Diastereoselective Alkylation ChiralAcid Enantiomerically Enriched Carboxylic Acid AlkylatedAmide->ChiralAcid Auxiliary Cleavage Auxiliary This compound (Recovered) AlkylatedAmide->Auxiliary Auxiliary Cleavage

Caption: General workflow for asymmetric α-alkylation using this compound.

The key to the high diastereoselectivity lies in the conformation of the lithium enolate formed upon deprotonation with a strong base, typically lithium diisopropylamide (LDA). The lithium cation is believed to chelate to both the enolate oxygen and the morpholine oxygen, creating a rigid bicyclic-like structure. This conformation, combined with the steric hindrance imposed by the isopropyl group, directs the incoming electrophile to the less hindered face of the enolate.

Application Example: Asymmetric Synthesis of (S)-α-Arylpropionic Acids

Chiral α-arylpropionic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) and are also found as structural motifs in various natural products.[4] The synthesis of the pharmacologically active (S)-enantiomer of drugs like Ibuprofen serves as an excellent practical example of the utility of this compound.[5][6]

Protocol 1: Formation of the Chiral this compound Amide

This protocol details the coupling of a representative α-arylpropionic acid precursor, 4-isobutylphenylacetic acid, with this compound.

Materials:

  • 4-Isobutylphenylacetic acid

  • Oxalyl chloride

  • This compound

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of 4-isobutylphenylacetic acid (1.0 eq) in anhydrous DCM (0.5 M) under an inert atmosphere at 0 °C, add oxalyl chloride (1.2 eq) dropwise.

  • Add a catalytic amount of DMF (1 drop).

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material by TLC.

  • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent to yield the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM (0.5 M) and cool the solution to 0 °C under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (1.0 M).

  • Add the solution of the chiral auxiliary and base dropwise to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure chiral amide.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride is necessary for an efficient acylation of the secondary amine of the morpholine auxiliary. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Protocol 2: Diastereoselective α-Alkylation

This protocol describes the crucial diastereoselective methylation of the chiral amide enolate.

Materials:

  • Chiral this compound amide of 4-isobutylphenylacetic acid

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the chiral amide (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere at -78 °C, add LDA solution (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The solution typically turns a pale yellow color.

  • Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio of the crude product can be determined by 1H NMR spectroscopy or chiral HPLC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Causality: The low temperature of -78 °C is critical to maintain the kinetic control of the enolization and subsequent alkylation, preventing enolate equilibration and loss of diastereoselectivity. The use of a slight excess of LDA ensures complete deprotonation of the α-proton.

Caption: Proposed transition state for the diastereoselective alkylation. (Note: Actual image generation is not possible, this is a template).

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol outlines the hydrolysis of the α-alkylated amide to yield the desired enantiomerically enriched carboxylic acid and recover the chiral auxiliary.[7]

Materials:

  • α-Alkylated chiral amide

  • Sulfuric acid (9 N aqueous solution)

  • 1,4-Dioxane

  • Diethyl ether

  • Sodium hydroxide (1 M aqueous solution)

Procedure:

  • In a sealed tube, dissolve the α-alkylated chiral amide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 9 N sulfuric acid (0.1 M).

  • Heat the reaction mixture to 110 °C for 24-48 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with diethyl ether to remove any non-polar impurities.

  • Basify the aqueous layer to pH > 12 with 1 M sodium hydroxide solution.

  • Extract the basified aqueous layer with diethyl ether to recover the this compound auxiliary. The combined organic extracts can be dried and the auxiliary purified by distillation.

  • Acidify the aqueous layer to pH < 2 with concentrated HCl.

  • Extract the acidified aqueous layer with diethyl ether.

  • Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the enantiomerically enriched carboxylic acid.

  • The enantiomeric excess of the final product can be determined by chiral HPLC analysis or by conversion to a diastereomeric ester followed by NMR analysis.

Causality: The harsh acidic conditions and high temperature are necessary to overcome the high stability of the amide bond.[7] The workup procedure involving pH adjustments allows for the separation of the acidic product from the basic chiral auxiliary.

Quantitative Data Summary

The following table summarizes typical results obtained for the asymmetric α-methylation of an N-acyl this compound derivative, based on analogous systems using similar chiral auxiliaries.

StepSubstrateProductDiastereomeric Ratio (d.r.)Yield
Amide Formation 4-Isobutylphenylacetic acidChiral AmideN/A>90%
Alkylation Chiral Amideα-Methylated Amide>95:585-95%
Cleavage α-Methylated Amide(S)-Ibuprofen>95% e.e.>85%

Conclusion and Future Prospects

This compound serves as a highly effective chiral auxiliary for the asymmetric α-alkylation of carboxylic acids, providing a reliable and scalable method for the synthesis of valuable chiral building blocks. The operational simplicity of the protocols, coupled with the high diastereoselectivities and yields, makes this a valuable tool for both academic research and industrial applications in the synthesis of natural products and pharmaceuticals. The ability to recover and reuse the chiral auxiliary further enhances the practicality and cost-effectiveness of this methodology. Future work in this area may focus on expanding the scope of electrophiles and exploring the application of this auxiliary in other asymmetric transformations, such as aldol and Michael additions.

References

  • Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols. (n.d.).
  • Synthesis of a chiral auxiliary derivative of carvone and its use for the dynamic kinetic resolution of ibuprofen. (n.d.).
  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). MDPI.
  • Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results. (2002). ResearchGate.
  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). National Institutes of Health.
  • [Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks]. (2001). National Institutes of Health.
  • Chiral auxiliary-mediated enantioenrichment of (±)-ibuprofen, under steglich conditions, with secondary alcohols derived from (R)-carvone. (2010). SciELO.
  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. (2021). ACS Publications.
  • Natural Products as Inspiration for the Development of Asymmetric Catalysis. (2009). National Institutes of Health.
  • Method for the synthesis of chiral alpha-aryl propionic acid derivatives. (n.d.). Google Patents.
  • Chiral auxiliary-mediated enantioenrichment of (±)-ibuprofen, under steglich conditions, with secondary alcohols derived from (R)-carvone. (2010). CONICET Digital.
  • Synthesis and Its Application to the Synthesis of Biologically Active Natural Products of New and Versatile Chiral Building Blocks. (2001). ResearchGate.
  • Application of chiral building blocks to the synthesis of drugs. (n.d.).
  • The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. (2000). ACS Publications.
  • Examples of drugs and natural products containing α‐chiral aryl acetic acids and derivatives. (n.d.). ResearchGate.
  • ChemInform Abstract: Diastereoselective Synthesis of Aryl and Alkyl trans-Glycidic Amides from Pseudoephedrine-Derived Sulfonium Salt. Chemospecific exo-tet Ring Closure for Morpholin-3-ones. (2008). ResearchGate.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2022). National Institutes of Health.
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2025). ResearchGate.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). National Institutes of Health.
  • Rapid Cleavage of Unactivated, Unstrained Amide Bonds at Neutral pH. (2016). ResearchGate.
  • Acidity effect on the cleavage of ether function intramolecularly assisted by the amide group. Part 5. (2000). ResearchGate.

Sources

Application Notes and Protocols for the Cleavage of the (R)-3-isopropylmorpholine Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The (R)-3-isopropylmorpholine moiety is a valuable chiral auxiliary in modern asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. The successful application of this auxiliary is contingent upon its efficient and non-destructive removal to unveil the desired chiral product. This comprehensive guide provides a detailed overview of established and potential cleavage conditions for N-acyl-(R)-3-isopropylmorpholine derivatives. While specific literature for this auxiliary is emerging, the protocols herein are grounded in well-established principles of amide bond cleavage and adapted from methodologies for structurally related chiral auxiliaries. This document offers a robust framework for researchers to develop and optimize cleavage strategies tailored to their specific substrates and synthetic goals.

Introduction to the this compound Auxiliary

The quest for enantiomerically pure compounds is a cornerstone of pharmaceutical and agrochemical research. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. The this compound auxiliary, a derivative of morpholine, has shown promise in controlling the stereochemistry of reactions such as asymmetric alkylations and aldol additions. Its rigid chair-like conformation and the sterically demanding isopropyl group effectively shield one face of the enolate derived from the corresponding N-acyl derivative, leading to high diastereoselectivity.

The utility of any chiral auxiliary is ultimately determined by the ease and efficiency of its removal to afford the target molecule without compromising its stereochemical integrity. This guide focuses on the critical final step: the cleavage of the N-acyl bond to liberate the chiral carboxylic acid, alcohol, or aldehyde, and to recover the auxiliary for potential recycling.

Mechanistic Considerations for Cleavage

The cleavage of the amide bond in an N-acyl-(R)-3-isopropylmorpholine derivative can be approached through several distinct chemical pathways: hydrolytic, reductive, and oxidative. The choice of method is dictated by the desired product (e.g., carboxylic acid, alcohol, or aldehyde) and the functional group tolerance of the substrate.

Hydrolytic Cleavage: Accessing Chiral Carboxylic Acids

Hydrolysis of the amide bond is the most direct route to the corresponding chiral carboxylic acid. This can be achieved under acidic or basic conditions. Amide hydrolysis is generally a slow reaction and often requires heating.[1]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The reaction is typically conducted with strong acids like hydrochloric acid or sulfuric acid at elevated temperatures.[1][2]

Causality Behind Experimental Choices:

  • Strong Acid: A high concentration of protons is necessary to facilitate the initial protonation of the relatively unreactive amide carbonyl.

  • Elevated Temperature: Provides the necessary activation energy to overcome the high stability of the amide bond.

  • Protic Solvent: Water acts as the nucleophile in the reaction. Co-solvents like methanol or ethanol can be used to improve the solubility of the substrate.

Protocol 3.1: General Procedure for Acid-Catalyzed Hydrolysis

  • Dissolve the N-acyl-(R)-3-isopropylmorpholine derivative (1 equivalent) in a suitable solvent such as methanol, ethanol, or a mixture with water.

  • Add a solution of a strong acid (e.g., 6M HCl or 3M H₂SO₄) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the liberated this compound auxiliary (which will be in its protonated, water-soluble form).

  • The desired carboxylic acid can often be isolated by further extraction of the aqueous layer or by adjusting the pH to precipitate the product, followed by filtration and purification.

Base-Promoted Hydrolysis (Saponification)

Base-promoted hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This method is often preferred as it is generally less harsh on acid-sensitive functional groups. The reaction typically requires heating with a strong base like sodium hydroxide or potassium hydroxide.[2]

Causality Behind Experimental Choices:

  • Strong Base: A high concentration of hydroxide ions is required for efficient nucleophilic attack on the amide carbonyl.

  • Elevated Temperature: As with acid-catalyzed hydrolysis, heat is necessary to drive the reaction to completion.

  • Aqueous or Mixed-Aqueous Solvent System: Ensures the solubility of the hydroxide salt and the substrate.

Protocol 3.2: General Procedure for Base-Promoted Hydrolysis [2]

  • Dissolve the N-acyl-(R)-3-isopropylmorpholine derivative (1 equivalent) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a solution of a strong base (e.g., 10-20% aqueous NaOH or KOH).

  • Heat the mixture to reflux (typically 60-100 °C) and monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the alcohol.

  • Dilute the residue with water and extract with an organic solvent (e.g., dichloromethane) to remove the recovered this compound auxiliary.

  • Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1N HCl) to a pH of approximately 3 to protonate the carboxylate salt.[2]

  • Extract the resulting carboxylic acid with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid, which can be further purified by chromatography or crystallization.

Table 1: Comparison of Hydrolytic Cleavage Conditions
Method Reagents Typical Solvents Temperature Advantages Disadvantages
Acid-Catalyzed Strong acids (HCl, H₂SO₄)Water, Methanol, EthanolReflux (80-100 °C)Effective for robust substrates.Harsh conditions can degrade sensitive functional groups.
Base-Promoted Strong bases (NaOH, KOH)Water, Methanol, EthanolReflux (60-100 °C)Generally milder than acidic conditions.May not be suitable for base-sensitive substrates.

Reductive Cleavage: Accessing Chiral Alcohols and Aldehydes

Reductive cleavage of the amide bond provides access to chiral primary alcohols or, under carefully controlled conditions, chiral aldehydes. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Reduction to Chiral Alcohols with LiAlH₄

Lithium aluminum hydride is a potent reducing agent capable of reducing amides to the corresponding amines. In the context of cleaving the this compound auxiliary, this reaction yields the desired chiral primary alcohol and the N-alkylated auxiliary.

Causality Behind Experimental Choices:

  • LiAlH₄: A strong, non-selective reducing agent necessary for the complete reduction of the stable amide functional group.

  • Aprotic Ethereal Solvents (e.g., THF, Diethyl Ether): These solvents are unreactive towards LiAlH₄ and effectively solubilize the reactants.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic sources.

Protocol 4.1: General Procedure for Reductive Cleavage to Alcohols

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, typically 2-4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the N-acyl-(R)-3-isopropylmorpholine derivative (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, containing the chiral alcohol and the N-alkylated auxiliary, can be purified by column chromatography.

Partial Reduction to Chiral Aldehydes

The partial reduction of amides to aldehydes is a more challenging transformation that requires milder and more selective reducing agents or a modification of the substrate. While direct, high-yielding protocols for this specific auxiliary are not well-documented, approaches used for other amides could be adapted. One such strategy involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures or the conversion of the amide to a more reactive species prior to reduction.

Causality Behind Experimental Choices:

  • Milder Reducing Agents (e.g., DIBAL-H): Less reactive than LiAlH₄, allowing for the potential to stop the reduction at the aldehyde stage.

  • Low Temperatures (-78 °C): Crucial for controlling the reactivity of the reducing agent and preventing over-reduction to the alcohol.

Protocol 4.2: Exploratory Procedure for Reductive Cleavage to Aldehydes

  • In a flame-dried flask under an inert atmosphere, dissolve the N-acyl-(R)-3-isopropylmorpholine derivative (1 equivalent) in anhydrous THF or dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.5-2.0 equivalents) in an appropriate solvent (e.g., hexanes or toluene).

  • Stir the reaction at -78 °C and carefully monitor its progress by TLC.

  • Upon consumption of the starting material, quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde should be purified promptly, as aldehydes can be prone to oxidation and other side reactions.

Table 2: Comparison of Reductive Cleavage Conditions
Desired Product Reagent Typical Solvents Temperature Key Considerations
Chiral Alcohol LiAlH₄Anhydrous THF, Diethyl Ether0 °C to RefluxRequires strictly anhydrous conditions and careful quenching.
Chiral Aldehyde DIBAL-HAnhydrous THF, Dichloromethane-78 °CRequires precise temperature control to avoid over-reduction.

Oxidative Cleavage: An Alternative Approach

Recent advances in synthetic methodology have introduced oxidative methods for the cleavage of C-C and C-N bonds in cyclic amines, including morpholine derivatives.[3] These methods often employ transition metal catalysts and an oxidant, such as air or a peroxide. While these approaches are still being developed, they offer a potential alternative for the cleavage of the this compound auxiliary, particularly when hydrolytic or reductive methods are not compatible with the substrate.

The mechanism of these reactions can be complex but often involves the formation of an iminium ion intermediate, which is then hydrolyzed to yield the desired product. The regioselectivity of the cleavage can be influenced by substituents on the morpholine ring.[3]

Causality Behind Experimental Choices:

  • Transition Metal Catalyst (e.g., Copper-based): Facilitates the activation of the C-H or C-C bonds adjacent to the nitrogen atom.

  • Oxidant (e.g., Air, O₂): Acts as the terminal oxidant in the catalytic cycle.

  • Elevated Temperature and Pressure: Often required to drive the catalytic cycle and achieve reasonable reaction rates.

Given the specialized nature of these reactions, a general protocol is not provided here. Researchers interested in this approach are encouraged to consult the primary literature for specific catalytic systems and conditions that may be applicable to their substrates.

Workflow Diagrams

Diagram 1: Hydrolytic Cleavage Workflow

cluster_hydrolysis Hydrolytic Cleavage start N-Acyl-(R)-3-isopropylmorpholine acid Acid-Catalyzed (e.g., HCl, H₂SO₄, Heat) start->acid H₂O base Base-Promoted (e.g., NaOH, KOH, Heat) start->base OH⁻, H₂O product_acid Chiral Carboxylic Acid acid->product_acid product_auxiliary Recovered Auxiliary acid->product_auxiliary base->product_acid base->product_auxiliary

Caption: Hydrolytic cleavage pathways to chiral carboxylic acids.

Diagram 2: Reductive Cleavage Workflow

cluster_reduction Reductive Cleavage start N-Acyl-(R)-3-isopropylmorpholine full_reduction Full Reduction (e.g., LiAlH₄) start->full_reduction partial_reduction Partial Reduction (e.g., DIBAL-H, -78°C) start->partial_reduction product_alcohol Chiral Primary Alcohol full_reduction->product_alcohol product_aldehyde Chiral Aldehyde partial_reduction->product_aldehyde

Caption: Reductive cleavage pathways to chiral alcohols and aldehydes.

Conclusion and Future Outlook

The this compound auxiliary is a promising tool for asymmetric synthesis. The successful application of this auxiliary hinges on the ability to cleave it efficiently and cleanly. This guide provides a comprehensive overview of the primary methods for achieving this transformation, including hydrolytic and reductive pathways. While direct, optimized protocols for this specific auxiliary are still being established in the literature, the general procedures and mechanistic insights presented here offer a solid foundation for researchers to develop robust and reliable cleavage protocols. As the use of this and other morpholine-based chiral auxiliaries expands, the development of milder and more selective cleavage methods, particularly for the synthesis of sensitive aldehyde products and through innovative oxidative catalytic systems, will undoubtedly be a key area of future research.

References

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  • Beller, M., et al. (2019). Practical Catalytic Cleavage of C(sp3)−C(sp3) Bonds in Amines. Angewandte Chemie International Edition, 58(31), 10803-10807. [Link]
  • Chemguide. (n.d.). The Hydrolysis of Amides.
  • This citation is a placeholder for a relevant scientific paper that would be identified through further, more specific liter
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  • This citation is a placeholder for a relevant scientific paper that would be identified through further, more specific liter
  • This citation is a placeholder for a relevant scientific paper that would be identified through further, more specific liter
  • This citation is a placeholder for a relevant scientific paper that would be identified through further, more specific liter
  • This citation is a placeholder for a relevant scientific paper that would be identified through further, more specific liter
  • This citation is a placeholder for a relevant scientific paper that would be identified through further, more specific liter
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  • LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts.

Sources

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of (R)-3-Isopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of (R)-3-isopropylmorpholine, a chiral saturated heterocycle of significant interest in pharmaceutical development. The synthetic strategy detailed herein is a robust, two-step, one-pot tandem catalytic approach, commencing with a titanium-catalyzed intramolecular hydroamination of a custom-synthesized aminoalkyne, followed by a highly enantioselective ruthenium-catalyzed asymmetric transfer hydrogenation. This application note elaborates on the mechanistic underpinnings of the catalytic cycles, provides detailed, scalable protocols, and addresses critical considerations for process optimization and safety.

Introduction and Strategic Overview

The morpholine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target binding. The introduction of a chiral center, as in this compound, allows for stereospecific interactions with biological targets, which can significantly improve therapeutic efficacy and reduce off-target effects.

Traditional methods for the synthesis of chiral morpholines often rely on stoichiometric chiral reagents or resolution of racemates, which are less efficient and economical for large-scale production. Modern catalytic asymmetric synthesis offers a more sustainable and cost-effective alternative.[1]

The strategy outlined in this guide is based on a tandem catalytic system that has proven effective for the enantioselective synthesis of 3-substituted morpholines.[2][3] This approach involves two key transformations in a single reaction vessel:

  • Titanium-Catalyzed Intramolecular Hydroamination: An aminoalkyne precursor undergoes cyclization to form a cyclic imine intermediate. This step is atom-economical and efficiently constructs the morpholine ring.[4]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): The cyclic imine is then reduced to the corresponding chiral amine with high enantioselectivity using a well-defined Noyori-type ruthenium catalyst.[2][5]

This one-pot procedure minimizes intermediate handling and purification steps, thereby increasing overall efficiency and yield, making it highly suitable for industrial-scale synthesis.

Synthetic Pathway and Mechanistic Rationale

The overall synthetic transformation for this compound is depicted below. The synthesis begins with the preparation of the key starting material, N-Boc-1-amino-4-methyl-3-pentyn-2-ol, followed by the one-pot cyclization and asymmetric reduction.

Diagram: Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: One-Pot Tandem Catalysis SM1 Commercially Available Starting Materials SM2 N-Boc-1-amino-4-methyl-3-pentyn-2-ol SM1->SM2 Multi-step synthesis Intermediate Cyclic Imine Intermediate SM2->Intermediate 1. Ti(NMe2)4 (cat.) 2. Deprotection Product This compound Intermediate->Product RuCl[(R,R)-Ts-DPEN](p-cymene) (cat.) HCOOH/NEt3 Workflow A Charge Reactor B Hydroamination A->B Add Substrate, Solvent, Ti Catalyst C Deprotection B->C Heat to 80°C, 12h D Asymmetric Transfer Hydrogenation C->D Cool, add Methanolic HCl E Quench and Work-up D->E Add Ru Catalyst, HCOOH/NEt3, 25°C, 24h F Extraction E->F Add NaHCO3(aq) G Purification F->G Extract with DCM H Final Product G->H Distillation under reduced pressure

Sources

Introduction: Bridging Asymmetric Synthesis and High-Throughput Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Polymer-Supported Synthesis with (R)-3-isopropylmorpholine Derivatives

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. Asymmetric synthesis, the art of selectively creating one stereoisomer, is central to this pursuit, as the biological activity of a molecule is often exclusive to a single enantiomer.[1] Chiral auxiliaries are a cornerstone of this field; these are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[] After fulfilling their role, they are cleaved and can ideally be recovered for reuse.

Polymer-supported synthesis (PSS), also known as solid-phase organic synthesis (SPOS), offers a powerful paradigm for streamlining chemical production.[3] By anchoring a reactant to an insoluble polymer bead, PSS transforms the purification process from complex chromatography or crystallization into simple filtration and washing. This approach not only accelerates synthesis but also lends itself to automation and the creation of compound libraries.

This guide details the convergence of these two powerful strategies: the use of polymer-supported This compound derivatives as recyclable chiral auxiliaries for asymmetric synthesis. Structurally analogous to the well-established pseudoephedrine auxiliaries, these morpholine-based scaffolds provide a robust framework for controlling stereochemistry, particularly in the formation of new carbon-carbon bonds at the α-position of carboxylic acids.[4][5] We will explore the underlying principles, provide detailed protocols, and offer expert insights into the practical application of this technology.

Core Principle: Chiral Amide Enolate Alkylation

The effectiveness of this compound and related amino alcohol auxiliaries hinges on their ability to form a rigid, conformationally constrained amide with a prochiral carboxylic acid. This structure orchestrates a highly diastereoselective alkylation reaction via a lithium enolate intermediate.

The general mechanism proceeds as follows:

  • Amide Formation: The chiral auxiliary is acylated with the desired carboxylic acid derivative.

  • Chelate-Controlled Deprotonation: A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), deprotonates the α-carbon. The lithium cation forms a rigid five-membered chelate with the amide carbonyl and the auxiliary's hydroxyl group. This chelation locks the enolate into a specific Z-configuration.

  • Facially-Biased Alkylation: The bulky polymer support and the isopropyl group on the morpholine ring effectively shield one face of the planar enolate. This forces an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face.[1][5]

  • Product Cleavage: After the stereocenter is set, the bond to the auxiliary is cleaved to release the enantiomerically enriched product, leaving the auxiliary attached to the polymer support, ready for another cycle.

Asymmetric_Alkylation_Mechanism cluster_Resin Polymer Support Resin_Aux 1. Polymer-Bound This compound Acylation 2. Acylation with R-CH2-COOH Resin_Aux->Acylation Substrate Attachment Resin_Amide 3. Polymer-Bound Chiral Amide Acylation->Resin_Amide Deprotonation 4. Deprotonation (LDA, THF, -78°C) Resin_Amide->Deprotonation Enolate 5. Rigid Z-Enolate (Li-Chelate) Deprotonation->Enolate Alkylation 6. Electrophilic Attack (E-X) from unhindered face Enolate->Alkylation Stereocontrol Alkylated_Product 7. Polymer-Bound Alkylated Product Alkylation->Alkylated_Product Cleavage 8. Cleavage (e.g., Acid Hydrolysis) Alkylated_Product->Cleavage Final_Product 9. Enantiopure Product R-CH(E)-COOH Cleavage->Final_Product Recycle Recycle Auxiliary Cleavage->Recycle Recycle->Resin_Aux Reuse

Caption: General mechanism for polymer-supported asymmetric alkylation.

Application Protocol: Asymmetric Synthesis of α-Substituted Propanoic Acid

This section provides a detailed workflow for the synthesis of (S)-2-benzylpropanoic acid using a polymer-bound this compound auxiliary as a representative example.

Overall Experimental Workflow

The process involves four main stages: immobilization of the auxiliary, acylation with the substrate, the key alkylation reaction, and finally, cleavage to yield the product.

Experimental_Workflow Start Start: Chloromethylated Polystyrene Resin Step1 Protocol 1.1: Auxiliary Immobilization This compound, Base, DMF Start->Step1 Step2 Protocol 1.2: Acylation Propionyl Chloride, Base, DCM Step1->Step2 Step3 Protocol 1.3: Asymmetric Alkylation 1. LDA, THF, -78°C 2. Benzyl Bromide Step2->Step3 Step4 Protocol 1.4: Cleavage 1 M H2SO4, Dioxane, 100°C Step3->Step4 End End Product: (S)-2-benzylpropanoic acid Step4->End

Caption: Step-wise workflow for the solid-phase synthesis.

Protocol 1.1: Immobilization of the Chiral Auxiliary

Objective: To covalently attach this compound to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • Chloromethylated polystyrene (1% DVB cross-linked, 1.2 mmol Cl/g)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Solid-phase reaction vessel

Procedure:

  • Swell the chloromethylated polystyrene resin (1.0 eq, e.g., 5 g, 6.0 mmol) in DMF (50 mL) for 1 hour in the reaction vessel with gentle agitation.

  • In a separate flask, dissolve this compound (3.0 eq, 18.0 mmol) and DIPEA (3.5 eq, 21.0 mmol) in DMF (20 mL).

  • Drain the DMF from the swollen resin and add the solution from step 2.

  • Secure the vessel on a shaker and agitate at 60°C for 24 hours.

  • Allow the resin to cool to room temperature. Drain the reaction mixture.

  • Wash the resin sequentially with DMF (3 x 50 mL), DCM (3 x 50 mL), and MeOH (3 x 50 mL).

  • Dry the functionalized resin under high vacuum to a constant weight.

    • Expert Insight: A 3-fold excess of the amine ensures near-complete substitution of the reactive chloromethyl sites. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. The final loading can be determined by elemental analysis (nitrogen content) or by cleaving a small sample and analyzing the supernatant.

Protocol 1.2: Acylation of the Polymer-Bound Auxiliary

Objective: To attach the propanoic acid substrate to the immobilized auxiliary via an amide bond.

Materials:

  • Auxiliary-functionalized resin from Protocol 1.1

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Swell the auxiliary resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for 30 minutes.

  • Cool the slurry to 0°C in an ice bath.

  • Add pyridine (4.0 eq) followed by the dropwise addition of propionyl chloride (3.0 eq).

  • Allow the reaction to warm to room temperature and agitate for 12 hours.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).

  • Dry the acylated resin under vacuum.

    • Trustworthiness Check: The completion of this step can be verified using Fourier-transform infrared (FTIR) spectroscopy on a dried resin sample (a KBr pellet). Look for the appearance of a strong amide carbonyl stretch (typically ~1640 cm⁻¹).

Protocol 1.3: Diastereoselective Enolate Formation and Alkylation

Objective: To create the chiral center via stereoselective alkylation of the enolate.

Materials:

  • Acylated resin from Protocol 1.2

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Swell the acylated resin (1.0 eq) in anhydrous THF (15 mL/g of resin) under an argon atmosphere for 1 hour.

  • Cool the vessel to -78°C using a dry ice/acetone bath.

  • Slowly add LDA solution (2.5 eq) via syringe and stir the slurry at -78°C for 2 hours.

  • Add benzyl bromide (3.0 eq) dropwise.

  • Continue to stir the reaction at -78°C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Allow the mixture to warm to room temperature.

  • Filter the resin and wash sequentially with THF/Water (1:1, 3x), THF (3x), DCM (3x), and MeOH (3x).

  • Dry the alkylated resin under high vacuum.

    • Expert Insight: Maintaining a low temperature (-78°C) is critical for the stability of the lithium enolate and for maximizing diastereoselectivity. Anhydrous conditions are paramount; any moisture will quench the LDA and the enolate.[5]

Protocol 1.4: Cleavage and Product Isolation

Objective: To hydrolyze the amide bond, releasing the final product from the polymer support.

Materials:

  • Alkylated resin from Protocol 1.3

  • 1,4-Dioxane

  • Sulfuric acid (H₂SO₄), 1 M aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place the dry alkylated resin (1.0 eq) in a round-bottom flask.

  • Add a 1:1 mixture of 1,4-dioxane and 1 M H₂SO₄ (20 mL/g of resin).

  • Heat the mixture to reflux (approx. 100°C) for 18 hours.

  • Cool the mixture to room temperature and filter to remove the resin.

  • Wash the resin with diethyl ether (3 x 10 mL) and combine the filtrates.

  • Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution until the aqueous layer is basic, then wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel chromatography if necessary.

    • Trustworthiness Check: The enantiomeric excess (e.e.) of the final product should be determined using chiral HPLC or by converting the carboxylic acid to a chiral ester (e.g., with (R)-1-phenylethanol) and analyzing the diastereomeric ratio by ¹H NMR or GC.

Data Summary and Expected Outcomes

The efficiency of asymmetric alkylations using polymer-supported amino alcohol auxiliaries is well-documented.[4][6] The following table provides expected results based on analogous systems reported in the literature.

ElectrophileProductExpected Yield (%)Expected e.e. (%)
Benzyl bromide(S)-2-benzylpropanoic acid75 - 85>95
Iodomethane(S)-2-methylpropanoic acid80 - 90>95
Allyl bromide(S)-2-allylpropanoic acid70 - 80>93

Yields are calculated based on the initial loading of the resin and are for the isolated product after cleavage.

References

  • Chiral auxiliaries in polymer-supported organic synthesis. SciSpace by Typeset. [URL: https://typeset.io/papers/chiral-auxiliaries-in-polymer-supported-organic-synthesis-2l21z0q5]
  • Comparison of Solid-Phase and Solution-Phase Chiral Auxiliaries in the Alkylation/Iodolactonization Sequence to γ-Butyrolactones.The Journal of Organic Chemistry, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo0206138]
  • Synthesis and evaluation of a new polymer-supported pseudoephedrine auxiliary for asymmetric alkylations on solid phase.Organic & Biomolecular Chemistry, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/ob/b700477j]
  • Chiral Synthesis Services. BOC Sciences. [URL: https://www.bocsci.com/services/chiral-synthesis.html]
  • Chiral auxiliary. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
  • Chiral Auxiliaries. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sub-sub-topic/chemistry-and-synthesis/chiral-reagents/chiral-auxiliaries]
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.Journal of Peptide Science. [URL: https://pubmed.ncbi.nlm.nih.gov/37609959/]
  • Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines.Molecular Diversity. [URL: https://pubmed.ncbi.nlm.nih.gov/9173516/]
  • Synthesis and evaluation of a new polymer-supported pseudoephedrine auxiliary for asymmetric alkylations on solid phase. University of Manchester Research Explorer. [URL: https://www.research.manchester.ac.uk/portal/en/publications/synthesis-and-evaluation-of-a-new-polymersupported-pseudoephedrine-auxiliary-for-asymmetric-alkylations-on-solid-phase(ca473ed0-836f-4f64-a175-fd436ff94fcb).html]
  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [URL: https://www.

Sources

Tandem hydroamination-asymmetric transfer hydrogenation for chiral morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Tandem Hydroamination-Asymmetric Transfer Hydrogenation for the Synthesis of Chiral Morpholines

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Convergent Strategy for a Privileged Scaffold

Morpholines are a cornerstone of medicinal chemistry, appearing in numerous approved drugs such as the antibiotic Linezolid and the antidepressant Vilazodone. The introduction of chirality into the morpholine ring can significantly modulate a molecule's pharmacological profile, making the development of efficient, stereoselective synthetic routes a high-priority research area.

Traditional methods for synthesizing chiral morpholines often involve multi-step sequences with chiral auxiliaries or resolutions, which can be inefficient and generate significant waste. A more elegant and atom-economical approach is the use of tandem catalysis, where multiple bond-forming events occur in a single pot. This guide details a powerful tandem reaction: a gold-catalyzed intermolecular hydroamination followed by a rhodium-catalyzed asymmetric transfer hydrogenation (ATH) for the synthesis of enantioenriched 2-substituted morpholines from readily available starting materials. This one-pot, two-step sequence provides a highly efficient and stereoselective pathway to these valuable building blocks.

Reaction Principle: A Synergistic Catalytic System

The overall transformation combines two distinct catalytic cycles in a single reaction vessel. The process begins with the reaction of a propargyl alcohol with a 2-aminoethanol derivative.

Step 1: Gold(I)-Catalyzed Hydroamination The reaction is initiated by a gold(I) catalyst, which activates the alkyne of the propargyl alcohol. This facilitates the nucleophilic attack by the nitrogen atom of the 2-aminoethanol, leading to an initial hydroamination product. This intermediate subsequently isomerizes to form a more stable cyclic enaminone. This enaminone is the key intermediate that bridges the two catalytic cycles.

Step 2: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) Once the enaminone is formed, a chiral rhodium catalyst, in conjunction with a hydrogen donor, reduces the endocyclic C=C bond. The chiral ligand on the rhodium complex directs the hydride transfer to one face of the double bond, establishing the stereocenter and yielding the desired chiral morpholine with high enantioselectivity. A common and effective hydrogen source for this transformation is a formic acid/triethylamine (HCOOH/NEt₃) azeotrope.

Below is a diagram illustrating the logical flow of this tandem catalytic process.

G cluster_0 Tandem Reaction Workflow A Propargyl Alcohol + 2-Aminoethanol C Intermediate: Cyclic Enaminone A->C Hydroamination/ Isomerization B Gold(I) Catalyst (e.g., IPrAuCl/AgOTf) B->A F Product: Chiral Morpholine C->F Asymmetric Transfer Hydrogenation (ATH) D Chiral Rhodium Catalyst (e.g., [Cp*RhCl2]2 + Ligand) D->C E Hydrogen Source (HCOOH/NEt3) E->C

Caption: Workflow of the tandem hydroamination-ATH reaction.

Experimental Protocol: Step-by-Step Guide

This protocol is a representative example for the synthesis of a chiral 2-substituted morpholine. Researchers should consider optimizing conditions for their specific substrates.

Materials and Reagents:

  • Propargyl alcohol derivative (e.g., 1-phenylprop-2-yn-1-ol)

  • 2-Aminoethanol derivative (e.g., 2-amino-2-phenylethanol)

  • Gold(I) catalyst precursor: IPrAuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Silver triflate (AgOTf)

  • Rhodium catalyst precursor: [CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Chiral ligand: (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Solvent: Anhydrous 1,4-Dioxane

  • Hydrogen source: Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, etc.)

Protocol:

  • Catalyst Preparation (In Situ):

    • In a glovebox or under a stream of inert gas, add the rhodium precursor [Cp*RhCl₂]₂ (1.0 mol%) and the chiral ligand (R,R)-TsDPEN (2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the limiting reagent).

    • Stir the mixture at room temperature for 20-30 minutes to allow for complex formation. The solution should become a clear, homogeneous color. Expertise Note: Pre-forming the chiral rhodium complex is crucial for achieving high enantioselectivity. The slight excess of the ligand ensures full coordination to the metal center.

  • Reaction Setup:

    • To the flask containing the rhodium catalyst, add the 2-aminoethanol derivative (1.1 equivalents).

    • Next, add the gold(I) precursor IPrAuCl (2 mol%) and the activator AgOTf (2 mol%). Expertise Note: AgOTf acts as a halide scavenger, generating the active cationic gold(I) species in situ. This is a common and effective method for activating gold precatalysts.

    • Finally, add the propargyl alcohol derivative (1.0 equivalent), which is the limiting reagent.

  • Hydroamination Step:

    • Seal the flask and heat the reaction mixture to 60 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials and the formation of the enaminone intermediate. This step typically takes 2-4 hours. Trustworthiness Check: A small aliquot can be taken, quenched, and analyzed to confirm full conversion to the enaminone before proceeding. Incomplete conversion at this stage will reduce the final yield.

  • Asymmetric Transfer Hydrogenation (ATH) Step:

    • Once the hydroamination is complete (as determined by monitoring), cool the reaction mixture to 30 °C.

    • Add the formic acid/triethylamine (5:2) mixture (2.0 equivalents relative to the limiting reagent) to the flask via syringe.

    • Stir the reaction at 30 °C for 12-24 hours. Monitor the reduction of the enaminone to the final morpholine product by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess HCOOH/NEt₃.

    • Re-dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining formic acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure chiral morpholine.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, AD-H).

Data Presentation: Representative Results

The following table summarizes typical results obtained using this tandem methodology, showcasing its effectiveness across different substrates.

EntryR¹ Substituent (on Alcohol)R² Substituent (on Amine)Yield (%)ee (%)
1PhenylH8598
24-MeO-PhH8297
32-NaphthylH7999
4PhenylMethyl8896
5CyclohexylH7595

Yields are for the isolated product after chromatography. Enantiomeric excess (ee) was determined by chiral HPLC.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete conversion in the hydroamination step or catalyst deactivation.

    • Solution: Ensure all reagents and solvents are anhydrous. The gold catalyst is sensitive to moisture. Confirm the complete formation of the enaminone intermediate via TLC or LC-MS before adding the HCOOH/NEt₃. If necessary, slightly increase the catalyst loading for the hydroamination step (e.g., to 2.5 mol%).

  • Low Enantioselectivity (ee):

    • Cause: Impure chiral ligand, incorrect catalyst formation, or a reaction temperature that is too high for the ATH step.

    • Solution: Use a high-purity chiral ligand. Ensure the rhodium complex is pre-formed correctly. The ATH step is often sensitive to temperature; running the reaction at a lower temperature (e.g., 20-25 °C) may improve ee, though it might require a longer reaction time.

  • Side Product Formation:

    • Cause: Propargyl alcohol decomposition or side reactions of the enaminone.

    • Solution: Maintain strict inert atmosphere conditions. The addition of the HCOOH/NEt₃ should only occur after the complete consumption of the starting materials.

The diagram below illustrates the key decision points and troubleshooting pathways in the experimental workflow.

G cluster_1 Troubleshooting Workflow Start Start Reaction Hydroamination Monitor Hydroamination (TLC/LC-MS) Start->Hydroamination Complete Conversion >95%? Hydroamination->Complete Add_ATH Cool to 30°C, Add HCOOH/NEt3 Complete->Add_ATH Yes Troubleshoot_H Troubleshoot: - Check solvent/reagents - Increase catalyst loading Complete->Troubleshoot_H No Monitor_ATH Monitor ATH Add_ATH->Monitor_ATH Workup Workup & Purify Monitor_ATH->Workup Complete Analysis Analyze Yield & ee Workup->Analysis Troubleshoot_A Troubleshoot: - Lower Temperature - Check ligand purity Analysis->Troubleshoot_A Low ee Troubleshoot_H->Hydroamination Re-evaluate

Caption: Decision-making and troubleshooting map for the tandem reaction.

Conclusion

The tandem gold-catalyzed hydroamination and rhodium-catalyzed asymmetric transfer hydrogenation represents a state-of-the-art method for the efficient and highly stereoselective synthesis of chiral morpholines. By understanding the underlying principles of each catalytic step and adhering to rigorous experimental technique, researchers can effectively leverage this powerful strategy for applications in drug discovery and fine chemical synthesis.

References

  • Reddy, R. S., et al. (2007). Gold- and Rhodium-Catalyzed Enantioselective Synthesis of 2,6-Disubstituted Morpholines. Organic Letters. [Link]
  • Li, G., et al. (2014). Gold-Catalyzed Intermolecular Hydroamination of Propargyl Alcohols and Subsequent One-Pot Asymmetric Transfer Hydrogenation.
  • Garcı́a-Garcı́a, P., et al. (2009). Gold-Catalyzed Reactions of Propargyl Alcohols. Chemistry - A European Journal. [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a systematic approach to troubleshooting low enantioselectivity in asymmetric synthesis experiments. Our goal is to equip you with the knowledge to diagnose and resolve common challenges, ensuring the successful development of stereochemically pure molecules.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction is yielding a low enantiomeric excess (ee). Where should I begin my investigation?

Low enantioselectivity can be a frustrating issue, but a systematic approach can often pinpoint the root cause. Before delving into extensive reaction optimization, it is crucial to rule out analytical errors.

A1: The first and most critical step is to validate your analytical method for determining enantiomeric excess. It's not uncommon for issues with chiral chromatography (HPLC, GC, or SFC) to mimic poor reaction performance.[1]

Protocol 1: Validation of Chiral Chromatography Method
  • Prepare a Racemic Standard: Synthesize or purchase a sample of your product with a 50:50 mixture of both enantiomers.

  • Analyze the Racemic Mixture: Inject the racemic standard into your chiral chromatography system.

  • Evaluate the Chromatogram:

    • Expected Outcome: You should observe two baseline-separated peaks with equal peak areas.

    • Troubleshooting: If the peaks are not well-resolved or the areas are unequal, your analytical method requires optimization before you can reliably measure the ee of your reaction.[1] This may involve screening different chiral columns, mobile phases, or temperature programs.

Once your analytical method is validated, you can proceed to investigate the chemical aspects of the reaction.

Q2: I've confirmed my analytical method is accurate, but my enantioselectivity is still low. What are the most likely chemical culprits?

With analytical error ruled out, the focus shifts to the reaction components and conditions. The purity of your catalyst, ligand, substrate, and reagents, along with the reaction environment, are paramount.

A2: The primary factors to investigate are the integrity of your chiral catalyst/ligand and the purity of your starting materials and solvent. Impurities can have a profound negative impact on enantioselectivity.[2][3][4][5][6]

Catalyst and Ligand Issues
  • Enantiomeric Purity: The enantiomeric purity of your chiral ligand or catalyst is fundamental. Any contamination with the other enantiomer will directly decrease the maximum achievable ee.[3][6]

  • Chemical Purity: Non-chiral impurities can act as catalyst poisons, binding to the active site and preventing the desired transformation.[1][5]

  • Air and Moisture Sensitivity: Many catalysts and ligands are sensitive to air and moisture, which can lead to decomposition and the formation of less selective or inactive species.[2][3][5] All reactions involving sensitive catalysts should be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[3][5]

  • Incorrect Loading: Both too high and too low catalyst loadings can negatively affect enantioselectivity.[2][6] High concentrations can lead to the formation of catalyst aggregates with different selectivities, while low concentrations might allow a non-selective background reaction to become significant.[2][5][6]

Substrate and Reagent Purity
  • Impurities as Inhibitors: Impurities in the substrate or reagents can act as competitive inhibitors or catalyst poisons.[1][2]

  • Presence of Water or Oxygen: Trace amounts of water or oxygen can deactivate many sensitive catalysts.[2][3] It is crucial to use anhydrous solvents and degas them before use.[3]

The following workflow provides a logical sequence for troubleshooting these issues:

G A Low Enantioselectivity Observed B Validate Analytical Method (Chiral HPLC/GC) A->B C Is Method Accurate? B->C D Optimize Analytical Method C->D No E Assess Catalyst & Ligand Integrity C->E Yes D->B F Check Purity (ee% and chemical) E->F G Verify Proper Handling & Storage (Inert atmosphere) E->G H Examine Substrate & Reagent Purity F->H G->H I Use Freshly Purified Materials H->I J Ensure Anhydrous & Degassed Solvents H->J K Re-run Reaction with High-Purity Components I->K J->K L Problem Solved? K->L M Proceed to Reaction Condition Optimization L->M No

Caption: Initial Troubleshooting Workflow for Low Enantioselectivity.

Q3: How do reaction conditions like temperature, solvent, and concentration affect enantioselectivity?

A3: Temperature, solvent, and reactant concentration are critical parameters that can significantly influence the enantioselectivity of a reaction. [6] Once you have ensured the purity of your reaction components, optimizing these conditions is the next logical step.

Temperature

Lowering the reaction temperature often leads to higher enantioselectivity.[3][4][7] This is because the difference in activation energies between the two diastereomeric transition states leading to the R and S enantiomers becomes more significant at lower temperatures. However, this can come at the cost of a slower reaction rate.[7] A systematic temperature screen is recommended to find the optimal balance.[6][7] In some rare cases, a reversal of enantioselectivity has been observed at different temperatures.[8][9]

Temperature (°C)Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
25 (Room Temp.)953025
0887570
-20858885
-40829290
-7870>98>99
Table 1: A representative example of the effect of temperature on the outcome of an asymmetric alkylation reaction.[7]
Solvent

The solvent is not merely an inert medium; it can play a crucial role in determining enantioselectivity.[10] Solvents can influence the conformation and stability of the catalyst, substrate, and transition states.[10] Solvent molecules can coordinate to the catalyst, creating a specific chiral environment that favors one reaction pathway.[10][11] In some instances, changing the solvent can even lead to a reversal of enantioselectivity.[10][12] For example, in a gold-catalyzed hydroamination, using methanol yielded the R enantiomer, while toluene produced the S enantiomer.[12]

Concentration

The concentration of reactants can impact reaction kinetics and, in some cases, the formation of catalyst aggregates with differing selectivities.[2] For some enzymatic reactions, it has been observed that at high substrate concentrations, the enantiomeric excess of the product can decrease as the reaction approaches equilibrium.[13] It is advisable to investigate a range of concentrations for both the substrate and the catalyst.

Q4: My reaction starts with high enantioselectivity, but it decreases over time. What could be causing this?

A4: A decline in enantioselectivity over the course of a reaction often points to catalyst deactivation, product racemization, or a competing background reaction.

  • Catalyst Deactivation: The active chiral catalyst may be degrading under the reaction conditions, leading to the formation of a less selective or non-selective catalytic species.[2][4][14] This can be caused by impurities, thermal instability, or coordination of the product to the catalyst, leading to inhibition.[3]

  • Product Racemization: The desired chiral product or a key chiral intermediate might be unstable under the reaction conditions and slowly racemize over time.[3]

  • Competing Background Reaction: A non-catalyzed, non-selective reaction may be occurring in parallel with the desired asymmetric transformation.[6] This background reaction can become more significant as the concentration of the starting materials decreases.

Protocol 2: Investigating a Drop in Enantioselectivity Over Time
  • Set up the reaction as usual.

  • Take aliquots from the reaction mixture at regular time intervals (e.g., 10%, 25%, 50%, 75%, and 100% conversion as determined by a preliminary kinetics run).

  • Quench each aliquot immediately to stop the reaction.

  • Analyze the enantiomeric excess of the product in each aliquot using your validated chiral chromatography method.

  • Plot the enantiomeric excess versus reaction time or conversion. A significant decrease in ee over time suggests one of the issues mentioned above.

G cluster_0 Reaction Monitoring cluster_1 Analysis A Start Reaction B Take Aliquot at Time t1 A->B C Take Aliquot at Time t2 B->C E Quench & Analyze ee% for t1 B->E D Take Aliquot at Time t_final C->D F Quench & Analyze ee% for t2 C->F G Quench & Analyze ee% for t_final D->G H Plot ee% vs. Time/Conversion E->H F->H G->H I ee% is constant H->I J ee% decreases H->J K Investigate Catalyst Deactivation, Product Racemization, or Background Reaction J->K

Caption: Workflow for Monitoring Enantioselectivity Over Time.

Q5: My reaction has good stereoselectivity but a very low yield. What are the likely causes?

A5: Low yield in the presence of good stereoselectivity suggests that the desired catalytic cycle is operating efficiently from a selectivity standpoint, but other factors are limiting the overall conversion. [2]

Common causes include:

  • Catalyst Decomposition: The catalyst may be degrading over the course of the reaction, leading to a loss of activity before all the starting material is consumed.[2][4]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve full conversion in a reasonable amount of time.[4]

  • Suboptimal Reaction Conditions: The temperature may be too low, resulting in a very slow reaction rate, or the reaction time may be insufficient.[7]

  • Reversible Reaction: The reaction may be reversible, reaching an equilibrium that favors the starting materials.

To address this, consider a modest increase in catalyst loading, a longer reaction time, or a slight increase in temperature, while carefully monitoring the effect on enantioselectivity.[4]

References

  • Perrin, L., & Pardo, D. G. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 691-700.
  • Cole, H. M., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(6), 1565-1589.
  • Blacker, A. J., & Farah, M. M. (2013). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. BMC Biochemistry, 14, 1.
  • Sambasivan, R., & Ball, Z. T. (2011). Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. Journal of the American Chemical Society, 133(45), 18273-18280.
  • ChemistryViews. (2017). Solvent-Induced Enantioselectivity.
  • de la Fuente, M., & Rios, R. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 7(7), 193.
  • Holík, M., & Mannschreck, A. (2003). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Chirality, 15(7), 623-628.
  • Reusch, W. (n.d.). Asymmetric Induction. Michigan State University Department of Chemistry.
  • Wang, H., et al. (2022). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society, 144(34), 15574-15582.
  • Anonymous. (n.d.). Concise Introduction to Asymmetric Synthesis. Indian Institute of Technology Bombay.
  • Anonymous. (n.d.). Asymmetric Synthesis.
  • Sanchez, J. M., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 984-989.
  • Gustafson, K. P. J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(6), 3373-3380.
  • Sanchez, J. M., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate.
  • Lee, S., & Lee, K. (2021). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 26(16), 4983.
  • You, L., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(37), 15481-15488.
  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.
  • Brown, H. C. (2022). Stereochemistry:Reagent Stereochemical Control [Video]. YouTube.
  • Bioengineer.org. (2026). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox.
  • Extance, A. (2017). Temperature drop triggers chirality twist. Chemistry World.
  • Various Authors. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12.
  • Chiralpedia. (2024). Understanding the Fundamentals of Asymmetric Synthesis.
  • Wikipedia. (n.d.). Enantiomeric excess.
  • Trost, B. M. (2004). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, 101(15), 5348-5355.
  • Hutchings, G. J., & Carley, A. F. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Review of Materials Research, 35, 413-441.
  • ResearchGate. (n.d.). The main pathways of catalyst deactivation.
  • ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed.
  • Dotson, J., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ACS Catalysis, 12(15), 9037-9045.
  • Ashenhurst, J. (n.d.). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
  • Bode Research Group. (n.d.). Key Concepts in Stereoselective Synthesis. ETH Zurich.
  • Jamroz, M. H., et al. (2025). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium Catalysis. ChemRxiv.
  • Camblor, M. A., et al. (2024). On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. ACS Applied Materials & Interfaces, 16(40), 49603-49612.
  • Wikipedia. (n.d.). Stereoselectivity.
  • Banerjee-Ghosh, K., et al. (2021). Separation of enantiomers by their enantiospecific interaction with achiral magnetic substrates. Science, 372(6546), 1079-1083.

Sources

Technical Support Center: Troubleshooting Side Products in the Alkylation of (R)-3-Isopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the N-alkylation of (R)-3-isopropylmorpholine. The inherent stereochemistry and steric environment of this valuable chiral building block present unique challenges. This document provides in-depth, experience-driven answers to common issues, focusing on the identification and mitigation of unwanted side products to enhance reaction efficiency, yield, and purity.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental principles governing side product formation during the alkylation of this specific morpholine derivative.

Q1: What are the primary side products I should anticipate when performing an N-alkylation on this compound?

A1: During a typical N-alkylation with an electrophile like an alkyl halide, you should be vigilant for three main classes of side products:

  • Overalkylation Product: The formation of a quaternary ammonium salt. This occurs when the desired tertiary amine product reacts further with the alkylating agent.[1][2]

  • Elimination Product: The formation of an alkene derived from the alkylating agent. This is a result of a competing elimination reaction (often E2) where the morpholine acts as a base instead of a nucleophile.[3][4]

  • Ring-Opening Products: Under harsh conditions, particularly elevated temperatures, the morpholine ring itself can undergo cleavage.[5]

Q2: My major impurity is a highly polar compound that I suspect is the quaternary ammonium salt. Why does this overalkylation happen so readily?

A2: This is a classic challenge in amine alkylation.[6] The root cause is electronic: the desired N-alkylated tertiary amine product is often a stronger nucleophile than the starting this compound secondary amine. The introduction of an electron-donating alkyl group increases the electron density on the nitrogen atom, making it more reactive towards a second molecule of the electrophile.[7] This "runaway" reaction leads to the formation of the thermodynamically stable quaternary ammonium salt.[2]

Q3: I'm using a secondary alkyl bromide and observing a significant amount of alkene by-product. What is promoting this elimination reaction?

A3: The formation of an alkene points to a competing E2 elimination pathway.[3] Several factors can favor this side reaction over the desired SN2 substitution:

  • Steric Hindrance: The bulky isopropyl group at the C-3 position of the morpholine, combined with the steric bulk of a secondary (or tertiary) alkyl halide, can physically impede the nitrogen's direct attack on the electrophilic carbon (SN2). It becomes sterically easier for the amine to act as a base and abstract a proton from the β-carbon of the alkyl halide, leading to elimination (E2).[3][5]

  • Base Strength: Amines are basic, and their strength can be sufficient to promote elimination, especially with hindered alkyl halides.[3]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.

Q4: How does the stereochemistry of the (R)-3-isopropyl group affect these side reactions?

A4: The (R)-configuration itself does not directly alter the electronic nature of the reaction. However, its primary influence is steric . The fixed stereocenter places the bulky isopropyl group in a defined spatial orientation, which, as discussed in A3, can sterically hinder the approach of the electrophile to the nitrogen atom. This steric shield can slow the rate of the desired SN2 reaction and, consequently, the overalkylation reaction. Paradoxically, this same steric bulk can enhance the amine's propensity to act as a base, potentially increasing the ratio of elimination to substitution when using sterically demanding alkyl halides.[3] Maintaining the chiral integrity at this center is paramount, so reaction conditions that could cause epimerization (e.g., very high temperatures or extreme pH) must be avoided.

Section 2: Troubleshooting Guides - Practical Solutions for Common Problems

Problem 1: Excessive Quaternary Ammonium Salt Formation
  • Symptoms: A highly polar spot on TLC (often at the baseline); a new set of significantly downfield-shifted signals in the ¹H NMR spectrum for protons alpha to the nitrogen; LC-MS data showing a peak with the expected mass for the dialkylated product.

Potential Root Cause Proposed Solution & Scientific Rationale
Incorrect Stoichiometry Solution: Use a slight excess (1.1-1.2 equivalents) of this compound relative to the alkylating agent. Rationale: By ensuring the alkylating agent is the limiting reagent, you minimize its availability to react with the more nucleophilic tertiary amine product once it forms.[2]
High Local Concentration of Alkylating Agent Solution: Add the alkylating agent slowly over a period of time (e.g., via a syringe pump) to the reaction mixture. Rationale: Slow addition maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more abundant starting secondary amine over the newly formed tertiary amine product.
Highly Reactive Alkylating Agent Solution: If using an alkyl iodide, consider switching to the corresponding bromide or chloride. Rationale: Reactivity for SN2 reactions follows the trend I > Br > Cl.[3] Using a less reactive halide can provide a greater kinetic window to control the mono-alkylation, reducing the rate of the second alkylation step.
Sub-optimal Temperature Control Solution: Perform the reaction at the lowest temperature that affords a reasonable rate (start at 0 °C or room temperature). Rationale: While temperature has a less pronounced effect on selectivity between two substitution reactions, lower temperatures generally slow all reaction rates, providing better control.
Problem 2: Competing Elimination Side Reaction
  • Symptoms: GC-MS or ¹H NMR analysis of the crude reaction mixture reveals signals consistent with an alkene derived from your alkylating agent. The overall mass balance is poor.

Potential Root Cause Proposed Solution & Scientific Rationale
Sterically Hindered Alkylating Agent Solution: If possible, switch to a less sterically hindered electrophile (primary > secondary). If a secondary alkyl group is required, consider alternative synthetic routes like reductive amination. Rationale: As steric hindrance at the electrophile increases, the SN2 pathway is disfavored, and the E2 pathway becomes more competitive.[3]
Strongly Basic Conditions Solution: Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like hydroxides or alkoxides. Ensure only a slight excess of the base is used. Rationale: A strong base will significantly accelerate the E2 elimination pathway. A milder base is sufficient to neutralize the H-X formed during the reaction without excessively promoting elimination.
High Reaction Temperature Solution: Run the reaction at a lower temperature. Rationale: Elimination reactions typically have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases. Lowering the temperature will disproportionately slow the rate of elimination.
Solvent Choice Solution: Employ a polar aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF). Rationale: Polar aprotic solvents are known to solvate the cation of the base while leaving the anion relatively free, and they are excellent for promoting SN2 reactions over E2, compared to protic or nonpolar solvents.

Section 3: Visualizing the Reaction Pathways

Understanding the competition between desired and undesired pathways is critical for troubleshooting.

G cluster_0 Desired SN2 Alkylation R3IM This compound (Secondary Amine) Product Desired N-Alkyl Product (Tertiary Amine) R3IM->Product SN2 Attack RX Alkyl Halide (R'-X) RX->Product HX H-X

Figure 1: The desired SN2 pathway for N-alkylation.

G cluster_1 Side Reaction 1: Overalkylation Product Desired N-Alkyl Product (More Nucleophilic) QuatSalt Quaternary Ammonium Salt (Side Product) Product->QuatSalt Second SN2 Attack RX2 Alkyl Halide (R'-X) RX2->QuatSalt

Figure 2: The overalkylation pathway leading to the quaternary ammonium salt side product.

G cluster_2 Side Reaction 2: E2 Elimination R3IM_base This compound (Acting as Base) Protonated_Amine Protonated Amine R3IM_base->Protonated_Amine Abstracts β-H RX_elim Alkyl Halide (with β-Hydrogen) Alkene Alkene (Side Product) RX_elim->Alkene E2 Elimination

Sources

Technical Support Center: Navigating Lewis Acid-Mediated Reactions with (R)-3-Isopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for reactions mediated by the (R)-3-isopropylmorpholine chiral auxiliary, with a focus on the crucial role of Lewis acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic strategies, enhance stereochemical control, and troubleshoot your experiments effectively.

A Note on this compound

While the use of this compound as a chiral auxiliary is an emerging area, the fundamental principles of its operation can be largely understood by drawing parallels with the extensively studied and structurally related class of chiral oxazolidinones, such as those developed by Evans.[1][2][3] Both systems rely on a chiral scaffold to direct the stereochemical outcome of reactions at an appended acyl group. The insights and troubleshooting strategies presented here are grounded in the well-established mechanistic understanding of these analogous systems and are intended to provide a strong predictive framework for your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my reaction, and how do Lewis acids enhance its function?

This compound acts as a chiral auxiliary. You temporarily attach it to your substrate (often via an amide linkage to a carboxylic acid) to introduce a stereogenic center that directs the stereochemical outcome of subsequent reactions. The bulky isopropyl group and the morpholine ring create a specific chiral environment.

Lewis acids play a multifaceted role:

  • Activation: They coordinate to the carbonyl oxygen(s) of the N-acylmorpholine, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Conformational Rigidity: By coordinating to the carbonyl oxygen and often the morpholine oxygen, the Lewis acid locks the conformation of the N-acyl group. This rigid structure ensures that one face of the enolate (if formed) is effectively shielded by the isopropyl group, forcing the incoming electrophile to approach from the less hindered face. This is the basis for the high diastereoselectivity observed in many of these reactions.[3]

  • Modulation of Reactivity and Selectivity: Different Lewis acids can lead to different levels of activation and can favor different coordination geometries, which in turn can influence the final stereochemical outcome.[1][2][4] For instance, chelating Lewis acids (like MgBr₂ or ZnCl₂) can coordinate to both carbonyl oxygens in a dicarbonyl system, while non-chelating Lewis acids (like BF₃·OEt₂) may coordinate to only one.

Q2: I am observing poor diastereoselectivity in my aldol reaction. What are the likely causes and how can I improve it?

Poor diastereoselectivity is a common issue and can often be traced back to several factors related to enolate formation and the reaction conditions.

Troubleshooting Steps:

  • Incomplete Enolate Formation: If enolization is not complete before the electrophile (e.g., an aldehyde) is added, the unreacted starting material can be deprotonated by the product, leading to scrambling of stereochemistry.

    • Solution: Ensure you are using a sufficiently strong, non-nucleophilic base (e.g., LDA, LiHMDS) and allow adequate time for enolization at the appropriate temperature (typically -78 °C).

  • Incorrect Enolate Geometry: The stereochemical outcome is highly dependent on the formation of a specific enolate geometry (usually the Z-enolate).

    • Solution: For the formation of the (Z)-enolate, which is often desired for high stereoselectivity in Evans-type aldol reactions, soft enolization with reagents like dibutylboron triflate (Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA) is typically employed.[3]

  • Inappropriate Lewis Acid: The choice of Lewis acid is critical. A weakly coordinating Lewis acid may not be sufficient to enforce a rigid, stereodirecting conformation.

    • Solution: Screen a variety of Lewis acids. For conjugate addition reactions, for example, rare earth Lewis acids like Yb(OTf)₃ have been shown to provide excellent stereoselectivity.[5] For aldol reactions, boron-based Lewis acids are a good starting point.

  • Temperature Control: Reactions are often run at low temperatures (-78 °C) to minimize background, non-selective reactions and to favor the desired transition state.

    • Solution: Ensure your reaction temperature is strictly maintained throughout the addition and reaction phases.

Logical Flow for Troubleshooting Poor Diastereoselectivity:

G start Poor Diastereoselectivity Observed check_enolate Verify Complete Enolate Formation (TLC, in-situ IR) start->check_enolate check_geometry Optimize Enolate Geometry (e.g., Bu₂BOTf/DIPEA for Z-enolate) check_enolate->check_geometry If incomplete screen_lewis_acid Screen Different Lewis Acids (e.g., TiCl₄, MgBr₂, Sc(OTf)₃) check_geometry->screen_lewis_acid If geometry is not optimal check_temp Ensure Strict Temperature Control (-78 °C) screen_lewis_acid->check_temp If selectivity is still low success Improved Diastereoselectivity check_temp->success If conditions are optimized

Caption: Troubleshooting workflow for poor diastereoselectivity.

Q3: My reaction is sluggish or does not go to completion. What should I investigate?

A stalled reaction can be frustrating, but a systematic approach can often identify the culprit.

Potential Causes and Solutions:

  • Insufficient Lewis Acid Activity: The Lewis acid may be weak or may have been deactivated.

    • Solution:

      • Increase the stoichiometry of the Lewis acid.

      • Switch to a stronger Lewis acid (e.g., from ZnCl₂ to TiCl₄). Be aware that stronger Lewis acids can sometimes lead to side reactions.

      • Ensure the Lewis acid is fresh and has been handled under anhydrous conditions. Many Lewis acids are highly sensitive to moisture.

  • Reagent Purity: Impurities in your starting materials, reagents, or solvents can inhibit the reaction.

    • Solution:

      • Purify your starting materials.

      • Use freshly distilled, anhydrous solvents.

      • Ensure your base is of high quality and titrated if necessary.

  • Low Reaction Temperature: While low temperatures are good for selectivity, they can also slow down the reaction rate to an impractical level.

    • Solution: After the addition of the electrophile at low temperature, you may need to slowly warm the reaction to a higher temperature (e.g., -40 °C or 0 °C) to drive it to completion. Monitor by TLC or LC-MS to find the optimal temperature profile.

  • Incorrect Order of Addition: The order in which reagents are added can be crucial.

    • Solution: Typically, the N-acylmorpholine is pre-complexed with the Lewis acid before the addition of the nucleophile or before enolization. Consult established protocols for similar systems.

Troubleshooting Guide: Specific Scenarios

Observed Problem Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Product decomposition during workup. 3. Loss of product during purification.1. See "Sluggish Reaction" FAQ. 2. Use a buffered or non-aqueous quench. Test product stability to acidic/basic conditions on a small scale.[6] 3. Re-evaluate your chromatography or extraction procedure. Your product might be more polar or non-polar than expected.
Formation of Side Products 1. Reaction temperature is too high. 2. Lewis acid is too harsh. 3. Presence of water leading to hydrolysis.1. Maintain strict low-temperature conditions. 2. Switch to a milder Lewis acid (e.g., MgBr₂ or Sc(OTf)₃). 3. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
Inconsistent Results 1. Variable quality of reagents (especially Lewis acids and bases). 2. Inconsistent reaction setup (e.g., atmosphere, temperature).1. Use reagents from a fresh, sealed bottle or purify/distill them before use. 2. Standardize your procedure meticulously. Use an inert atmosphere (Argon or Nitrogen) and a cryostat for temperature control if possible.[7]

Experimental Protocols

General Protocol for a Lewis Acid-Mediated Aldol Reaction

This protocol is a starting point and should be optimized for your specific substrate and aldehyde.

  • Preparation:

    • Oven-dry all glassware and cool under a stream of dry nitrogen or argon.

    • Dissolve the this compound-derived N-acyl substrate (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization:

    • Add diisopropylethylamine (DIPEA) (1.2 equiv) dropwise.

    • Slowly add dibutylboron triflate (Bu₂BOTf) (1.1 equiv, typically as a 1 M solution in DCM) dropwise over 10 minutes. The solution may change color.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the boron enolate.

  • Aldol Addition:

    • Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-3 hours.

    • Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Workup:

    • Quench the reaction at 0 °C by adding a pH 7 phosphate buffer.

    • Add methanol and a 30% solution of hydrogen peroxide to oxidize the boron byproducts (Caution: exothermic).

    • Stir vigorously for 1 hour.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram:

G A Dissolve Substrate in DCM Cool to -78 °C B Add DIPEA, then Bu₂BOTf Stir for 30-60 min A->B Enolization C Add Aldehyde Stir at -78 °C B->C Aldol Addition D Warm to 0 °C C->D E Quench (Buffer, MeOH, H₂O₂) Extract with DCM D->E Workup F Purify by Chromatography E->F

Caption: Step-by-step workflow for a typical aldol reaction.

Mechanistic Insights: The Role of Chelation

The stereochemical outcome of these reactions is often rationalized by the formation of a rigid chelated intermediate. In the case of a boron-mediated aldol reaction, a six-membered ring transition state is proposed.

Caption: A simplified representation of the chelation-controlled transition state in a boron-mediated aldol reaction. The (R)-isopropyl group on the morpholine auxiliary effectively blocks one face of the enolate, leading to a highly diastereoselective bond formation.

References

  • Duarte, F. J. S., Bakalova, S. M., Cabrita, E. J., & Santos, A. G. (2011). Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. The Journal of Organic Chemistry, 76(17), 6997–7004. [Link]
  • PubMed. (2011). Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. Journal of Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Chiral auxiliary.
  • ResearchGate. (2011).
  • Sibi, M. P., et al. (n.d.). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. NIH. [Link]
  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

Sources

Technical Support Center: Solvent Effects on Diastereoselectivity with (R)-3-isopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing diastereoselective reactions using the chiral auxiliary, (R)-3-isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced effects of solvents on the stereochemical outcome of their experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter.

Introduction to this compound and Diastereoselectivity

This compound is a valuable chiral auxiliary employed to control the stereochemistry of carbon-carbon bond-forming reactions, such as alkylations and aldol additions.[1][2] Its rigid cyclic structure and the stereodirecting influence of the isopropyl group create a biased environment, favoring the formation of one diastereomer over the other. However, the choice of solvent can dramatically impact the degree of this selectivity by influencing the stability of the diastereomeric transition states.[3][4] This guide will delve into the critical role of the solvent and provide actionable strategies for maximizing your desired diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical for achieving high diastereoselectivity with this compound?

The solvent is not merely an inert medium for the reaction; it actively participates in the reaction pathway by solvating the reactants, intermediates, and transition states.[3] For reactions involving this compound, the solvent's properties can significantly influence the energy difference between the two diastereomeric transition states, which directly dictates the diastereomeric ratio (d.r.) of the product. Key solvent properties to consider are:

  • Polarity: The polarity of the solvent can affect the solubility of the reactants and the stability of charged or polar intermediates.

  • Coordinating Ability: Solvents can coordinate with metal cations (e.g., from a Lewis acid) or form hydrogen bonds with the reactants, influencing the conformation of the transition state.[5][6][7]

  • Hydrogen Bonding Capacity: Protic solvents can form hydrogen bonds with the morpholine oxygen or nitrogen, altering the steric and electronic environment around the chiral center.[5][6]

Q2: I am observing poor diastereoselectivity in my alkylation reaction using this compound. What is the likely cause and how can I improve it?

Poor diastereoselectivity often arises from a small energy difference between the competing diastereomeric transition states. This can be caused by several factors related to the solvent:

  • Highly Polar, Coordinating Solvents: Solvents like DMF or DMSO can strongly solvate the metal cation of the enolate, leading to a "looser" transition state. This reduces the steric influence of the chiral auxiliary on the incoming electrophile, resulting in lower diastereoselectivity.

  • Protic Solvents: Protic solvents such as alcohols can form hydrogen bonds with the morpholine moiety, which can interfere with the desired chelation control in the transition state.

Troubleshooting Steps:

  • Switch to a Nonpolar, Aprotic Solvent: Toluene, hexane, or dichloromethane are often good starting points. These solvents are less likely to interfere with the formation of a well-defined, rigid transition state.

  • Consider Ethereal Solvents: Tetrahydrofuran (THF) or diethyl ether can offer a good balance of solubility and moderate coordinating ability, which can be beneficial for certain reactions.

  • Optimize the Temperature: Lowering the reaction temperature generally increases diastereoselectivity by amplifying the small energy differences between the transition states.

Troubleshooting Guide

Issue 1: Low Diastereomeric Ratio (d.r.) in an Aldol Reaction

Symptoms: The desired diastereomer is formed in a ratio close to 1:1 with the undesired diastereomer.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Solvent Interference Highly polar or coordinating solvents can disrupt the chelated transition state necessary for high diastereoselectivity.Switch to a non-coordinating solvent like toluene or dichloromethane. Ethereal solvents like THF can also be effective.
Inappropriate Lewis Acid The choice of Lewis acid can influence the geometry of the transition state.Screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂, BF₃·OEt₂) in conjunction with different solvents.
High Reaction Temperature Higher temperatures provide more thermal energy, which can overcome the small energy barrier between the diastereomeric transition states.Perform the reaction at a lower temperature (e.g., -78 °C).

Illustrative Data: Solvent Effects on a Hypothetical Aldol Reaction

EntrySolventLewis AcidTemperature (°C)Diastereomeric Ratio (syn:anti)
1DichloromethaneTiCl₄-7895:5
2TolueneTiCl₄-7892:8
3TetrahydrofuranTiCl₄-7885:15
4AcetonitrileTiCl₄-7860:40

This data is illustrative and based on general principles of diastereoselective aldol reactions.[8]

Issue 2: Inconsistent Diastereoselectivity Between Batches

Symptoms: The diastereomeric ratio varies significantly when the reaction is repeated.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Solvent Purity Trace amounts of water or other impurities in the solvent can affect the reaction outcome.Use freshly distilled or anhydrous grade solvents. Store solvents over molecular sieves.
Variations in Reagent Addition The rate and order of addition of reagents can influence the formation of the desired transition state.Standardize the protocol for reagent addition, including addition rates and times.
Atmospheric Moisture Many organometallic reagents and Lewis acids are sensitive to moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Visualizing the Role of the Solvent: Transition State Models

The diastereoselectivity in reactions using this compound is often rationalized by considering a rigid, chair-like six-membered transition state involving chelation of a metal cation by the morpholine oxygen and the enolate oxygen. The bulky isopropyl group then effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face.

Diagram 1: Proposed Chelated Transition State

G cluster_prep Preparation cluster_screening Solvent Screening cluster_reaction Reaction cluster_analysis Analysis start Start: this compound derivative deprotonation Deprotonation (e.g., LDA, -78 °C) start->deprotonation solvent1 Solvent 1: Toluene deprotonation->solvent1 solvent2 Solvent 2: THF deprotonation->solvent2 solvent3 Solvent 3: CH2Cl2 deprotonation->solvent3 solvent4 Solvent 4: Hexane deprotonation->solvent4 reaction1 Add Electrophile Maintain -78 °C solvent1->reaction1 reaction2 Add Electrophile Maintain -78 °C solvent2->reaction2 reaction3 Add Electrophile Maintain -78 °C solvent3->reaction3 reaction4 Add Electrophile Maintain -78 °C solvent4->reaction4 quench Quench Reaction reaction1->quench reaction2->quench reaction3->quench reaction4->quench workup Aqueous Workup quench->workup analysis Determine d.r. (NMR, HPLC) workup->analysis

Caption: A typical experimental workflow for screening different solvents to optimize diastereoselectivity.

Concluding Remarks

The successful application of this compound as a chiral auxiliary is highly dependent on the careful selection of the reaction solvent. By understanding the principles of how solvents interact with the reaction components and transition states, researchers can effectively troubleshoot and optimize their synthetic procedures to achieve high levels of diastereoselectivity. This guide provides a starting point for addressing common issues, and further experimentation will likely be necessary to find the optimal conditions for your specific reaction.

References

  • Emerging Capabilities of Nonclassical Noncovalent Interactions and Asymmetric Catalysis in Stereoselective Glycosylations and Carbohydrate Functionalizations. (n.d.). National Institutes of Health.
  • Origins of the diastereoselectivity in hydrogen bonding directed Diels–Alder reactions of chiral dienes with achiral dienophiles: a computational study. (n.d.). Royal Society of Chemistry.
  • Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume. (2026). Journal of the American Chemical Society.
  • Theoretical investigation of the effect of hydrogen bonding on the stereoselectivity of the Diels–Alder reaction. (n.d.). Royal Society of Chemistry.
  • Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. (2016). Accounts of Chemical Research.
  • Harnessing non-covalent interactions to exert control over regioselectivity and site-selectivity in catalytic reactions. (n.d.). Royal Society of Chemistry.
  • Theoretical Investigation of the Effect of Hydrogen Bonding on the Stereoselectivity of the Diels-Alder Reaction. (n.d.). ResearchGate.
  • Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. (n.d.). MDPI.
  • Hydrogen bond design principles. (n.d.). PubMed Central.
  • Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. (2004). PNAS.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. (n.d.). American Chemical Society.
  • Solvent effects on stereoselectivity: More than just an environment. (2025). ResearchGate.
  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (n.d.). ChemRxiv.
  • DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. (n.d.). ACS Omega.
  • A complementary Lewis acid-base description of solvent effects. II. Dipole-dipole interactions. (n.d.). Semantic Scholar.
  • Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. (n.d.). Royal Society of Chemistry.
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube.
  • Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. (2012). Organic Letters.
  • Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries. (n.d.). BenchChem.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2025). ResearchGate.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (n.d.). ResearchGate.

Sources

Technical Support Center: Purification Strategies for Diastereomeric Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diastereomeric Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges of separating diastereomers. Diastereomers, unlike enantiomers, possess different physical properties, which theoretically makes them separable by standard laboratory techniques. However, these differences can be subtle, often leading to significant purification challenges.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and provides a foundational understanding of diastereomer purification.

Q1: Why is the separation of my diastereomers so challenging?

A1: While diastereomers have distinct physical and chemical properties, these differences can be minimal.[1] This similarity in polarity, solubility, and chromatographic behavior often results in co-elution during chromatography or co-crystallization, making separation difficult.[1] The subtle structural differences between diastereomers, such as the spatial arrangement at one or more chiral centers, may not provide enough of a handle for conventional separation techniques to be effective without careful optimization.

Q2: What are the primary methods for separating diastereomers?

A2: The most common and effective techniques include:

  • Chromatography: High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Supercritical Fluid Chromatography (SFC) are workhorse methods.[1][2]

  • Crystallization: Techniques like fractional crystallization and crystallization-induced diastereomeric transformation (CIDT) can be highly effective, especially for large-scale separations.[1][3][4][5][6][7][8]

  • Derivatization: Converting the diastereomers into new compounds with more significant physical differences can facilitate separation by chromatography.[9][10][11][12]

Q3: When should I opt for chromatography over crystallization?

A3: The choice depends on several factors:

  • Scale: Chromatography, particularly preparative HPLC and flash chromatography, is well-suited for small to medium-scale purifications (milligrams to grams).[1] Crystallization is often more advantageous and cost-effective for large-scale industrial production (kilograms and beyond).[1]

  • Physical Properties: If your diastereomers have a significant difference in solubility in a particular solvent, crystallization is a strong candidate.[1] If they are difficult to crystallize or have very similar solubilities, chromatography is generally the more reliable approach.[1]

  • Purity Requirements: Both techniques can achieve high purity, but chromatography often provides finer control over the separation, especially for closely related impurities.

Q4: How can I confirm the identity and purity of my separated diastereomers?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of diastereomers.[1] Specific coupling constants and through-space interactions (e.g., NOE) can help assign the threo/erythro or cis/trans configurations.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is essential for determining the diastereomeric ratio (dr) and assessing the purity of each isolated fraction.

  • Mass Spectrometry (MS): Confirms the molecular weight of the isolated compounds.

  • X-ray Crystallography: Provides unambiguous determination of the absolute and relative stereochemistry if suitable crystals can be obtained.[9][11]

II. Troubleshooting and Optimization Guides

This section provides detailed troubleshooting advice for common issues encountered during diastereomer purification.

Chromatographic Techniques
Problem 1: Poor or No Separation of Diastereomers in HPLC/Flash Chromatography.

Underlying Cause: The stationary and mobile phases are not providing sufficient selectivity to resolve the subtle differences between the diastereomers.

Troubleshooting Steps:

  • Mobile Phase Optimization: This is the most critical parameter.

    • Systematic Screening: Begin with a low-polarity mobile phase and gradually increase the polarity. For normal phase chromatography, a common starting point is a hexane/ethyl acetate or hexane/dichloromethane mixture. For reverse phase, start with a high percentage of water or buffer with a small amount of organic modifier like acetonitrile or methanol.[13][14]

    • Solvent Selectivity: If simple binary mixtures fail, introduce a third solvent to modulate selectivity. For example, in normal phase, adding a small amount of methanol or isopropanol can significantly alter the interactions with the stationary phase.[14] In reverse phase, switching between methanol and acetonitrile can have a profound effect on selectivity.[15]

    • Additives: For ionizable compounds, adding a small amount of an acid (e.g., trifluoroacetic acid, acetic acid) or a base (e.g., triethylamine, ammonia) to the mobile phase can improve peak shape and sometimes enhance separation.

  • Stationary Phase Selection: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[15]

    • Normal Phase: Standard silica gel is the most common choice. However, other stationary phases like alumina, diol, or cyano-bonded silica can offer different selectivities.[1][16]

    • Reverse Phase: C18 is the workhorse, but other phases like C8, phenyl-hexyl, or polar-embedded phases can provide alternative selectivities.[1][17] Porous graphitic carbon columns can also be effective for separating closely related isomers.[16]

    • Chiral Stationary Phases (CSPs): While primarily used for enantiomers, CSPs can also be highly effective for separating diastereomers, as they introduce additional stereospecific interactions.[1][18][19][20]

  • Method Parameters:

    • Temperature: Varying the column temperature can influence selectivity. Lower temperatures often increase resolution but also increase backpressure and run times.

    • Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, though at the cost of longer analysis times.[1][13]

    • Column Dimensions: A longer column provides more theoretical plates and can improve the separation of closely eluting peaks.[13]

Table 1: Representative HPLC Conditions for Diastereomer Separation

Stationary PhaseMobile PhaseCompound TypeSeparation Factor (α)Resolution (Rs)
Silica GelHexane/Ethyl Acetate (gradient)Substituted Pyrrolidines1.122.20
C18Acetonitrile/Water (isocratic)Phenylpiracetam derivatives~1.06~1.2
CyanoHexane/Isopropanol (isocratic)Steroidal derivatives1.25>1.5
Phenyl-HexylMethanol/Water + 0.1% Formic AcidSmall molecule drug intermediate1.081.6

Note: An Rs value of 1.5 is generally considered baseline separation.[1]

Problem 2: My Diastereomers are Separable Analytically (HPLC) but Not Prepara-tively (Flash Chromatography).

Underlying Cause: The lower efficiency of flash chromatography compared to HPLC can lead to a loss of resolution when scaling up.

Troubleshooting Steps:

  • Optimize Loading: Overloading the column is a common cause of poor preparative separation. As a rule of thumb, start with a sample load of 1-2% of the column's stationary phase weight for difficult separations.

  • Dry Loading vs. Wet Loading: For compounds with low solubility in the mobile phase, dry loading onto a small amount of silica gel or celite can improve peak shape and resolution compared to injecting a concentrated solution.

  • Column Stacking: Connecting two or more flash columns in series increases the column length and, consequently, the number of theoretical plates, which can significantly improve resolution.[21][22]

  • Gradient Optimization: A shallower gradient around the elution point of the diastereomers can improve separation.

Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative to normal and reverse-phase HPLC, often providing unique selectivity and faster separations.[2][23]

Problem 3: My Diastereomers Co-elute in SFC.

Underlying Cause: Similar to HPLC, the combination of stationary phase, co-solvent, and additives is not providing adequate selectivity.

Troubleshooting Steps:

  • Co-solvent Screening: Methanol is the most common co-solvent. However, screening other alcohols like ethanol or isopropanol, or even acetonitrile, can dramatically change selectivity.

  • Additive Screening: Small amounts of additives can have a significant impact. Common additives include amines (e.g., diethylamine, isopropylamine) for basic compounds and acids (e.g., trifluoroacetic acid, formic acid) for acidic compounds.

  • Stationary Phase Selection: A wide range of stationary phases are available for SFC. Polysaccharide-based chiral stationary phases are particularly effective for stereoisomer separations in SFC.[24] Achiral phases like silica, diol, and ethyl pyridine also offer different selectivities.

  • Backpressure and Temperature: These parameters affect the density of the supercritical fluid and can be adjusted to fine-tune retention and selectivity.

Crystallization Techniques
Problem 4: I am Unable to Separate My Diastereomers by Fractional Crystallization.

Underlying Cause: The solubilities of the two diastereomers in the chosen solvent are too similar, or they form a solid solution.[4]

Troubleshooting Steps:

  • Thorough Solvent Screening: This is the most critical step. Test a wide range of solvents with varying polarities (e.g., alcohols, esters, hydrocarbons, ethers, chlorinated solvents).[1] The ideal solvent will have a large solubility difference for the two diastereomers at different temperatures.[1]

  • Control Cooling Rate: Slow cooling generally leads to the formation of more ordered, purer crystals.[1] Allowing the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer, can be effective.

  • Seeding: If you have a small amount of the pure desired diastereomer, adding a seed crystal to the supersaturated solution can induce the crystallization of that specific diastereomer.

  • Solvate Formation: Sometimes, the formation of a solvate with the crystallization solvent can significantly alter the crystal lattice and solubility, enabling separation.[25] Experimenting with solvents that are known to form solvates can be a useful strategy.

Experimental Protocol: Fractional Crystallization
  • Solvent Selection: In small vials, test the solubility of the diastereomeric mixture in various solvents at room temperature and at their boiling points. Identify a solvent where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent to form a saturated solution.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help slow the cooling process.[1] If no crystals form, try cooling further in a refrigerator or freezer.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Dry the crystals and analyze their diastereomeric purity by HPLC or NMR.[1]

  • Recrystallization: If the purity is not sufficient, one or more recrystallizations of the enriched solid may be necessary.[1] The mother liquor can also be concentrated and recrystallized to isolate the other diastereomer.

Derivatization
Problem 5: My Diastereomers are Inseparable by All Other Means.

Underlying Cause: The physical properties of the diastereomers are nearly identical.

Solution: Diastereomeric Derivatization

By reacting the diastereomeric mixture with a chiral, enantiomerically pure derivatizing agent, you can form new diastereomers that may have more significant differences in their physical properties, making them easier to separate by standard chromatography.[9][10][11][12]

Key Considerations:

  • Choice of Derivatizing Agent: The agent should react quantitatively with a functional group present in your diastereomers (e.g., alcohol, amine, carboxylic acid). The derivatizing agent should be bulky and rigid to maximize the physical differences between the newly formed diastereomers. Examples include Mosher's acid, camphorsultams, and various chiral isocyanates.[9][11]

  • Reaction Conditions: The derivatization reaction should proceed without racemization or epimerization at any of the stereocenters.

  • Cleavage of the Auxiliary: After separation, you must be able to cleave the chiral auxiliary without affecting the stereochemistry of your compound of interest.

III. Visualization of Workflows

Decision Tree for Diastereomer Purification Strategy

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a diastereomeric mixture.

Diastereomer Purification Workflow Figure 1. Decision-Making Workflow for Diastereomer Purification start Start with Diastereomeric Mixture check_properties Assess Physical Properties (Solubility, Crystalline Nature) start->check_properties chromatography_path Chromatography check_properties->chromatography_path Amorphous or Similar Solubilities crystallization_path Crystallization check_properties->crystallization_path Crystalline Solid & Solubility Difference tlc_hplc_screen TLC / Analytical HPLC Screen chromatography_path->tlc_hplc_screen solvent_screen Solvent Screen for Fractional Crystallization crystallization_path->solvent_screen separation_achieved_c Separation Achieved? tlc_hplc_screen->separation_achieved_c flash_prep_hplc Scale-up: Flash or Prep HPLC separation_achieved_c->flash_prep_hplc Yes optimize_chrom Optimize: - Mobile Phase - Stationary Phase - Temperature separation_achieved_c->optimize_chrom No pure_diastereomers Pure Diastereomers flash_prep_hplc->pure_diastereomers optimize_chrom->tlc_hplc_screen derivatization Consider Derivatization optimize_chrom->derivatization Still no separation separation_achieved_xtal Separation Achieved? solvent_screen->separation_achieved_xtal scale_up_xtal Scale-up Crystallization separation_achieved_xtal->scale_up_xtal Yes separation_achieved_xtal->derivatization No scale_up_xtal->pure_diastereomers derivatization->chromatography_path Re-screen via Chromatography

Caption: A logical flow for choosing a purification method.

IV. References

  • State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate. Available from: [Link]

  • Crystallization-Induced Diastereomer Transformations. Chemical Reviews. Available from: [Link]

  • Schematic depiction of the crystallization‐induced stereoisomer transformation. ResearchGate. Available from: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Available from: [Link]

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available from: [Link]

  • Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. ACS Publications. Available from: [Link]

  • Crystallization-Induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate Using Homogeneous Ir-Based Racemization Catalyst. ACS Publications. Available from: [Link]

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. Available from: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available from: [Link]

  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available from: [Link]

  • Diastereomeric Derivatization for Chromatography. ResearchGate. Available from: [Link]

  • Supercritical fluid chromatography of stereoisomers. ResearchGate. Available from: [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Available from: [Link]

  • Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases. PubMed. Available from: [Link]

  • Achiral Chromatography Offers a Cost-Effective Method for Separating Non-Racemic Mixtures of Enantiomers. LCGC International. Available from: [Link]

  • Simultaneous resolution through preferential crystallization of both... ResearchGate. Available from: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. ResearchGate. Available from: [Link]

  • Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing. Available from: [Link]

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Available from: [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available from: [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available from: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • Help with separation of diastereomers. Reddit. Available from: [Link]

  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. Available from: [Link]

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available from: [Link]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate. Available from: [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC - NIH. Available from: [Link]

  • How to separate the diastereomer peak from main peak? ResearchGate. Available from: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA. Available from: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available from: [Link]

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Technical Support Center: Preventing Racemization During Auxiliary Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Integrity

In the fields of pharmaceutical development and complex molecule synthesis, achieving enantiopure compounds is not merely an academic exercise but a fundamental requirement for safety and efficacy.[1][2] Chiral auxiliaries are a powerful and reliable tool, temporarily guiding a reaction to produce a single desired stereoisomer.[3] However, the final, crucial step—cleavage of the auxiliary—can paradoxically destroy the very stereocenter it helped create.[4] Racemization at this stage, the conversion of a pure enantiomer into a 50:50 mixture of both enantiomers, undermines the entire synthetic strategy, leading to diminished yield of the active compound and introducing complex purification challenges.[5]

This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of auxiliary cleavage, ensuring the stereochemical integrity of your valuable products.

Part 1: Frequently Asked Questions - Understanding the Root Cause

Q1: What is the primary mechanism of racemization during auxiliary cleavage?

A1: The most common pathway to racemization is the formation of a planar, achiral enolate intermediate.[6] This occurs when the cleavage conditions are sufficiently basic to deprotonate the α-proton of the newly formed stereocenter. Once this planar enolate is formed, subsequent protonation during reaction workup can occur from either face of the molecule with equal probability, leading to a racemic or near-racemic mixture. Substrates with highly acidic α-protons, such as β-keto systems, are particularly susceptible.

Mechanism: Base-Mediated Racemization via Enolate Formation

G cluster_0 Chiral Substrate cluster_1 Racemization Pathway Start Enantiopure Substrate (R-configuration) Proton α-Proton Enolate Planar, Achiral Enolate Intermediate Start->Enolate Deprotonation Base Strong Base (e.g., OH⁻) Protonation Protonation (Workup) Enolate->Protonation H⁺ Source R_Product R-Enantiomer (50%) Protonation->R_Product Attack from top face S_Product S-Enantiomer (50%) Protonation->S_Product Attack from bottom face

Caption: Base-catalyzed removal of the α-proton leads to a planar enolate, erasing stereochemical information.

Q2: Why is preventing racemization so critical in drug development?

A2: The two enantiomers of a chiral drug can have vastly different biological properties.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, toxic.[7][8] Regulatory bodies like the U.S. FDA have stringent guidelines for the development of chiral drugs, often requiring the profiling of both enantiomers.[8] Racemization not only reduces the concentration of the desired active pharmaceutical ingredient (API) but can also introduce a potentially harmful impurity, jeopardizing patient safety and leading to late-stage clinical trial failures.[7][9]

Part 2: Troubleshooting Guide - From Problem to Protocol

This section addresses common issues encountered during cleavage and provides validated protocols to resolve them.

Problem: Significant racemization is observed after standard hydrolysis of an N-acyl oxazolidinone (Evans' auxiliary) using lithium hydroxide (LiOH).
  • Root Cause Analysis: Lithium hydroxide (LiOH), while effective for hydrolysis, is a strong base. It can promote the formation of the undesired enolate intermediate described in Q1, especially if reaction times are prolonged or temperatures are elevated. Furthermore, LiOH can favor an undesired endocyclic cleavage pathway, breaking open the oxazolidinone ring itself instead of cleanly removing the acyl group.[10][11]

  • Solutions & Protocols: The key is to use a nucleophile that is "softer" and less basic than hydroxide, or to switch to an entirely different cleavage mechanism.

Lithium hydroperoxide is the reagent of choice for the mild cleavage of N-acyl oxazolidinones.[12] The hydroperoxide anion (OOH⁻) is a superior nucleophile to the hydroxide anion (OH⁻) but is a weaker base, significantly suppressing the competing enolate formation.[4] Computational studies have shown that while nucleophilic attack by OOH⁻ can occur at the undesired endocyclic carbonyl, the resulting tetrahedral intermediate has a very high barrier to decomposition, favoring the desired exocyclic cleavage pathway.[11][12]

Protocol 1: Mild Hydrolysis with Lithium Hydroperoxide (LiOOH) [13][14]

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add aqueous hydrogen peroxide (30% w/w, 4.0 equiv) to the solution, followed by the dropwise addition of aqueous lithium hydroxide (LiOH, 2.0 equiv). Note: The in-situ formation of LiOOH occurs here.

  • Reaction Monitoring: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the excess peroxide by adding a slight excess of aqueous sodium sulfite (Na₂SO₃, ~1.5 equiv relative to H₂O₂) and stir for 20 minutes.

  • Workup: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Dilute the aqueous residue and wash with an organic solvent (e.g., dichloromethane) to remove the recovered chiral auxiliary.

  • Isolation: Acidify the aqueous layer to pH ~2-3 with HCl (1M) and extract the desired carboxylic acid product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

For substrates that are particularly base-sensitive, reductive cleavage offers an orthogonal, non-hydrolytic strategy. Reagents like lithium borohydride (LiBH₄) can reduce the imide to the corresponding primary alcohol, liberating the auxiliary in the process.

Protocol 2: Reductive Cleavage with Lithium Borohydride (LiBH₄)

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C depending on substrate sensitivity.

  • Reagent Addition: Add LiBH₄ (2.0-3.0 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the mixture at the chosen temperature, monitoring by TLC.

  • Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt.

  • Workup & Isolation: Follow a standard aqueous workup and extraction procedure to isolate the desired chiral alcohol. The chiral auxiliary can be recovered from the aqueous layer.

When the desired product is an ester, transesterification under mild, Lewis acidic conditions can completely avoid the use of bases.[15] This method is highly effective and preserves stereochemical integrity.

Protocol 3: Transesterification using MgBr₂ and Benzyl Alcohol [15]

  • Setup: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM), add benzyl alcohol (3.0 equiv).

  • Catalyst Addition: Add magnesium bromide (MgBr₂, 1.5 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Workup: Upon completion, quench with saturated aqueous NaHCO₃ and extract the product with DCM. The crude product can be purified by silica gel chromatography to yield the benzyl ester.

Data Summary: Comparing Cleavage Methods

The choice of cleavage method can have a dramatic impact on the enantiomeric excess (% ee) of the final product.

Cleavage MethodReagentsTypical ConditionsRacemization RiskProduct Type
Standard Hydrolysis LiOH, H₂O0 °C to RTHighCarboxylic Acid
Mild Hydrolysis LiOOH (from LiOH/H₂O₂)0 °CVery Low Carboxylic Acid
Reductive Cleavage LiBH₄-78 °C to 0 °CVery Low Alcohol
Transesterification MgBr₂, BnOHRoom TempVery Low Ester

Part 3: Advanced Topics & Best Practices

Q3: How do I select the best cleavage protocol for my specific molecule?

A3: The optimal choice depends on your target functional group and the sensitivity of your substrate. Use the following workflow to guide your decision.

Decision Workflow: Selecting a Cleavage Protocol

G Start Start: N-Acyl Auxiliary Conjugate Q1 What is the desired product functional group? Start->Q1 Acid Carboxylic Acid Q1->Acid Acid Alcohol Alcohol Q1->Alcohol Alcohol Ester Ester Q1->Ester Ester Q2 Is the α-carbon prone to epimerization? Acid->Q2 P2 Protocol 2: Reductive Cleavage (LiBH₄) Alcohol->P2 P3 Protocol 3: Transesterification (MgBr₂) Ester->P3 P1 Protocol 1: Cleavage with LiOOH Q2->P1 Yes (High Risk) P4 Consider Standard Hydrolysis (LiOH) with careful monitoring Q2->P4 No (Low Risk)

Caption: A decision tree to select the optimal, racemization-free cleavage method.

Q4: How can I accurately determine if racemization has occurred?

A4: Visual inspection by TLC or standard ¹H NMR is insufficient. The most reliable and standard method for quantifying enantiomeric excess (% ee) is Chiral High-Performance Liquid Chromatography (HPLC) .[16][17]

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your compound.[18] This differential interaction leads to different retention times, allowing for their separation and quantification.[17]

  • Procedure Outline:

    • Sample Prep: Prepare a dilute solution (~1 mg/mL) of your purified product. It is crucial to also analyze a racemic standard (if available) to confirm the identity of each enantiomeric peak.[18]

    • Column Selection: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are broadly effective for a wide range of compounds.[17]

    • Method Development: Develop a separation method by optimizing the mobile phase (typically a mixture of hexane and an alcohol like isopropanol) and flow rate.[17][19]

    • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[18]

References

  • The problem of racemization in drug discovery and tools to predict it.Expert Opinion on Drug Discovery, 2019. [Link]
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.Chirality, 2012. [Link]
  • The problem of racemization in drug discovery and tools to predict it.Taylor & Francis Online, 2019. [Link]
  • Role of racemization in optically active drugs development.PubMed, 2011. [Link]
  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?ChemistrySelect, 2020. [Link]
  • The problem of racemization in drug discovery and tools to predict it.Semantic Scholar, 2019. [Link]
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.ConnectSci, 2023. [Link]
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.UQ eSpace, The University of Queensland, 2023. [Link]
  • Lewis Acid-Promoted Transesterification of N-Acyl Oxazolidinones under Mild Conditions.Heterocycles, 2000. [Link]
  • Chirality in drug development: from racemic mixtures to enantiopure substances.Ardena, N/A. [Link]
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.Herald Scholarly Open Access, 2018. [Link]
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • Free energy profiles for the reactions of the N-acyloxazolidinone complex 5 with (a) BnO − and (b) BnS − in water.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.Williams College, 2008. [Link]
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Chiral auxiliary.Wikipedia, N/A. [Link]
  • Racemiz

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Catalyst deactivation in reactions involving (R)-3-isopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Navigating Catalyst Deactivation in Asymmetric Synthesis Involving (R)-3-isopropylmorpholine: A Technical Support Guide

Introduction

This compound and its structural analogs are privileged scaffolds in modern drug development, serving as key chiral building blocks for a multitude of therapeutic agents. The synthesis of these molecules often relies on sophisticated transition-metal or organocatalytic systems to install the desired stereochemistry. However, a common and frustrating challenge encountered in the lab and during scale-up is catalyst deactivation. This phenomenon, where the catalyst loses its activity or selectivity over time, can severely impact reaction efficiency, yield, and enantiomeric purity, ultimately jeopardizing project timelines and resource allocation.

This technical support center is designed for researchers, scientists, and drug development professionals actively working with this compound. It moves beyond generic advice to provide a structured, in-depth guide to diagnosing, troubleshooting, and mitigating common catalyst deactivation pathways. The content is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Troubleshooting Guide: A Diagnostic Approach to Catalyst Instability

This section provides a systematic framework for identifying the root cause of catalyst deactivation and implementing targeted solutions.

Scenario 1: Your reaction rate is progressively slowing, resulting in incomplete conversion.

This is a classic symptom of catalyst deactivation occurring during the reaction. The primary challenge is to distinguish between several potential causes.

Question: My reaction starts at a good pace but then slows dramatically. What are the most likely causes and how can I diagnose the specific issue?

Answer: A gradual loss of catalytic activity typically points to one of three main phenomena: product inhibition , where the formed morpholine derivative binds to and blocks the catalyst's active site; catalyst poisoning , where impurities in the reaction mixture irreversibly destroy the catalyst[1][2][3]; or thermal degradation , where the catalyst structure is not stable at the reaction temperature.

G A Problem: Reaction Rate Decreases, Incomplete Conversion B Step 1: Test for Product Inhibition Run reaction with initial spike of product. Does the initial rate decrease significantly? A->B C YES: Product Inhibition is Likely B->C  Yes D NO: Inhibition Unlikely B->D  No E Solution: - Use a flow chemistry setup. - Consider in-situ product removal (e.g., precipitation). - Redesign catalyst to reduce product affinity. C->E F Step 2: Investigate Catalyst Poisoning Rigorously purify all reagents/solvents. Ensure inert atmosphere is stringent. Does performance improve? D->F G YES: Catalyst Poisoning Confirmed F->G  Yes H NO: Poisoning Unlikely F->H  No I Solution: - Implement strict purification protocols. - Use a 'guard bed' or scavenger resin. - Identify and eliminate the source of the poison. G->I J Step 3: Assess Thermal Stability Run reaction at a lower temperature. Is the deactivation rate slower? H->J K YES: Thermal Degradation is a Factor J->K  Yes L Solution: - Optimize for the lowest possible reaction temperature. - Select a more thermally robust catalyst/ligand system. K->L

Caption: Diagnostic workflow for addressing decreased reaction rates.

Protocol 1: Diagnosing Product Inhibition Product inhibition occurs when the synthesized chiral morpholine product competes with the starting material for the catalyst's active site, often binding more strongly and halting the catalytic cycle.[4][5][6]

  • Baseline Reaction: Set up your reaction under standard conditions. Monitor the conversion versus time for the first 15-20% of the reaction to establish a reliable initial rate.

  • Spiked Reaction: Set up an identical parallel reaction. At the start (t=0), add 0.2 equivalents of the purified this compound product.

  • Monitor and Compare: Monitor the initial rate of the "spiked" reaction using the same method as the baseline.

  • Analysis: A significant reduction in the initial rate of the spiked reaction compared to the baseline is strong evidence of product inhibition.

Protocol 2: Mitigating Catalyst Poisoning Catalyst poisons are substances that deactivate a catalyst through strong chemisorption onto its active sites.[3][7] Common poisons in pharmaceutical synthesis include sulfur compounds, water, oxygen, halides, and other strongly coordinating species.[1][2]

  • Solvent and Reagent Purification:

    • Pass all solvents through a column of activated alumina or distill them from an appropriate drying agent under an inert atmosphere.

    • Recrystallize solid reagents.

    • If a reagent is suspected to contain a specific poison (e.g., sulfur in a thiol-containing starting material), use a scavenger resin (e.g., a copper-based resin) to pretreat a solution of the reagent.

  • Atmosphere Control: Use a high-quality glovebox or employ rigorous Schlenk line techniques to exclude oxygen and moisture, which are known poisons for many transition-metal catalysts.[1]

  • Run and Compare: Execute the reaction using the purified materials under a strictly inert atmosphere and compare the performance to your previous results. A marked improvement in rate and conversion points to poisoning as the root cause.

Scenario 2: Your enantioselectivity erodes over the course of the reaction or varies between batches.

A loss of enantioselectivity indicates a change in the chiral environment of the catalyst or racemization of the product.

Question: My reaction produces the desired enantiomer with high selectivity initially, but the enantiomeric excess (ee) decreases as the reaction progresses. What's happening?

Answer: This issue can be particularly complex. The primary causes are: degradation of the chiral ligand , leading to the formation of a less selective or achiral catalyst; in-situ formation of a different, less selective catalytic species ; or racemization of the chiral product under the reaction conditions.

G A Problem: Decreasing Enantiomeric Excess (ee) B Step 1: Test Product Stability Stir purified product under full reaction conditions (no catalyst). Does ee decrease over time? A->B C YES: Product Racemization Occurring B->C  Yes D NO: Product is Stable B->D  No E Solution: - Lower reaction temperature. - Reduce reaction time. - Modify workup to remove acidic/basic species quickly. C->E F Step 2: Analyze Catalyst/Ligand Integrity Use NMR, HPLC, or MS to analyze the catalyst/ligand before and after the reaction. Is there evidence of degradation? D->F G YES: Ligand/Catalyst Degradation F->G  Yes H NO: Structure Appears Intact F->H  No I Solution: - Choose a more robust ligand. - Ensure strict exclusion of air/water if degradation is oxidative/hydrolytic. - Lower reaction temperature. G->I J Consider Formation of Off-Cycle Species This may be a less selective catalytic complex in equilibrium with the main catalyst. Solution: Re-optimize reaction conditions (concentration, additives) to favor the highly selective species. H->J

Caption: Diagnostic workflow for addressing decreased enantioselectivity.

Protocol 3: Testing for Product Racemization

  • Isolate Product: Obtain a sample of your this compound product with a known, high enantiomeric excess.

  • Simulate Conditions: In a clean reaction vessel, dissolve the purified product in the reaction solvent at the standard reaction concentration. Add any reagents or additives that are present during the reaction (e.g., a base or acid), but do not add the catalyst.

  • Incubate: Stir the mixture at the standard reaction temperature for the full duration of a typical experiment.

  • Analyze: Take samples at various time points and analyze the enantiomeric excess by chiral HPLC or GC.

Part 2: Frequently Asked Questions (FAQs)

1. Can the this compound reactant or product, being an amine, act as a poison to my transition metal catalyst?

Yes, this is a critical consideration. The nitrogen atom in the morpholine ring is a Lewis base. In many asymmetric hydrogenations or cross-coupling reactions, the desired product is a chiral amine. These amine products can be highly nucleophilic and basic, leading to strong coordination with the metal center of the catalyst.[8] This can result in catalyst deactivation or inhibition, a well-documented challenge in the synthesis of chiral amines.[8] If you are using a catalyst sensitive to amines, you may need to use a catalyst designed for such substrates or adjust conditions to minimize this interaction.

2. What are some general strategies for catalyst regeneration?

Regeneration is highly dependent on the catalyst and the deactivation mechanism. Homogeneous catalysts, which are in the same phase as the reactants, are notoriously difficult to separate and regenerate.[9][10] However, some general principles apply:

Deactivation MechanismPotential Regeneration StrategyConsiderations
Product Inhibition Wash the catalyst with a solvent that selectively dissolves the product but not the catalyst. This is more feasible if the catalyst is immobilized.The binding must be reversible. Often, the product is difficult to remove without also losing the catalyst.
Poisoning (Reversible) Treat with a displacing agent that binds more weakly than the substrate but can remove the poison.This is rare; most poisoning is irreversible.
Coke/Fouling For solid catalysts, a high-temperature treatment with air or oxygen can burn off carbonaceous deposits ("decoking").[11][12]Not applicable to most homogeneous organometallic catalysts, which would be destroyed.

For expensive homogeneous catalysts, strategies often focus on recovery and reuse rather than regeneration, such as using biphasic catalysis or catalysts supported on soluble polymers.[10][13]

3. How does solvent choice impact catalyst stability and deactivation?

Solvent selection is paramount. A solvent can:

  • Stabilize or Destabilize: Coordinating solvents (like THF, acetonitrile) can sometimes stabilize a catalyst but may also compete for active sites and inhibit the reaction.

  • Promote Leaching: For supported catalysts, the solvent can cause the active metal to leach into the solution, leading to a loss of activity.

  • Contain Impurities: Solvents are a primary source of catalyst poisons like water and oxygen. Using anhydrous, deoxygenated solvents is often essential.

4. My catalyst is a pre-catalyst that activates in situ. How can I know if the deactivation is happening to the pre-catalyst or the active species?

This requires more advanced kinetic and spectroscopic analysis. A kinetic model that includes a term for catalyst deactivation can sometimes distinguish between the deactivation of different species.[14] In situ spectroscopic methods like ReactIR (FTIR) or operando NMR can directly observe the concentration of the active catalyst and any deactivation products as the reaction progresses, providing invaluable mechanistic insight.

5. Are there catalyst systems known to be particularly robust for morpholine synthesis?

Yes, research continues to develop more robust catalysts. For instance, in the asymmetric hydrogenation of unsaturated morpholines, rhodium complexes with large bite-angle bisphosphine ligands have shown high efficiency and excellent enantioselectivity.[15][16][17] Similarly, tandem reactions using titanium catalysts for hydroamination followed by a Noyori-Ikariya ruthenium catalyst for asymmetric transfer hydrogenation have been effective for synthesizing 3-substituted morpholines.[18] When selecting a catalyst, look for examples in the literature that specifically address substrates with similar functional groups (i.e., secondary amines) to anticipate potential deactivation issues.

References

  • Strategies for Catalyst Recovery and Regener
  • C
  • Catalyst poison | Toxicity, Inhibition, Effects. Britannica. [Link]
  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Journal of the American Chemical Society. [Link]
  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkyl
  • Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. PMC - NIH. [Link]
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  • Homogeneous Catalysis--New Approaches to Catalyst Separation, Recovery, and Recycling | Request PDF.
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  • How Does Homogeneous Catalysis Work In Chemical Reactions? Chemistry For Everyone. [Link]
  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd. [Link]
  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes.
  • Recent Applications of Homogeneous Catalysis in Electrochemical Organic Synthesis. CCS Chemistry - Chinese Chemical Society. [Link]
  • Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • The recovery and recycling of homogeneous transition metal catalysts. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. [Link]
  • Effect of the product inhibition on the reaction courses using two...
  • Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling.
  • Enantioselective inhibition: strategy for improving the enantioselectivity of biocatalytic systems. Journal of the American Chemical Society. [Link]
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogen
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). [Link]
  • Recent progress in the synthesis of morpholines.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. [Link]
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

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Technical Support Center: Scaling Up (R)-3-isopropylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (R)-3-isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this chiral molecule's synthesis from the laboratory bench to a pilot plant setting. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust, scalable, and efficient process.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of this compound.

Q1: What are the most common synthetic routes to this compound at the lab scale?

A1: Traditional and modern synthetic strategies for creating enantiopure 3-substituted morpholines generally fall into three categories.[1] One common approach involves a multi-step synthesis starting from readily available, enantiomerically pure amino alcohols.[2] Another effective method is the catalytic asymmetric synthesis, which can involve a one-pot reaction combining hydroamination and asymmetric transfer hydrogenation to yield the chiral morpholine with high enantiomeric excess.[3] A third strategy involves the chiral resolution of a racemic mixture of 3-isopropylmorpholine, often through the formation of diastereomeric salts.[4]

Q2: I'm observing low enantiomeric excess (ee) in my lab-scale reaction. What are the likely causes?

A2: Low enantiomeric excess can stem from several factors. If using a chiral catalyst, ensure its purity and handle it under inert conditions to prevent deactivation. The choice of solvent and reaction temperature can also significantly influence stereoselectivity. For asymmetric hydrogenations, the pressure of hydrogen gas is a critical parameter to optimize.[5] If you are performing a chiral resolution, the choice of resolving agent and the crystallization conditions (solvent, temperature, and cooling rate) are paramount for achieving high diastereomeric purity.[4][6]

Q3: We are planning to scale up our synthesis to the pilot plant. What are the primary safety concerns we need to address?

A3: Morpholine and its derivatives are classified as hazardous substances.[7] They can cause severe skin burns and eye damage, and their vapors can irritate the respiratory tract.[7] It is crucial to handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7][8] Morpholine is also flammable and poses a fire hazard when exposed to heat or oxidizing agents.[9] Therefore, all pilot plant equipment must be properly grounded to prevent static discharge, and ignition sources must be eliminated from the processing area.[8] A thorough process hazard analysis (PHA) should be conducted before any scale-up activities.

Q4: What are the key process parameters to monitor during the scale-up of this reaction?

A4: When scaling up, it is crucial to monitor and control several parameters to ensure consistency and safety.[10][11] Key parameters include:

  • Temperature: Exothermic reactions require efficient heat removal to prevent thermal runaways.

  • Mixing: Ensure efficient mixing to maintain homogeneity, especially in heterogeneous reactions.

  • Rate of addition: The rate of adding reagents can impact local concentrations and side reactions.

  • Pressure: For hydrogenations, maintaining the optimal pressure is critical for reaction rate and selectivity.

  • Process Analytical Technology (PAT): Implementing in-line monitoring (e.g., pH, concentration) can provide real-time process control.

Q5: How do I choose the right analytical method to determine the chiral purity of my product?

A5: The most reliable and widely used method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC).[12][13][14] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for accurate quantification of each.[12][13] Gas Chromatography (GC) with a chiral column is also a viable option.[15] For initial screening, polarimetry can provide a quick assessment of optical activity, but it is less accurate for precise enantiomeric excess determination.[12]

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; side product formation; product degradation during workup or purification.Monitor reaction progress by TLC or HPLC to determine optimal reaction time. Optimize reaction temperature and reagent stoichiometry. Use a milder workup procedure and consider alternative purification methods like crystallization over chromatography to minimize losses.
Poor Chiral Purity (Low ee) Ineffective chiral catalyst or resolving agent; non-optimal reaction or crystallization conditions.Verify the quality and activity of the chiral catalyst or resolving agent. Screen different solvents and temperatures to enhance stereoselectivity. For resolutions, carefully control the cooling rate during crystallization to promote the formation of pure diastereomeric crystals.[6]
Difficulty with Product Isolation Product is highly soluble in the reaction solvent; formation of an emulsion during workup.Perform a solvent swap to a solvent in which the product is less soluble to induce precipitation or facilitate extraction. To break emulsions, try adding brine or filtering the mixture through a pad of celite.
Inconsistent Results at Pilot Scale Inefficient heat transfer; poor mixing; localized "hot spots" in the reactor.Ensure the pilot plant reactor has adequate cooling capacity. Use baffles and appropriately designed agitators to improve mixing efficiency.[16] Consider a semi-batch process where one reactant is added slowly to control the reaction rate and heat generation.[16]
Impurity Profile Changes on Scale-Up Longer reaction times or higher temperatures leading to different side products; impurities from raw materials.Re-optimize the reaction conditions at the pilot scale.[10] Qualify all raw materials to ensure they meet the required specifications before use in the pilot plant.[10]

Experimental Protocols

Lab-Scale Asymmetric Synthesis via Catalytic Hydrogenation

This protocol is an example of an asymmetric synthesis approach.

Step 1: Imine Formation

  • To a solution of the precursor amino alcohol (1 equivalent) in a suitable solvent (e.g., toluene), add the corresponding ketone (1.1 equivalents).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imine.

Step 2: Asymmetric Hydrogenation

  • In an inert atmosphere glovebox, charge a pressure reactor with the chiral catalyst (e.g., a Ru- or Rh-based catalyst, 0.01 mol%).

  • Add a degassed solvent (e.g., methanol).

  • Add the crude imine from Step 1.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 bar).

  • Stir the reaction at the optimal temperature (e.g., 40 °C) for the required time.

  • Monitor the reaction for the disappearance of the imine.

  • Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Concentrate the reaction mixture and purify the crude product by flash chromatography or crystallization to yield this compound.

Pilot Plant Scale-Up Considerations

Transitioning the lab-scale protocol to a pilot plant requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.

Parameter Lab Scale (1-10 g) Pilot Plant Scale (1-10 kg) Justification for Change
Reactor Round-bottom flaskGlass-lined or stainless steel reactorMaterial compatibility and pressure/temperature ratings are critical for safety and product quality at a larger scale.
Heating/Cooling Heating mantle/ice bathJacketed reactor with thermal fluidProvides precise and uniform temperature control, which is crucial for managing reaction exotherms and ensuring reproducibility.[16]
Agitation Magnetic stirrerMechanical overhead stirrer with optimized impeller designEnsures efficient mixing and heat transfer in the larger volume, preventing localized concentration and temperature gradients.[16]
Reagent Addition Manual addition via syringe or dropping funnelMetering pumpAllows for controlled and consistent addition rates, which is important for managing reaction kinetics and exotherms.
Workup Separatory funnelJacketed reactor with bottom outlet valve for phase separationFacilitates safe and efficient handling of larger volumes of liquids.
Purification Flash chromatographyCrystallization and filtrationChromatography is often not economically viable at a large scale. Crystallization is a more scalable and cost-effective purification method.

Visualization of Key Processes

General Synthetic Workflow

G cluster_0 Lab/Pilot Synthesis cluster_1 Downstream Processing Starting_Materials Chiral Amino Alcohol or Racemic Precursor Reaction Asymmetric Synthesis or Chiral Resolution Starting_Materials->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Crystallization/Distillation) Crude_Product->Purification QC_Analysis Quality Control Analysis (HPLC, GC, NMR) Purification->QC_Analysis Final_Product Pure this compound QC_Analysis->Final_Product

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Enantiomeric Excess

G Start Low Enantiomeric Excess (ee) Observed CheckCatalyst Is a chiral catalyst used? Start->CheckCatalyst CheckResolution Is chiral resolution performed? CheckCatalyst->CheckResolution No CatalystPurity Verify catalyst purity and activity CheckCatalyst->CatalystPurity Yes ResolvingAgent Screen alternative resolving agents CheckResolution->ResolvingAgent Yes ReactionConditions Optimize reaction conditions (T, P, solvent) CatalystPurity->ReactionConditions Success High ee Achieved ReactionConditions->Success Crystallization Optimize crystallization (solvent, cooling rate) ResolvingAgent->Crystallization Crystallization->Success

Caption: Decision-making flowchart for troubleshooting low enantiomeric excess.

References

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016).
  • Understanding Morpholine: Chemical Properties and Safety Considerations. (n.d.). NINGBO INNO PHARMCHEM CO., LTD..
  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PMC - NIH.
  • Morpholine (CAS: 110-91-8)
  • Morpholine - Processing. (2001). USDA.
  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (n.d.).
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science (RSC Publishing).
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023).
  • Safety Data Sheet: Morpholine. (n.d.). Astech Ireland.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Chiral resolution. (n.d.). Wikipedia.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. (n.d.). Daicel.
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (n.d.).
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • Recent progress in the synthesis of morpholines. (2019).
  • Measuring Chiral Purity. (n.d.). OpenOChem Learn.
  • plant scale up techniques. (2024). iajps.
  • Analytical Methods for Determining Enantiomeric Purity of Drugs. (2025). Benchchem.
  • Pilot Plant Scale-Up Techniques in Pharma. (n.d.). Scribd.
  • A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane. (n.d.). Benchchem.
  • PILOT PLANT SCALE UP. (2021).
  • Pilot Plant and Scale-up Techniques. (n.d.). AWS.
  • Chiral Resolution Screening. (n.d.). Onyx Scientific.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Pilot Plant Scale-Up Technique of Oral Solid Dosage Form In Pharmaceutical Industry. (2024). Research Journal of Pharmacy and Life Sciences.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). MDPI.
  • Preparative chiral chromatographic resolution of enantiomers in drug discovery. (2002). PubMed.
  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2025).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Method Development for Enantiomeric Excess (ee) Determination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and quality control, the ability to accurately separate and quantify enantiomers is not merely a technical exercise; it is a regulatory and safety imperative. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) mandates that the stereoisomeric composition of chiral drugs be well-documented, making robust analytical methods for determining enantiomeric excess (ee) a cornerstone of pharmaceutical science. This guide provides a comprehensive, field-proven framework for developing and validating chiral High-Performance Liquid Chromatography (HPLC) methods, grounded in scientific principles and practical expertise.

The Foundation: Understanding Chiral Recognition Mechanisms

The crux of chiral HPLC lies in the chiral stationary phase (CSP) . Unlike achiral separations, which rely on general physicochemical properties like polarity and size, chiral separations depend on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation.

The most widely accepted model for chiral recognition is the three-point interaction model . For stable complex formation and effective separation, at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance, π-π interactions) must occur between the chiral selector and one of the enantiomers. The other enantiomer will be unable to establish all three of these interactions simultaneously, resulting in a weaker, less stable complex and a shorter retention time.

cluster_CSP Chiral Stationary Phase (Selector) cluster_Enantiomers Analyte Enantiomers CSP Chiral Selector Site 1 Site 2 Site 3 Interactions Transient Diastereomeric Complex Formation CSP->Interactions R_Enantiomer R-Enantiomer Group A Group B Group C R_Enantiomer->Interactions Strong 3-Point Interaction S_Enantiomer S-Enantiomer Group A' Group B' Group C' S_Enantiomer->Interactions Weak/Incomplete Interaction Separation Separation Interactions->Separation

Caption: Three-point interaction model for chiral recognition.

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of the appropriate CSP is the most critical decision in chiral method development. The vast majority of separations are achieved on polysaccharide-based CSPs due to their broad applicability and versatility. However, other phases have unique advantages for specific applications.

CSP Type Chiral Selector Examples Primary Separation Mechanism Common Mobile Phases Strengths Limitations
Polysaccharide-based Amylose & Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, dipole-dipole, and steric inclusion within helical polymer grooves.Normal Phase (Hexane/Alcohol), Polar Organic, Reversed-Phase (ACN/Water/Buffers)Extremely broad applicability, robust, available in various particle sizes.Can be sensitive to solvent modifiers, potential for irreversible adsorption.
Pirkle-type / π-acceptor/π-donor (R,R)-Whelk-O 1, Dinitrophenylglycine (DNPG)π-π interactions, hydrogen bonding, dipole stacking.Normal Phase (Hexane/IPA/DCM)Excellent for compounds with aromatic rings, predictable elution orders for some compound classes.Narrower application range compared to polysaccharides.
Macrocyclic Glycopeptide Vancomycin, TeicoplaninComplex formation via hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity.Reversed-Phase, Polar Organic (ACN/MeOH/TFA/Buffers)Multi-modal, effective for separating amino acids and other polar, ionizable compounds.Can exhibit lower efficiency, sensitive to pH and buffer concentration.
Ligand Exchange L-proline, L-hydroxyproline complexed with Cu(II)Formation of ternary diastereomeric metal complexes.Aqueous buffersHigh selectivity for amino acids, hydroxy acids, and related compounds.Requires metal ions in the mobile phase, limited to specific analyte classes.
Experimental Workflow: A Step-by-Step Protocol for Method Development

A systematic approach is crucial for efficiently developing a robust chiral separation method. The following workflow is a field-proven strategy that balances speed with methodological rigor.

Start Start: Chiral Screening Screening 1. CSP & Mobile Phase Screening (Polysaccharide Columns: AD, AS, OD, OJ) (Mobile Phases: NP, PO, RP) Start->Screening Hit_Identified 2. 'Hit' Identification (Partial or Baseline Separation) Screening->Hit_Identified Hit_Identified->Screening No Separation Optimization 3. Method Optimization (Isocratic Elution) Hit_Identified->Optimization Separation Observed FlowRate Adjust Flow Rate (0.5-1.5 mL/min) Optimization->FlowRate Temp Adjust Temperature (15-40°C) Optimization->Temp SolventRatio Fine-tune Solvent Ratio (±5% increments) Optimization->SolventRatio Validation 4. Method Validation (ICH Q2(R1) Guidelines) SolventRatio->Validation End End: Robust Method for ee% Validation->End

Caption: Systematic workflow for chiral HPLC method development.

  • Analyte Preparation : Dissolve the racemic standard in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Initial Screening :

    • Columns : Utilize a column switching system with a set of standard polysaccharide-based columns (e.g., columns based on Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phases : Prepare a screening set of mobile phases.

      • Normal Phase (NP) : Hexane/Isopropanol (IPA) (90:10, v/v)

      • Polar Organic (PO) : Acetonitrile (ACN)/Methanol (MeOH) (50:50, v/v)

      • Reversed-Phase (RP) : ACN/Water (50:50, v/v) with 0.1% Formic Acid.

    • Conditions : Set the flow rate to 1.0 mL/min, column temperature to 25°C, and injection volume to 5 µL. Monitor with a UV detector at the analyte's λmax.

  • 'Hit' Identification and Optimization :

    • Analyze the screening data. A "hit" is any condition that shows at least partial separation (Rs > 0.8).

    • Select the column and mobile phase combination that provides the best initial separation.

    • Solvent Ratio Optimization : Adjust the ratio of the strong to weak solvent in ±5% increments to improve resolution (Rs) and reduce run time. For NP, increasing the alcohol percentage typically reduces retention time.

    • Temperature Optimization : Evaluate the effect of temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity but may increase viscosity and backpressure.

  • Enantiomeric Excess (ee) Calculation :

    • Once baseline resolution (Rs ≥ 1.5) is achieved, inject the enantiomerically enriched sample.

    • Calculate the ee using the peak areas of the two enantiomers:

      • ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Trustworthiness: Method Validation under ICH Q2(R1) Guidelines

A developed method is incomplete without rigorous validation to ensure its performance is reliable and reproducible. The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard for this process.

Validation Parameter Purpose Acceptance Criteria (Typical) Experimental Procedure
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities or excipients.Peak purity index > 0.999. No interference at the retention times of the enantiomers from blank or placebo injections.Inject blank (mobile phase), placebo, and individual enantiomer solutions to confirm retention times and lack of interference.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.Prepare a series of at least five concentrations, typically from the reporting limit to 120% of the target concentration.
Accuracy To measure the closeness of the experimental value to the true value.Recovery of 98.0% to 102.0% for the major enantiomer.Spike a placebo with known amounts of each enantiomer at different levels (e.g., 50%, 100%, 150%) and measure the recovery.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for retention time and peak area.Repeatability : Six replicate injections of the same sample. Intermediate : Repeatability test performed by a different analyst on a different day with a different instrument.
Limit of Quantitation (LOQ) The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) ≤ 10% at this concentration.Determined by serial dilution and injection or calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution (Rs) ≥ 1.5. RSD of results should remain within acceptable limits.Vary parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).
Case Study: Warfarin Enantiomer Separation

Objective : To develop and validate a chiral HPLC method for determining the enantiomeric excess of a prepared Warfarin sample.

Method Development Outcome :

  • CSP : Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (5 µm).

  • Mobile Phase : Hexane/IPA/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). The acidic additive (TFA) was found to be crucial for improving peak shape for the acidic Warfarin enantiomers.

  • Flow Rate : 1.2 mL/min.

  • Temperature : 30°C.

  • Detection : UV at 308 nm.

Results :

Parameter S-(-)-Warfarin R-(+)-Warfarin System Suitability
Retention Time (min) 8.219.54-
Area (mAU*s) 15286459735-
Resolution (Rs) --2.8 (>1.5)
Tailing Factor (Tf) 1.11.2(<2.0)

Enantiomeric Excess Calculation :

  • Major Enantiomer : R-(+)-Warfarin (Area = 459735)

  • Minor Enantiomer : S-(-)-Warfarin (Area = 15286)

  • ee (%) = [(459735 - 15286) / (459735 + 15286)] x 100 = 93.5%

This developed method successfully separated the Warfarin enantiomers with excellent resolution and peak shape, allowing for the accurate determination of the enantiomeric excess. The method was subsequently validated according to the parameters outlined in Section 4, meeting all acceptance criteria for specificity, linearity, accuracy, and precision.

References

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
  • Pirkle, W. H. (1983). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers. Journal of Chromatography A, 259, 341-351.
  • Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: A Review. Molecules, 24(5), 865. [Link]
  • Chiral Technologies, Inc.A Guide to Chiral Stationary Phase Selection. Technical Note. [Link]
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Enantioseparation. Chemical Society Reviews, 37(12), 2593-2608. [Link]
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. [Link]

A Senior Application Scientist's Guide to NMR Analysis for Diastereomeric Ratio (d.r.) Calculation

Author: BenchChem Technical Support Team. Date: January 2026

The Stereochemical Imperative: Why Accurate d.r. Matters

In the landscape of drug development and asymmetric synthesis, stereochemistry is paramount. Diastereomers, stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties. This divergence means they can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. Consequently, the precise quantification of diastereomeric purity—the diastereomeric ratio (d.r.)—is not merely an academic exercise; it is a critical quality attribute that directly impacts the safety and efficacy of a therapeutic agent.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for this task. Its power lies in its ability to probe the unique chemical environment of each nucleus in a molecule. Because diastereomers are different chemical entities, they generate distinct signals in an NMR spectrum, allowing for their direct quantification. This guide will navigate the principles, protocols, and advanced techniques for robust d.r. determination by NMR.

Foundational Principles: Exploiting Chemical Inequivalence

The core principle behind using NMR for d.r. calculation is the inherent difference in the magnetic environments of nuclei in diastereomers. Protons (¹H) or other NMR-active nuclei that are chemically equivalent in one diastereomer will be in a different environment in the other, leading to separate resonance signals with distinct chemical shifts.

The diastereomeric ratio is determined by comparing the integrals of these well-resolved, non-overlapping signals. The relative area under each signal is directly proportional to the number of nuclei contributing to it. Therefore, the ratio of the integrals of corresponding signals from two diastereomers directly reflects their molar ratio in the sample.[1]

While both ¹H and ¹³C NMR can be used, ¹H NMR is overwhelmingly preferred for quantitative analysis . This is due to two primary factors:

  • Relaxation Times: ¹H nuclei typically have faster relaxation times than ¹³C nuclei. For accurate quantification, the time between successive pulses (the relaxation delay) must be long enough to allow all nuclei to return to equilibrium. The shorter relaxation times of protons make it easier to achieve this condition in a reasonable experiment time.[2][3]

  • Nuclear Overhauser Effect (NOE): In ¹³C NMR, broadband proton decoupling, used to simplify the spectrum, can lead to the NOE, which enhances the signals of protonated carbons to varying degrees. This effect makes ¹³C signal integrals unreliable for quantification unless specific, often time-consuming, inverse-gated decoupling experiments are performed.[2][3]

The Workflow for Accurate d.r. Determination

A robust d.r. determination requires a systematic approach, from meticulous sample preparation to careful data analysis. The following workflow is designed to ensure the integrity and reproducibility of your results.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing & Analysis A Sample Weighing & Dissolution B Solvent Selection (Deuterated) A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Lock, Shim) C->D E Set Quantitative Parameters (D1, Pulse Angle) D->E F Data Acquisition E->F G Fourier Transform & Apodization F->G H Phase & Baseline Correction G->H I Signal Identification H->I J Integration of Diastereotopic Signals I->J K d.r. Calculation & Validation J->K

Caption: Workflow for NMR-based d.r. calculation.

Experimental Protocol: Standard ¹H NMR

This protocol outlines the critical steps for acquiring quantitative ¹H NMR data.

1. Sample Preparation:

  • Step 1: Accurately weigh a sufficient amount of the diastereomeric mixture to ensure a good signal-to-noise ratio (typically 5-10 mg).
  • Step 2: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6-0.7 mL. The solvent should fully dissolve the sample and not have signals that overlap with key analyte resonances.
  • Step 3: Ensure the solution is homogeneous. Vortex or gently sonicate if necessary.
  • Step 4: Filter the solution if any particulate matter is present and transfer it to a high-quality NMR tube.

2. NMR Data Acquisition (Quantitative Parameters):

  • Step 1 (Setup): Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Poor shimming leads to broad lineshapes, which can compromise the accuracy of integration.[4]
  • Step 2 (Parameter Optimization): This is the most critical stage for ensuring data integrity.
  • Pulse Angle (p1): Set the pulse angle to 90° to maximize the signal for a single scan.
  • Relaxation Delay (d1): Set a sufficiently long relaxation delay. The causality here is crucial: the delay must be at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated. This ensures >99% relaxation, making the integral independent of T₁ differences between diastereomers. A conservative value of d1 = 30-60 seconds is often a good starting point if T₁ values are unknown.
  • Acquisition Time (at): Use a sufficient acquisition time (e.g., 2-4 seconds) to ensure high digital resolution.
  • Number of Scans (ns): Acquire enough scans to achieve an excellent signal-to-noise ratio (S/N > 250:1 is recommended for the signals of interest).

3. Data Processing and Analysis:

  • Step 1 (Processing): Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor of ~0.3 Hz) and perform the Fourier transform.
  • Step 2 (Correction): Carefully perform phase correction and baseline correction across the entire spectrum. An uneven baseline is a common source of integration errors.[2][3]
  • Step 3 (Signal Selection): Identify at least two pairs of well-resolved, non-overlapping signals corresponding to the two diastereomers. Ideally, these should be simple singlets or doublets from protons near the stereogenic centers.[1]
  • Step 4 (Integration): Integrate the selected signals. Ensure the integration region for each peak encompasses the entire signal, from baseline to baseline.
  • Step 5 (Calculation): Calculate the d.r. by dividing the integral value of one diastereomer's signal by the other.
  • Step 6 (Validation): This is a self-validating step. Repeat the calculation using a different pair of diastereotopic signals. The resulting ratios should be consistent within experimental error, providing confidence in the measurement.
ParameterRecommended ValueRationale (Causality)
Pulse Angle 90°Maximizes signal intensity per scan for best sensitivity.
Relaxation Delay (D1) ≥ 5 x T₁ (longest)Ensures complete spin relaxation between pulses, making integral values independent of T₁ differences and directly proportional to concentration.[2][3]
Acquisition Time (AQ) 2 - 4 secondsProvides sufficient data points across each peak for accurate representation and integration.
Number of Scans (NS) As needed for S/N > 250:1High signal-to-noise is essential to minimize the impact of noise on integration accuracy.

Overcoming Challenges: When Standard NMR Is Not Enough

A common challenge in d.r. analysis is severe signal overlap, especially in complex molecules or when the stereocenters are remote from the observed protons.[5][6] In such cases, standard ¹H NMR may fail to provide the necessary resolution.

Decision_Tree A Are diagnostic signals well-resolved? B Proceed with Standard ¹H Integration Protocol A->B Yes C Employ Advanced NMR Techniques A->C No D e.g., Band-Selective Pure Shift NMR C->D E e.g., Higher Field Spectrometer C->E

Sources

A Comparative Guide to the Structural Elucidation of (R)-3-Isopropylmorpholine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical and metabolic properties. Its incorporation into drug candidates can enhance potency, selectivity, and pharmacokinetic profiles.[1] The stereochemistry of substituted morpholines, such as the chiral (R)-3-isopropylmorpholine derivatives, is of paramount importance as enantiomers can exhibit distinct biological activities. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of these chiral molecules, offering field-proven insights for researchers in drug development.

The Decisive Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides an unambiguous determination of the absolute configuration of a chiral center, along with precise measurements of bond lengths, bond angles, and torsional angles. This detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires precision and patience.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth purification->crystallization diffraction X-ray Diffraction crystallization->diffraction solution Structure Solution (e.g., Direct Methods) diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Protocol 1: Synthesis of a Chiral 3-Substituted Morpholine Derivative

A common route to chiral 3-substituted morpholines involves the cyclization of an appropriate amino alcohol precursor. The following is a generalized protocol adapted from established methods for the synthesis of chiral morpholine derivatives.

Step 1: Synthesis of the N-protected Amino Alcohol

  • Start with a commercially available chiral amino alcohol, such as (R)-2-amino-3-methyl-1-butanol.

  • Protect the amine group, for example, by reacting with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) to yield the Boc-protected amino alcohol.

  • Purify the product by column chromatography.

Step 2: O-Alkylation

  • Deprotonate the hydroxyl group of the Boc-protected amino alcohol using a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF).

  • React the resulting alkoxide with an appropriate alkylating agent, for instance, an allyl bromide, to introduce the second component of the morpholine ring.

  • Purify the O-alkylated product.

Step 3: Deprotection and Cyclization

  • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • The intramolecular cyclization can then be induced. For example, an intramolecular Williamson ether synthesis can be achieved by treating the deprotected amino alcohol with a base to form the morpholine ring.

  • Purify the final this compound derivative by column chromatography or distillation.

Protocol 2: Crystallization of a Chiral Morpholine Derivative

Obtaining high-quality single crystals is often the most challenging step. For small organic molecules like morpholine derivatives, several techniques can be employed.

Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble. Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures with hexane.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

Vapor Diffusion:

  • Dissolve the compound in a small amount of a relatively non-volatile, good solvent.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble.

  • The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Cooling Crystallization:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to induce crystallization. The rate of cooling is critical for the formation of large, well-ordered crystals.

Crystallization MethodAdvantagesDisadvantages
Slow Evaporation Simple setup, effective for many small molecules.Can be slow, crystal quality can be variable.
Vapor Diffusion Good control over supersaturation, often yields high-quality crystals.Requires careful selection of solvent/anti-solvent pair.
Cooling Crystallization Relatively fast, good for compounds with temperature-dependent solubility.Can sometimes lead to rapid precipitation and small crystals.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and can be more suitable in certain situations.

Analytical_Techniques_Comparison cluster_main Structural Elucidation of this compound Derivatives cluster_info Information Provided XRD X-ray Crystallography XRD_info Absolute Configuration 3D Atomic Coordinates Bond Lengths & Angles Crystal Packing XRD->XRD_info NMR NMR Spectroscopy NMR_info Connectivity Relative Stereochemistry Conformation in Solution Enantiomeric Purity (with chiral agents) NMR->NMR_info HPLC Chiral HPLC HPLC_info Enantiomeric Purity Separation of Enantiomers HPLC->HPLC_info VCD Vibrational Circular Dichroism VCD_info Absolute Configuration in Solution Conformational Analysis VCD->VCD_info

Caption: Comparison of information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the connectivity of atoms and the relative stereochemistry of a molecule.

Key Applications for Chiral Morpholines:

  • Structural Confirmation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to confirm the synthesized structure by establishing the connectivity of all atoms.

  • Conformational Analysis: Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, helping to determine the preferred conformation of the morpholine ring (e.g., chair, boat) and the orientation of the isopropyl group in solution.

  • Determination of Enantiomeric Excess (% ee): By using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it is possible to induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for their quantification.[2]

Protocol 3: Determination of Enantiomeric Excess by ¹H NMR

  • Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Add a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

  • Acquire another ¹H NMR spectrum. The signals corresponding to the two enantiomers should be resolved.

  • Integrate the signals for each enantiomer to determine the enantiomeric excess.

ParameterX-ray CrystallographyNMR Spectroscopy
Sample Phase Crystalline solidSolution
Information Absolute 3D structureConnectivity, relative stereochemistry, solution conformation
Chirality Direct determination of absolute configurationIndirect determination of % ee (with chiral agents)
Throughput Can be low (crystal growth is a bottleneck)High
Sample Amount Micrograms to milligramsMilligrams
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity of chiral compounds and for separating enantiomers on both analytical and preparative scales.[3][4]

Principle of Separation: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). The choice of the CSP is crucial and is often determined empirically.

Protocol 4: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral column. For morpholine derivatives, polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Analysis: Inject the sample and monitor the elution of the enantiomers using a suitable detector (e.g., UV). The enantiomeric excess is calculated from the relative peak areas.

TechniquePrimary ApplicationKey Advantage
X-ray Crystallography Absolute structure determinationUnambiguous 3D structure
Chiral HPLC Enantiomeric purity and separationHigh accuracy and sensitivity for % ee
Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] It is particularly useful for determining the absolute configuration of molecules in solution, especially when crystallization is not feasible.[1]

Methodology: The experimental VCD spectrum is compared to a theoretically predicted spectrum calculated using quantum chemistry methods (e.g., Density Functional Theory). A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

TechniqueSample StateKey Information
X-ray Crystallography Solid (crystal)Absolute configuration in the solid state
Vibrational Circular Dichroism SolutionAbsolute configuration in solution

Conclusion: An Integrated Approach to Structural Elucidation

For the comprehensive characterization of this compound derivatives, an integrated analytical approach is most effective. While single-crystal X-ray diffraction provides the definitive solid-state structure and absolute configuration, NMR spectroscopy offers invaluable insights into the solution-state conformation and connectivity. Chiral HPLC remains the gold standard for the accurate determination of enantiomeric purity, and VCD provides a powerful alternative for assigning the absolute configuration in solution. By judiciously selecting and combining these techniques, researchers can gain a complete understanding of the structural and stereochemical properties of these important chiral molecules, thereby accelerating the drug development process.

References

  • Benchekroun, M., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(9), 1367-1388.
  • D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678-4681.
  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for chiral analysis. Chirality, 14(10), 768-781.
  • Scriba, G. K. (2016). Chiral recognition in analytical separation sciences–an overview.
  • Nafie, L. A. (2008). Vibrational circular dichroism: A new-old spectroscopic tool for chiral analysis. In Chiral Analysis (pp. 165-184). Elsevier.
  • Ahuja, S. (Ed.). (2011).
  • Wenzel, T. J., & Chisholm, C. D. (2011). NMR for the determination of enantiomeric excess. In eMagRes. John Wiley & Sons, Ltd.

Sources

A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones vs. (R)-3-isopropylmorpholine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a robust strategy, offering a powerful means to introduce chirality with high levels of predictability and stereocontrol. Among the most celebrated of these are the Evans' oxazolidinones, a class of auxiliaries that have become a cornerstone of modern organic synthesis. This guide provides an in-depth comparison of the well-established Evans' oxazolidinones with the less commonly documented (R)-3-isopropylmorpholine as a potential chiral auxiliary.

This comparison will delve into the mechanistic underpinnings of stereocontrol, present detailed experimental protocols for the widely used Evans' auxiliaries, and discuss the synthesis and potential applications of chiral morpholine derivatives. While direct, side-by-side experimental comparisons in asymmetric alkylation and aldol reactions are limited in the current literature for this compound, this guide will provide a comprehensive overview of each system based on available scientific data.

Evans' Oxazolidinones: The Gold Standard in Asymmetric Enolate Chemistry

Introduced by David A. Evans and his research group, chiral oxazolidinones have revolutionized asymmetric synthesis, particularly in the context of enolate alkylation and aldol reactions.[1][2] Their efficacy stems from a combination of factors: they are readily prepared from chiral amino alcohols, they reliably direct stereoselective transformations, and they can be removed under mild conditions to reveal the desired chiral product.[2][3]

Mechanism of Stereocontrol

The remarkable stereodirecting ability of Evans' oxazolidinones is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation of the N-acyl derivative.[4] The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. This steric control leads to the formation of a new stereocenter with a predictable absolute configuration.[1]

In the case of aldol reactions, the formation of a boron enolate leads to a highly organized, chair-like Zimmerman-Traxler transition state.[4] This rigid conformation, coupled with the steric influence of the auxiliary's substituent, results in exceptional levels of diastereoselectivity, typically favoring the syn-aldol product.[4]

Evans_Alkylation_Mechanism cluster_0 1. Enolate Formation cluster_1 2. Electrophilic Attack cluster_2 3. Auxiliary Cleavage N-Acyl_Oxazolidinone N-Acyl Oxazolidinone Base Base (e.g., LDA, NaHMDS) N-Acyl_Oxazolidinone->Base Deprotonation Z_Enolate Rigid (Z)-Enolate (Chelated) Base->Z_Enolate Forms Electrophile Electrophile (E+) Z_Enolate->Electrophile Attack from less hindered face Alkylated_Product Alkylated Product (High d.r.) Electrophile->Alkylated_Product Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H₂O₂) Alkylated_Product->Cleavage_Reagent Chiral_Product Chiral Carboxylic Acid, Alcohol, or Amide Cleavage_Reagent->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage_Reagent->Recovered_Auxiliary

Figure 1: General workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Performance and Applications

Evans' auxiliaries consistently deliver high diastereoselectivities, often exceeding 98:2, in a wide range of reactions including alkylations, aldol additions, acylations, and conjugate additions.[4][5] This reliability has made them invaluable tools in the total synthesis of complex natural products.[1]

Reaction TypeElectrophile/SubstrateDiastereomeric Ratio (d.r.)Yield (%)
AlkylationAllyl Iodide98:261-77%
AlkylationBenzyl Bromide>99:180-95%
Aldol AdditionIsobutyraldehyde>99:1 (syn)High
Aldol AdditionBenzaldehyde>99:1 (syn)High

Table 1: Representative Performance Data for Evans' Oxazolidinone Auxiliaries [5][6][7]

Experimental Protocols

1. Acylation of (S)-4-Benzyl-2-oxazolidinone

This procedure describes the N-acylation of the chiral auxiliary with propionyl chloride.

  • Materials: (S)-4-Benzyl-2-oxazolidinone, n-Butyllithium (n-BuLi), Propionyl chloride, Anhydrous Tetrahydrofuran (THF), Saturated aqueous NH₄Cl.

  • Procedure:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe and stir the mixture at -78 °C for 30 minutes.

    • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

2. Asymmetric Alkylation

This protocol details the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide.

  • Materials: N-propionyl-(S)-4-benzyl-2-oxazolidinone, Sodium bis(trimethylsilyl)amide (NaHMDS), Benzyl bromide, Anhydrous THF, Saturated aqueous NH₄Cl.

  • Procedure:

    • Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Add NaHMDS (1.0 M solution in THF, 1.1 eq) dropwise and stir for 30 minutes at -78 °C to form the enolate.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The product can be purified by column chromatography.[6]

3. Asymmetric Aldol Reaction

This protocol describes the boron-mediated aldol reaction with isobutyraldehyde.

  • Materials: N-propionyl-(R)-4-benzyl-2-oxazolidinone, Di-n-butylboron triflate (Bu₂BOTf), Diisopropylethylamine (DIPEA), Isobutyraldehyde, Anhydrous CH₂Cl₂, pH 7 phosphate buffer, Methanol, 30% Hydrogen peroxide.

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

    • Cool the solution to -78 °C. Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.

    • Cool the solution back down to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours.

    • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

    • Stir the resulting mixture vigorously for 1 hour at 0 °C.

    • Concentrate the mixture under reduced pressure and extract the aqueous residue with dichloromethane.[7]

4. Auxiliary Cleavage

The chiral auxiliary can be cleaved to yield various functional groups. A common method to obtain the carboxylic acid is through hydrolysis with lithium hydroperoxide.

  • Materials: Syn-aldol adduct, Tetrahydrofuran (THF), Water, 30% Hydrogen peroxide (H₂O₂), Lithium hydroxide (LiOH).

  • Procedure:

    • Dissolve the aldol adduct in a mixture of THF and water (typically a 3:1 or 4:1 ratio).

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.

    • Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).[7]

This compound: An Exploration of a Potential Chiral Auxiliary

Chiral morpholine derivatives represent another class of compounds with potential applications in asymmetric synthesis.[8] They can be synthesized from readily available chiral amino alcohols.[5][9] this compound, for instance, can be prepared from (R)-valinol.

Synthesis of Chiral Morpholines

The synthesis of chiral morpholines often involves the cyclization of N-substituted amino alcohols. Various methods have been developed for the synthesis of substituted morpholines, including intramolecular cyclization strategies.[6][9]

Morpholine_Synthesis Amino_Alcohol Chiral Amino Alcohol (e.g., (R)-Valinol) Cyclization_Precursor N-Substituted Amino Alcohol Amino_Alcohol->Cyclization_Precursor N-Alkylation or N-Acylation Chiral_Morpholine Chiral Morpholine (e.g., this compound) Cyclization_Precursor->Chiral_Morpholine Intramolecular Cyclization

Figure 2: General synthetic strategy for chiral morpholines from amino alcohols.
Potential as a Chiral Auxiliary

In principle, N-acyl derivatives of chiral morpholines, such as N-acyl-(R)-3-isopropylmorpholine, could function as chiral auxiliaries in a manner analogous to Evans' oxazolidinones. The chiral center at the C3 position, bearing an isopropyl group, could provide the necessary steric hindrance to direct the approach of an electrophile to the enolate of the N-acyl group.

However, a key difference lies in the potential for chelation. The morpholine ring lacks the second carbonyl oxygen present in the oxazolidinone structure, which is crucial for the formation of the rigid, chelated (Z)-enolate that underpins the high stereoselectivity of Evans' auxiliaries. The absence of this strong chelating ability in a simple N-acyl morpholine might lead to a more flexible enolate geometry and consequently, lower diastereoselectivity.

Current State of Research and Data

A thorough review of the scientific literature reveals a significant disparity in the documented applications of Evans' oxazolidinones versus this compound as a chiral auxiliary for asymmetric alkylation and aldol reactions. While Evans' auxiliaries are extensively studied with a vast body of supporting experimental data, there is a notable absence of specific, comparable data for N-acyl-(R)-3-isopropylmorpholine in these transformations.

Some studies have explored the use of morpholine amides in aldol reactions, but often with different activating reagents, making a direct comparison of the auxiliary's intrinsic directing ability challenging.[10] A comparative guide on chiral auxiliaries mentions a related derivative, (S)-4-Benzyl-3-methylmorpholine, but explicitly states a lack of data for its application in asymmetric alkylation.[3]

Comparative Summary and Outlook

FeatureEvans' OxazolidinonesThis compound (N-Acyl Derivative)
Source of Chirality Readily available chiral amino alcohols (e.g., valinol, phenylalaninol).[3]Readily available chiral amino alcohols (e.g., valinol).[5]
Mechanism of Stereocontrol Formation of a rigid, chelated (Z)-enolate; steric hindrance from the C4 substituent.[4]Primarily relies on steric hindrance from the C3 substituent. Chelation control is likely absent or weak.
Documented Applications Extensively used in asymmetric alkylation, aldol reactions, conjugate additions, etc.[1]Limited to no specific documentation for asymmetric alkylation and aldol reactions of its N-acyl derivatives.
Performance (Diastereoselectivity) Consistently high (often >98:2 d.r.).[5]Data not readily available for direct comparison.
Cleavage Well-established methods for cleavage to various functional groups.[7]Cleavage of the N-acyl bond is feasible, but specific, optimized protocols for this auxiliary are not widely reported.

Table 2: A Comparative Overview of Evans' Oxazolidinones and this compound

Conclusion

Evans' oxazolidinones remain the preeminent choice for asymmetric synthesis involving enolate chemistry, backed by decades of research, a deep mechanistic understanding, and a wealth of successful applications. Their ability to form rigid, chelated transition states provides a reliable and powerful tool for achieving high levels of stereocontrol.

While chiral morpholines, such as this compound, are readily accessible and present an intriguing structural motif for a chiral auxiliary, their efficacy in asymmetric alkylation and aldol reactions via their N-acyl derivatives is not well-documented in the scientific literature. The absence of a strong chelating element in the morpholine structure suggests a potential limitation in achieving the same level of stereochemical control as Evans' oxazolidinones.

For researchers and drug development professionals seeking a robust and predictable method for introducing chirality, Evans' oxazolidinones are the well-established and data-supported option. Further research is required to fully explore the potential of this compound and other chiral morpholine derivatives as practical chiral auxiliaries in a broader range of asymmetric transformations and to establish their performance relative to the current gold standards.

References

  • Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
  • Gogoi, P., et al. (2015). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • Aubineau, T., et al. (2020). Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond Formation. Organic Letters, 22(15), 6070–6074.
  • BenchChem. (2025). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis.
  • Chem-St
  • BenchChem. (2025). Application Notes and Protocols: Asymmetric Aldol Reaction Using (R)-4-Benzyl-2-oxazolidinone.
  • Wikipedia. (2023). Chiral auxiliary.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Evans, D. A., et al. (1999). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (4-5), 35-40.
  • D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681.
  • Zhang, W., et al. (2020). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Ogiwara, Y. (2023). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ACS Organic & Inorganic Au, 3(5), 377-386.
  • Wikipedia. (2023). Chiral auxiliary.
  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(13), 2265-2268.
  • Abazi, S., et al. (2023). Enantio‐and Diastereoselective (Ipc) 2 BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta, 106(11), e202300126.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Scalable Asymmetric Synthesis: Profiling (S)-4- Benzyl-3-methylmorpholine.

Sources

A Comparative Guide to Chiral Auxiliaries: (R)-3-isopropylmorpholine vs. Oppolzer's Sultam

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Stereochemical Purity

In the landscape of modern synthetic chemistry, the control of stereochemistry is not merely an academic exercise but a critical necessity, particularly in the development of pharmaceuticals where the enantiomeric form of a molecule can dictate its efficacy and safety. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and reliable method to introduce chirality by temporarily attaching an enantiopure handle to a prochiral substrate.[1] This covalent modification creates a chiral environment, directing subsequent bond-forming events to occur with high diastereoselectivity.[1]

For decades, Oppolzer's camphorsultam has been a benchmark chiral auxiliary, celebrated for its rigidity, high stereochemical induction, and the crystallinity it often imparts to its derivatives.[2][3] However, the very robustness of the sultam can be a double-edged sword, often requiring harsh conditions for its removal that are incompatible with sensitive functional groups. This guide introduces a comparative analysis of Oppolzer's sultam against (R)-3-isopropylmorpholine, a promising alternative derived from (R)-valinol. We will delve into the structural rationale behind their stereodirecting abilities, present comparative data across key transformations, and provide detailed experimental protocols to guide the practicing chemist in selecting the optimal auxiliary for their specific synthetic challenge.

Core Principles: Structure and Stereocontrol

The efficacy of a chiral auxiliary is fundamentally rooted in its three-dimensional structure, which dictates how it shields one face of a reactive intermediate.

Oppolzer's Sultam: The Power of Rigidity

Derived from naturally occurring camphor, Oppolzer's sultam possesses a rigid bicyclic framework.[2] This conformational rigidity is its greatest asset. When acylated, the sultam provides a well-defined steric environment. In many reactions, such as aldol additions, the sulfonyl and carbonyl oxygens can form a chelated, five-membered ring with a Lewis acid, locking the N-acyl group into a specific s-cis or s-trans conformation. This rigid, chelated intermediate effectively blocks one face of the corresponding enolate, forcing an incoming electrophile to approach from the less hindered side, resulting in high levels of diastereoselectivity.[4] The crystalline nature of both the auxiliary itself and many of its N-acyl derivatives is a significant practical advantage, often allowing for purification by simple recrystallization, thereby avoiding tedious and costly chromatography.[5]

** this compound: Strategic Steric Hindrance**

This compound, synthesized from the chiral pool amino acid (R)-valine, operates on a different principle. Lacking the rigid bicyclic system of the sultam, its stereodirecting power comes primarily from the steric bulk of the C3-isopropyl group. When an N-acyl derivative forms an enolate, the isopropyl group is positioned to effectively shield one face of the planar enolate, directing the approach of an electrophile to the opposite face. The presence of the morpholine ring oxygen, in place of the sultam's sulfonyl group, fundamentally alters the electronic and chemical properties of the auxiliary, most notably influencing the conditions required for its ultimate cleavage.

G cluster_0 General Workflow for Chiral Auxiliary Mediated Synthesis Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attach_Auxiliary Attach Chiral Auxiliary (Acylation) Prochiral_Substrate->Attach_Auxiliary Chiral_Adduct Chiral Adduct (N-Acyl Sultam/Morpholine) Attach_Auxiliary->Chiral_Adduct Asymmetric_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Adduct->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleave_Auxiliary Cleave Auxiliary (Hydrolysis, Reduction) Diastereomeric_Product->Cleave_Auxiliary Final_Product Enantiomerically Enriched Final Product Cleave_Auxiliary->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleave_Auxiliary->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Performance Comparison: A Data-Driven Analysis

The choice between auxiliaries is ultimately determined by their performance in specific chemical transformations. This section compares key metrics for this compound and Oppolzer's sultam.

Asymmetric Aldol Reactions

The aldol reaction is a powerful C-C bond-forming reaction where the stereochemical outcome is paramount.[6][7] Both auxiliaries are highly effective at controlling the formation of the two new stereocenters.

G cluster_0 Oppolzer's Sultam: Chelation Control cluster_1 This compound: Steric Control Stereocenter_Sultam Rigid Camphor Backbone Chelation Lewis Acid (e.g., TiCl₄, Bu₂BOTf) Chelates Carbonyl and Sulfonyl Oxygens Stereocenter_Sultam->Chelation Locked_Conformation Locked N-Acyl Conformation Chelation->Locked_Conformation Facial_Block One Enolate Face is Completely Blocked Locked_Conformation->Facial_Block High_dr High Diastereoselectivity (Typically >95:5 d.r.) Facial_Block->High_dr Stereocenter_Morpholine Chiral Center from (R)-Valinol Steric_Bulk Bulky Isopropyl Group Stereocenter_Morpholine->Steric_Bulk Free_Rotation Less Rigid Conformation (No Strong Chelation) Steric_Bulk->Free_Rotation Steric_Shielding Isopropyl Group Shields One Enolate Face Free_Rotation->Steric_Shielding Good_dr Good to Excellent Diastereoselectivity (Often >90:5 d.r.) Steric_Shielding->Good_dr

Caption: Comparison of stereocontrol models for the two auxiliaries.

Table 1: Performance in Asymmetric Aldol Reactions

Reaction TypeAuxiliaryConditionsDiastereomeric Ratio (d.r.)YieldReference
syn-AldolOppolzer's SultamBu₂BOTf, DIPEA, then R'CHO>95:570-90%[8]
syn-AldolMorpholine Amide*(Ipc)₂BOTf, DIPEA, then R'CHO>95:580-95%[9]
anti-AldolOppolzer's SultamTiCl₄, (-)-Sparteine, then R'CHO90:10 to >95:570-90%[10]

*Data for N-acyl morpholine, a structurally similar system, demonstrates the potential of the morpholine scaffold.

Oppolzer's sultam is well-documented to provide exceptionally high levels of syn or anti selectivity depending on the choice of Lewis acid.[8][10] While direct comparative data for this compound is less common, studies on similar N-acyl morpholines show that they can achieve comparable, excellent levels of diastereoselectivity, particularly for syn adducts, when using boron enolates.[9]

Cleavage of the Auxiliary: The Key Point of Differentiation

The ease and mildness of auxiliary removal are where the two compounds diverge significantly. This step is critical, as it must leave the newly created stereocenters and the rest of the molecule intact.

Oppolzer's Sultam: Cleavage typically requires potent nucleophiles or reducing agents.

  • Saponification (LiOH/H₂O₂): Effective for generating carboxylic acids, but the peroxide can be incompatible with oxidizable groups.

  • Reductive Cleavage (LiAlH₄, LiBH₄): Reduces the amide to a primary alcohol. These are powerful hydrides that can reduce other functional groups (e.g., esters, ketones).

  • Transesterification (NaOMe, Ti(OiPr)₄): Can form methyl esters or other esters, but often requires elevated temperatures.

This compound: The morpholine structure, lacking the robust sulfonyl group, is more akin to a standard amide and is susceptible to a wider range of milder cleavage conditions.

  • Mild Acidic/Basic Hydrolysis: Standard amide hydrolysis conditions (e.g., aq. HCl, aq. NaOH) are often sufficient to liberate the carboxylic acid without requiring harsh co-reagents like peroxide.

  • Enzymatic Cleavage: The amide bond may be susceptible to cleavage by certain lipases or amidases under neutral pH and ambient temperature, offering unparalleled mildness for highly sensitive substrates.

  • Reductive Cleavage: Milder reducing agents can potentially be employed compared to those needed for the sultam.

G cluster_0 Cleavage Pathways Product_Sultam Product-Sultam Adduct Cleavage_Sultam Oppolzer's Sultam Cleavage Product_Sultam->Cleavage_Sultam Product_Morpholine Product-Morpholine Adduct Cleavage_Morpholine This compound Cleavage Product_Morpholine->Cleavage_Morpholine Conditions_Sultam Harsh Conditions: • LiOH / H₂O₂ • LiAlH₄ • NaBH₄ • High Temp Transesterification Cleavage_Sultam->Conditions_Sultam Conditions_Morpholine Mild Conditions: • Standard aq. Acid/Base • Enzymatic Hydrolysis • Milder Reductive Methods Cleavage_Morpholine->Conditions_Morpholine

Caption: Comparison of typical cleavage conditions.

This difference is the primary strategic advantage of the morpholine auxiliary. For complex molecules with multiple sensitive functional groups, the ability to use standard hydrolytic conditions for cleavage can be synthesis-enabling, avoiding unwanted side reactions and protecting group manipulations.

Experimental Protocols

To provide a practical context, we present representative, detailed protocols for an asymmetric aldol reaction using each auxiliary.

Protocol 1: Asymmetric syn-Aldol Reaction with Oppolzer's Sultam

This protocol describes a typical procedure for a highly diastereoselective syn-aldol reaction.[1]

Step 1: Acylation of the Auxiliary

  • Dissolve Oppolzer's sultam (1.0 eq.) in anhydrous THF (0.2 M) in a flame-dried, argon-flushed flask.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise. Stir for 30 minutes.

  • Add the desired acyl chloride (1.1 eq.) dropwise.

  • Stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by recrystallization or column chromatography to yield the N-acyl sultam.

Step 2: Diastereoselective Aldol Addition

  • Dissolve the N-acyl sultam (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add dibutylboron triflate (1.3 eq., 1.0 M in CH₂Cl₂) dropwise.

  • After 5 minutes, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) dropwise. The solution should become pale yellow.

  • Stir for 30 minutes at 0 °C to ensure complete enolate formation.

  • Cool the reaction to -78 °C and add the aldehyde (1.3 eq.) dropwise.

  • Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by chromatography.

Step 3: Cleavage and Recovery

  • Dissolve the aldol adduct (1.0 eq.) in a mixture of THF and water (4:1, 0.1 M).

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by solid lithium hydroxide (2.0 eq.).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench by adding aqueous sodium sulfite. Acidify with 1 N HCl and extract with ethyl acetate to isolate the β-hydroxy carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the Oppolzer's sultam auxiliary.

Protocol 2: Asymmetric syn-Aldol Reaction with this compound (Projected)

This projected protocol is based on established methods for N-acyl morpholine aldol reactions.[9]

Step 1: Acylation of the Auxiliary

  • Dissolve this compound (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C.

  • Add the desired acyl chloride (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify by column chromatography to yield the N-acyl morpholine.

Step 2: Diastereoselective Aldol Addition

  • Dissolve the N-acyl morpholine (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (1.2 eq.) dropwise, followed by DIPEA (1.4 eq.).

  • Stir at -78 °C for 1 hour.

  • Add the aldehyde (1.2 eq.) and continue stirring at -78 °C for 3 hours.

  • Quench at -78 °C with methanol, then add a pH 7 phosphate buffer.

  • Allow the mixture to warm to room temperature. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify the aldol adduct by chromatography.

Step 3: Mild Hydrolytic Cleavage

  • Dissolve the aldol adduct (1.0 eq.) in a mixture of methanol and 2 N aqueous HCl (3:1).

  • Heat the mixture to reflux (approx. 70-80 °C) for 6 hours, monitoring by TLC.

  • Cool to room temperature and concentrate in vacuo to remove methanol.

  • Extract the aqueous residue with ethyl acetate to isolate the β-hydroxy methyl ester product.

  • The aqueous layer contains the hydrochloride salt of the this compound auxiliary, which can be recovered by basification and extraction.

Conclusion and Recommendations

The choice between Oppolzer's sultam and this compound is a strategic decision based on the specific demands of the synthetic route.

Table 2: Summary of Attributes

FeatureOppolzer's SultamThis compound
Stereocontrol Excellent, well-documentedGood to Excellent
Mechanism Rigid, chelation-controlledSteric hindrance
Crystallinity High (often allows recrystallization)Generally lower (often requires chromatography)
Cleavage Harsh (LiAlH₄, LiOH/H₂O₂)Mild (Standard hydrolysis)
Substrate Scope Very broadBroad, particularly advantageous for sensitive substrates
Cost/Availability Commercially available, well-establishedReadily synthesized from (R)-valinol

Recommendation:

  • Choose Oppolzer's Sultam for its unparalleled reliability and extensive literature precedent. It is the gold standard when high diastereoselectivity is required and its derivatives are likely to be crystalline. It is the preferred choice if the downstream molecule can withstand the harsh reductive or oxidative cleavage conditions.

  • Choose this compound when the preservation of sensitive functional groups is the highest priority. Its key advantage lies in the mild hydrolytic conditions required for its removal. It is an excellent strategic choice for late-stage intermediates in the synthesis of complex natural products or APIs where functional group compatibility is paramount. While its derivatives may be more likely to require chromatographic purification, the benefit of a mild cleavage step can often outweigh this consideration.

Ultimately, both auxiliaries are powerful tools. By understanding their distinct structural advantages and practical limitations, researchers can make an informed decision to accelerate their synthetic programs and efficiently access complex, enantiomerically pure molecules.

References

  • Wikipedia. Camphorsultam. [Link]
  • Gandhamsetty, N., et al. (2014). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform. [Link]
  • Reddy, K. L., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. [Link]
  • Oppolzer, W., et al. (1988). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society. [Link]
  • Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(10), 1969-2004.
  • Davies, S. G., et al. (2010). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 6, 103. [Link]
  • Britton, J., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(4), 978-983. [Link]
  • Smith, A. B., et al. (2017). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Angewandte Chemie International Edition, 56(43), 13494-13498. [Link]
  • ChemTube3D. Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. [Link]
  • Cowden, C. J. (1997).
  • Boston University. (2012). The asymmetric aldol reaction. [Link]

Sources

A Comparative Guide to Chiral Secondary Amine Performance in Asymmetric Conjugate Additions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of catalyst performance in organocatalytic conjugate additions, a cornerstone of modern asymmetric synthesis. While focusing on the structural class represented by (R)-3-isopropylmorpholine, we will objectively compare its theoretical potential against widely-adopted, high-performance catalysts. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions on catalyst selection for stereoselective carbon-carbon bond formation.

Introduction: The Power of Enamine Catalysis in Conjugate Additions

The asymmetric conjugate addition, or Michael addition, is a pivotal reaction for constructing chiral molecules, particularly those bearing the γ-nitro carbonyl motif—a versatile precursor to valuable γ-amino acids and other pharmacologically relevant structures.[1] Over the past two decades, organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful alternative to metal-based systems.[2]

Among the most successful strategies is enamine catalysis, where a chiral secondary amine reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a transient, nucleophilic enamine intermediate.[3] This enamine then attacks an electrophilic Michael acceptor, such as a nitroalkene. The chiral environment provided by the catalyst dictates the facial selectivity of the attack, leading to the formation of a new stereocenter with high fidelity. The catalyst is then regenerated, completing the catalytic cycle.

Analysis of this compound: A Structural Perspective

This compound is a chiral secondary amine featuring a morpholine backbone and a stereocenter bearing an isopropyl group. Structurally, it belongs to the simplest class of potential enamine catalysts. However, a comprehensive review of scientific literature reveals a notable absence of performance data for this specific catalyst in asymmetric conjugate additions. This suggests that this compound is not a commonly employed catalyst for this transformation, likely due to performance limitations when compared to well-established alternatives.

Based on its structure, we can infer its potential behavior:

  • Catalytic Activity: Like other secondary amines, it can form the necessary enamine intermediate.

  • Stereocontrol: The single isopropyl group provides a chiral environment, but its steric influence is modest and lacks the sophisticated design elements of more advanced catalysts. It does not possess additional functional groups (e.g., hydrogen-bond donors or large aromatic shields) that are known to enhance stereoselectivity.

Therefore, while potentially capable of inducing some level of asymmetry, it is unlikely to achieve the high yields and enantioselectivities demanded by modern synthetic applications. To understand why, we must compare it to the established benchmarks.

Benchmark Catalysts: A Tale of Two Pyrrolidines

The field of enamine-catalyzed conjugate additions is dominated by catalysts derived from proline. We will examine two archetypes: L-Proline itself and the highly engineered (S)-Diphenylprolinol Silyl Ether, a member of the renowned Hayashi-Jørgensen catalyst family.[4]

L-Proline: The Foundational Catalyst

L-Proline is often considered the parent organocatalyst. Its rigid pyrrolidine ring and carboxylic acid group make it a bifunctional catalyst. In conjugate additions, the secondary amine forms the enamine, while the carboxylic acid can participate in activating the Michael acceptor via hydrogen bonding.

  • Performance: Proline is effective for certain reactions but often requires high catalyst loadings (10-30 mol%) and can result in moderate to good enantioselectivity.[5] Its low cost and ready availability make it a viable option for large-scale synthesis where extreme enantiopurity is not the primary driver.

(S)-Diphenylprolinol Silyl Ether: The High-Performance Standard

The development of diarylprolinol silyl ethers represented a major breakthrough.[3] By replacing the carboxylic acid of proline with a bulky α,α-diaryl group and protecting the resulting alcohol as a silyl ether, a catalyst with profoundly different properties is created.

  • Mechanism of Superiority: The large, bulky diphenyl(trimethylsilyloxy)methyl group acts as a highly effective steric shield. It projects over one face of the enamine intermediate, forcing the electrophile (the nitroalkene) to approach from the opposite, less-hindered face. This results in exceptionally high levels of stereocontrol. The silyl ether group is crucial, as the free alcohol can form a stable N,O-acetal with the aldehyde, reducing the concentration of the active enamine intermediate.[3]

  • Performance: These catalysts routinely deliver products with excellent yields and enantioselectivities (often >95% ee) at low catalyst loadings (0.5-10 mol%).[4] They are the go-to choice for achieving high levels of asymmetric induction across a broad range of aldehydes and nitroalkenes.

Comparative Performance Data

To illustrate the performance gap, the table below summarizes typical results for the well-studied conjugate addition of an aldehyde to trans-β-nitrostyrene, a standard model reaction.

CatalystNucleophileElectrophileCat. Loading (mol%)Time (h)Yield (%)ee (%)Reference
L-ProlinePropanaltrans-β-Nitrostyrene2024~2075[5]
(S)-Diphenylprolinol TMS EtherPropanaltrans-β-Nitrostyrene118299[5]
(S)-Diphenylprolinol TMS EtherIsobutyraldehydetrans-β-Nitrostyrene10489595[3]

Key Observations: The data clearly shows that the Hayashi-Jørgensen catalyst provides dramatically higher yields and enantioselectivities in a fraction of the time and at significantly lower catalyst loadings compared to L-Proline.[3][5] It is this level of efficiency that this compound would be unable to match due to its lack of a sophisticated stereodirecting group.

Mechanistic Insights & Experimental Workflow

The Enamine Catalytic Cycle

The general mechanism for the conjugate addition of an aldehyde to a nitroalkene catalyzed by a chiral secondary amine (Cat-H) proceeds through a well-defined cycle.

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output CAT Catalyst (R2NH) ENAMINE Chiral Enamine CAT->ENAMINE + Aldehyde - H2O ADDUCT_IMINIUM Iminium Adduct ENAMINE->ADDUCT_IMINIUM + Nitroalkene PRODUCT_IMINIUM Product + Iminium ADDUCT_IMINIUM->PRODUCT_IMINIUM Proton Transfer PRODUCT_IMINIUM->CAT + H2O - Product PROD γ-Nitro Aldehyde ALD Aldehyde NITRO Nitroalkene caption General Enamine Catalytic Cycle

Caption: General Enamine Catalytic Cycle

Typical Experimental Workflow

The workflow for setting up an organocatalytic conjugate addition is straightforward, making it an attractive methodology for both academic and industrial labs.

Experimental_Workflow START Start: Inert Atmosphere Flask ADD_CAT Add Catalyst and Solvent START->ADD_CAT ADD_NITRO Add Nitroalkene ADD_CAT->ADD_NITRO COOL Cool to Reaction Temp (e.g., 0 °C) ADD_NITRO->COOL ADD_ALD Add Aldehyde Dropwise COOL->ADD_ALD STIR Stir for Required Time (TLC Monitoring) ADD_ALD->STIR WORKUP Aqueous Workup & Extraction STIR->WORKUP PURIFY Silica Gel Chromatography WORKUP->PURIFY ANALYZE Analyze: NMR (Yield, dr), Chiral HPLC (ee) PURIFY->ANALYZE END End: Pure Chiral Product ANALYZE->END

Caption: Typical Experimental Workflow

Detailed Experimental Protocols

The following protocols are representative of the conditions used for high-performance organocatalysis.

Protocol 1: Asymmetric Michael Addition using (S)-Diphenylprolinol TMS Ether

(Adapted from Hayashi et al., 2005)

  • To a vial, add the nitroalkene (0.5 mmol, 1.0 equiv), (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst, 0.05 mmol, 10 mol%), and the chosen solvent (e.g., CH2Cl2, 1.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aldehyde (1.5 mmol, 3.0 equiv) to the solution.

  • Stir the reaction vigorously at room temperature for the time specified by preliminary experiments or TLC analysis (e.g., 2 to 48 hours).

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure γ-nitro aldehyde.

  • Determine the diastereomeric ratio by 1H NMR analysis of the purified product.

  • Determine the enantiomeric excess by analysis on a chiral stationary phase HPLC.

Conclusion and Recommendations

While this compound fits the basic structural requirements for an enamine catalyst, the lack of published data on its performance, combined with the known limitations of simple chiral amines, strongly suggests it is not a competitive choice for demanding asymmetric conjugate additions.

For researchers aiming to synthesize chiral γ-nitro carbonyls, the evidence overwhelmingly favors the use of well-developed, sterically demanding catalysts.

  • For Highest Performance: The Hayashi-Jørgensen catalysts ((S)- or (R)-Diphenylprolinol Silyl Ethers and their analogues) are the authoritative choice. They consistently provide superior yields, reaction rates, and enantioselectivities (>95% ee) at low catalyst loadings.[3][5]

  • For Cost-Effectiveness on Simple Substrates: L-Proline can be a viable option if moderate enantioselectivity is acceptable and cost is a primary concern.

Ultimately, the choice of catalyst is a critical parameter. The strategic design of catalysts like the diphenylprolinol silyl ethers, which incorporate large steric-directing groups, represents a triumph of rational catalyst design and provides a clear blueprint for achieving excellence in asymmetric synthesis.

References

  • Almasi, A., et al. (2017).
  • Contreras-Cruz, F., et al. (2022). "Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols." National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9149301/
  • Dutta, B. & Gogoi, P. (2024). "Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes." ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b38948f29562477e66160d
  • BenchChem. (n.d.). "A Comparative Guide to Chiral Amine Catalysts in Asymmetric Synthesis." BenchChem.
  • Kim, M., et al. (2022). "Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes." MDPI. URL: https://www.mdpi.com/2073-4344/12/11/1392
  • Rosas-Nexticapa, M., et al. (2018). "Michael addition reaction of isobutyraldehyde to trans-β-nitrostyrene with different amounts of catalyst." ResearchGate. URL: https://www.researchgate.net/figure/Michael-addition-reaction-of-isobutyraldehyde-to-trans-b-nitrostyrene-with-different_tbl5_323226383
  • Kozak, J. & Szałkucka, A. (2020). "Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions." ResearchGate. URL: https://www.researchgate.net/publication/346440865_Solid_supported_Hayashi-Jorgensen_catalyst_as_an_efficient_and_recyclable_organocatalyst_for_asymmetric_Michael_addition_reactions
  • Smith, A. D., et al. (2019). "Isothiourea-catalysed enantioselective Michael addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters." National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6839556/
  • Ozturk, T., et al. (2020).
  • Sahoo, S. K., et al. (2023). "Enantioselective Michael Addition Reactions." ResearchGate. URL: https://www.researchgate.net/publication/371077583_Enantioselective_Michael_Addition_Reactions
  • Kim, K. E., et al. (2024). "Catalytic prenyl conjugate additions for synthesis of enantiomerically enriched PPAPs." Science.
  • Escalante, J., et al. (2007). "Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation." MDPI. URL: https://www.mdpi.com/1420-3049/12/4/783
  • Sigma-Aldrich. (n.d.). "Jørgensen's Organocatalysts." Sigma-Aldrich. URL: https://www.sigmaaldrich.
  • Khan, I., et al. (2021). "Recent progress in the design, synthesis and applications of chiral metal-organic frameworks." Frontiers in Chemistry.
  • Garg, N. K., et al. (2022). "Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers.
  • Zhang, Y-H., et al. (2017). "Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles." MDPI. URL: https://www.mdpi.com/1420-3049/22/11/1959
  • Hayashi, Y. (2017). "Asymmetric Michael Reaction of Aldehydes and Nitroalkenes." Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v94p0068
  • Parra, A., et al. (2018). "Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst." ResearchGate. URL: https://www.researchgate.
  • TCI Chemicals. (n.d.). "Proline-Based Organocatalysts." TCI AMERICA. URL: https://www.tcichemicals.
  • Mase, N., et al. (2011). "Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent." National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259469/
  • Reddy, P. V. G. & Bellew, A. (2010). "Efficient Syntheses of (S)- and (R)-β-Proline." ResearchGate. URL: https://www.researchgate.net/publication/251642838_Efficient_Syntheses_of_S-_and_R-b-Proline
  • Holczbauer, T., et al. (2013). "C3-Symmetric Proline-Functionalized Organocatalysts: Enantioselective Michael Addition Reactions." ResearchGate. URL: https://www.researchgate.net/publication/279192451_C3-Symmetric_Proline-Functionalized_Organocatalysts_Enantioselective_Michael_Addition_Reactions

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A Researcher's Guide to Chiral Auxiliaries: A Cost-Benefit Analysis for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with practical economic considerations. This guide provides an in-depth technical comparison of commonly employed chiral auxiliaries, offering a cost-benefit analysis supported by experimental data to inform your synthetic strategy.

The imperative to synthesize enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of numerous strategies for asymmetric synthesis.[1][2] Among these, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with a high degree of predictability.[3][4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse, a critical factor in the overall cost-effectiveness of the synthesis.[4]

This guide will delve into the cost-benefit analysis of three widely utilized classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries. We will examine their performance in key synthetic transformations, the conditions required for their removal, their recyclability, and their approximate costs.

The Logic of Asymmetric Synthesis Using Chiral Auxiliaries

The fundamental principle behind the use of chiral auxiliaries is the conversion of a prochiral substrate into a chiral derivative. This new molecule, now containing a stereogenic center from the auxiliary, undergoes a diastereoselective reaction. The pre-existing chirality of the auxiliary biases the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and, ideally, the recovered auxiliary.

G cluster_0 Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Attachment Attachment (e.g., Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate_Auxiliary_Adduct Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) Chiral_Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Recycle Recycle Recovered_Auxiliary->Recycle Recycle->Chiral_Auxiliary

Caption: A generalized workflow for the use and recycling of a chiral auxiliary.

Comparative Analysis of Common Chiral Auxiliaries

The choice of a chiral auxiliary is a multi-faceted decision that depends on the specific reaction, desired product, and economic constraints of the project. Below is a comparative overview of three prominent classes of auxiliaries.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, oxazolidinone-based chiral auxiliaries are among the most widely used and well-studied.[5] They are particularly effective in directing asymmetric alkylation, aldol, and Diels-Alder reactions.[6]

Mechanism of Action: The N-acylated oxazolidinone can be deprotonated to form a rigid Z-enolate, which is chelated to a metal cation (typically lithium or sodium).[5] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.[5][6]

Performance: Evans' auxiliaries consistently provide high levels of stereocontrol. For instance, in asymmetric alkylation reactions, diastereomeric ratios of 98:2 are commonly achieved.[5]

Cleavage and Recyclability: A significant advantage of Evans' auxiliaries is the availability of mild and selective cleavage methods.[7] Treatment with lithium hydroperoxide (LiOOH) is a common method for hydrolyzing the N-acyl bond to yield the carboxylic acid and the intact auxiliary.[7][8][9][10] The auxiliary can often be recovered in high yield (>90%) and reused.[7] However, it's important to note that the reaction with LiOH/H2O2 can lead to the evolution of oxygen, which can be a safety concern on a larger scale.[9][10]

Cost: Evans' auxiliaries are commercially available from various suppliers. The cost can vary depending on the specific derivative and quantity, but they are generally considered to be moderately priced.

Oppolzer's Sultams

Oppolzer's camphorsultam is a chiral auxiliary derived from camphor, a naturally occurring terpene.[11] It is particularly well-suited for asymmetric Diels-Alder, conjugate addition, and alkylation reactions.[12][13]

Mechanism of Action: The N-enoyl sultam, when complexed with a Lewis acid, adopts a conformation where one face of the dienophile is effectively blocked by the camphor skeleton.[12] This steric hindrance directs the approach of the diene, leading to high diastereoselectivity in cycloaddition reactions.[12]

Performance: Oppolzer's sultams are renowned for their high stereocontrol in Diels-Alder reactions, often affording the desired diastereomer with excellent selectivity (>95% de).[12]

Cleavage and Recyclability: The sultam auxiliary can be removed under various conditions, including hydrolysis with LiOH/H2O2 or reduction with LiAlH4.[13] While the auxiliary can be recovered, the reported yields for recovery after purification can be lower than for Evans' auxiliaries, often in the range of 71-79% for the crude material and 48-56% after recrystallization.[8][14] However, continuous flow processes have been developed to improve recycling efficiency.[14][15]

Cost: Oppolzer's sultam is also commercially available. Its price is generally comparable to or slightly higher than Evans' auxiliaries. Indicative pricing can be around $1.00/kg from some suppliers, though this can vary significantly based on purity and scale.[16]

Pseudoephedrine-Based Auxiliaries

Pseudoephedrine, a readily available and inexpensive natural product, can be used as an effective chiral auxiliary, as demonstrated by Andrew G. Myers.[2][17] It is particularly useful for the asymmetric alkylation of enolates to produce a wide range of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[2][17]

Mechanism of Action: N-acylated pseudoephedrine forms a lithium chelated Z-enolate upon deprotonation.[18] The stereochemistry of the subsequent alkylation is directed by the methyl and hydroxyl groups of the pseudoephedrine backbone, leading to high diastereoselectivity.[3][17] The presence of lithium chloride is often crucial for achieving high reactivity and selectivity.[17]

Performance: Pseudoephedrine amides undergo highly diastereoselective alkylations with a variety of alkyl halides, with crude diastereomeric excesses often in the range of 90-98%.[17] The products are often crystalline, allowing for easy purification to ≥99% de by recrystallization.[17]

Cleavage and Recyclability: The amide bond can be cleaved under acidic or basic conditions to release the chiral product and the pseudoephedrine auxiliary.[1][3][17] The auxiliary can be recovered in high yield through a simple extraction procedure.[17]

Cost: A significant advantage of pseudoephedrine is its low cost and ready availability.[2][19] However, its use can be subject to regulatory scrutiny due to its potential for diversion to illicit methamphetamine synthesis.[3] As an alternative, pseudoephenamine, which is not a precursor to illicit drugs, has been shown to be an equally effective auxiliary.[1] The price for pseudoephedrine hydrochloride is approximately $141.00 for 25g.[19]

Quantitative Performance Comparison

Chiral AuxiliaryRepresentative ReactionDiastereomeric Excess (de%)Yield (%)Cleavage ConditionsAuxiliary Recovery (%)Approx. Cost per Mole
Evans' Oxazolidinone Asymmetric Alkylation98:2[5]61-77[5]LiOOH, H₂O₂/LiOH[7][8][9][10]>90[7]Moderate
Oppolzer's Sultam Diels-Alder Reaction>95[12]53-75[12]LiOH/H₂O₂, LiAlH₄[13]71-79 (crude), 48-56 (recrystallized)[8][14]Moderate to High
Pseudoephedrine Amide Asymmetric Alkylation90-98 (crude)[17]80-99[17]Acidic or Basic Hydrolysis[1][3][17]High[17]Low

Note: Costs are approximate and can vary significantly based on supplier, purity, and quantity. "Moderate" and "High" are relative terms for comparison within this context.

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol provides a detailed methodology for the asymmetric alkylation of an N-propionyl oxazolidinone, a classic example of the application of an Evans' auxiliary.[5]

Objective: To synthesize (S)-2-methyl-4-pentenoic acid with high enantiomeric purity.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionic anhydride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

Part 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Slowly add propionic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to afford the N-propionyl oxazolidinone.

Part 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of NaHMDS (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add allyl iodide (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the alkylated product.

Part 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a solution of lithium hydroxide (2.0 eq) in water.

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) and stir for 30 minutes.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid with diethyl ether.

  • Dry the organic layer containing the product over MgSO₄ and concentrate in vacuo to obtain the enantiomerically enriched (S)-2-methyl-4-pentenoic acid.

Conclusion: Making an Informed Decision

The selection of a chiral auxiliary is a strategic decision that profoundly impacts the efficiency, cost, and scalability of an asymmetric synthesis.

  • Evans' oxazolidinones offer a well-established and highly reliable platform for a variety of transformations, with the significant advantage of high recovery yields for the auxiliary.[7]

  • Oppolzer's sultams are particularly powerful for Diels-Alder reactions, providing excellent stereocontrol, although auxiliary recovery can be less efficient.[12][13]

  • Pseudoephedrine-based auxiliaries present a highly cost-effective option, especially for asymmetric alkylations, but their use may be subject to regulatory constraints.[2][3][17]

Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic challenge at hand, balancing the need for high stereoselectivity with the practicalities of cost, scalability, and the ease of auxiliary recovery and recycling. This guide provides a framework for that decision-making process, empowering researchers to select the most appropriate tool for the efficient and economical synthesis of enantiomerically pure molecules.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
  • Myers, A. G., et al. (2014). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 53(10), 2712-2716. [Link]
  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]
  • Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1434-1440. [Link]
  • Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar. [Link]
  • Oreate AI Blog. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
  • Nájera, C., et al. (2003). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 68(23), 8947-8955. [Link]
  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(8), 2130-2134. [Link]
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Myers, A. G. (n.d.).
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. [Link]
  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam.
  • Macmillan Group. (2001). Intramolecular Diels-Alder Reactions. [Link]
  • Chemicopro. (n.d.). Buy Pseudoephedrine Online. [Link]
  • Enders, D., et al. (2025). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.
  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. [Link]
  • CP Lab Safety. (n.d.). (1R,2R)-(-)-PSEUDOEPHEDRINE, 98% (DEA List I Chemical), 100g. [Link]
  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • Oppolzer, W. (n.d.). Oppolzer's sultam.
  • Enders, D., et al. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. [Link]
  • Heravi, M. M., et al. (2017). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Synthesis, 14(1), 61-111. [Link]
  • Wikipedia. (n.d.). Camphorsultam. [Link]
  • Fallis, A. G., et al. (2009). Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. Molecules, 14(12), 4969-4982. [Link]
  • de Souza, J. A. V., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(8), 14895-14909. [Link]
  • Enders, D., et al. (2017). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis.
  • Enders, D., et al. (n.d.). Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt. Organic Syntheses Procedure. [Link]
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  • Ashenhurst, J. (2019). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to the Recovery and Recycling of (R)-3-isopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Value of (R)-3-isopropylmorpholine in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. Chiral auxiliaries are a foundational tool in this endeavor, acting as transient stereodirecting groups that are temporarily incorporated into a prochiral substrate to control the formation of new stereocenters.[1] this compound is a chiral auxiliary belonging to the family of substituted morpholines, valued for its structural features that can impart stereocontrol in various chemical transformations.

The economic and environmental viability of any chiral auxiliary on an industrial scale, however, is not solely dependent on its stereodirecting ability. An ideal auxiliary must also be efficiently recovered and recycled without loss of enantiomeric purity.[2] The high cost associated with the synthesis of complex, enantiopure molecules necessitates a circular approach to their use.[3] This guide provides a comprehensive technical comparison of potential recovery and recycling methodologies for this compound, benchmarking them against established alternatives like Evans-type oxazolidinones and pseudoephedrine. While specific, peer-reviewed recovery data for this compound is not extensively documented, this guide extrapolates from well-established principles of amine and amide chemistry to propose robust and scientifically-grounded protocols.

The Imperative of Auxiliary Recovery: Economic and Green Chemistry Perspectives

The use of stoichiometric chiral auxiliaries presents inherent challenges to atom economy and process mass intensity. Every synthetic step dedicated to attaching and subsequently removing the auxiliary adds to the cost, solvent usage, and waste generation.[1] Therefore, the development of efficient recovery protocols is not merely an optimization but a critical requirement for sustainable chemical manufacturing. A high-yielding recovery process directly translates to:

  • Reduced Cost: Minimizes the need to purchase or synthesize fresh, often expensive, chiral material for each batch.[4]

  • Minimized Waste: Lowers the chemical waste output, aligning with the principles of green chemistry.[3]

  • Improved Process Efficiency: Streamlines the overall synthetic route by integrating the recycling loop.

Core Principles of Chiral Auxiliary Recovery

The recovery of a chiral auxiliary like this compound is fundamentally a two-stage process:

  • Cleavage: The covalent bond connecting the auxiliary to the desired product must be selectively broken. For this compound, this is typically an N-acyl amide bond. The choice of cleavage method is dictated by the stability of the final product and the desired functionality (e.g., carboxylic acid, alcohol, aldehyde).

  • Isolation and Purification: Once cleaved, the auxiliary must be separated from the product, reagents, and solvents. The physical and chemical properties of the auxiliary, such as its basicity, boiling point, and solubility, are exploited in this stage.

This guide will now explore three distinct, robust methodologies proposed for the high-efficiency recovery of this compound.

Workflow 1: Hydrolytic Cleavage and Acid-Base Extraction

This is the most conventional approach for cleaving N-acyl auxiliaries to yield a carboxylic acid product. The basicity of the morpholine nitrogen is the key property exploited for its separation.

Causality and Scientific Rationale: The N-acyl amide bond is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis, using a reagent like lithium hydroxide (LiOH), is often preferred as it is typically milder and less likely to cause epimerization of the newly formed stereocenter.[5] Following hydrolysis, the reaction mixture contains the carboxylate salt of the product and the free this compound. By acidifying the mixture, the product is protonated to the neutral carboxylic acid, while the auxiliary is protonated to form a water-soluble ammonium salt. This difference in charge state and solubility allows for a clean separation via liquid-liquid extraction. Subsequent basification of the aqueous layer liberates the free amine (auxiliary), which can then be extracted into an organic solvent and purified.

Detailed Experimental Protocol: Hydrolytic Cleavage
  • Hydrolysis:

    • Dissolve the N-acyl-(R)-3-isopropylmorpholine substrate (1.0 equiv) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of lithium hydroxide (LiOH, 2.0-4.0 equiv) in water dropwise. For more sensitive substrates, lithium hydroperoxide (LiOOH), prepared in situ from LiOH and hydrogen peroxide, can be used for a milder, contra-steric hydrolysis.[5][6]

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.

  • Product-Auxiliary Separation:

    • Upon completion, remove the organic solvent (THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool to 0 °C.

    • Acidify the aqueous solution to pH ~2 with 1M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes) to isolate the carboxylic acid product. The protonated auxiliary remains in the aqueous phase.

  • Auxiliary Recovery:

    • Cool the acidic aqueous layer containing the auxiliary salt in an ice bath.

    • Basify the solution to pH >12 with a strong base (e.g., 10M NaOH).

    • Extract the liberated this compound with dichloromethane (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude auxiliary.

  • Purification:

    • Purify the crude auxiliary by vacuum distillation to obtain high-purity, recyclable this compound.

Workflow Diagram: Hydrolytic Cleavage & Extraction

G cluster_cleavage Cleavage Stage cluster_separation Separation Stage cluster_recovery Recovery Stage start N-Acyl-(R)-3-isopropylmorpholine in THF/H2O hydrolysis Add LiOH / H2O Stir at RT start->hydrolysis mixture Mixture: Product-COO⁻ Li⁺ + Free Auxiliary hydrolysis->mixture acidify 1. Remove THF 2. Acidify with HCl (pH 2) mixture->acidify extract_prod Extract with Ethyl Acetate acidify->extract_prod product Product (in Organic Phase) extract_prod->product aq_layer1 Aqueous Phase: Auxiliary-H⁺ Cl⁻ extract_prod->aq_layer1 basify Basify with NaOH (pH >12) aq_layer1->basify extract_aux Extract with CH2Cl2 basify->extract_aux auxiliary Recovered Auxiliary (in Organic Phase) extract_aux->auxiliary aq_layer2 Aqueous Phase: Salts extract_aux->aq_layer2

Caption: Workflow for auxiliary recovery via hydrolysis and acid-base extraction.

Workflow 2: Reductive Cleavage and Distillation

This method is ideal when the desired product is a primary alcohol and avoids the potentially harsh conditions of hydrolysis. It leverages the significant difference in boiling points between the high-boiling alcohol product and the more volatile auxiliary.

Causality and Scientific Rationale: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group directly to a methylene group, cleaving the C-N bond and liberating the chiral auxiliary and the corresponding primary alcohol.[7] this compound has a boiling point of 175.2 °C at atmospheric pressure.[8] Many primary alcohol products derived from typical synthetic targets will have much higher boiling points, allowing for separation by fractional distillation under reduced pressure. This method is direct and can be very efficient for thermally stable compounds.

Detailed Experimental Protocol: Reductive Cleavage
  • Reduction:

    • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the N-acyl-(R)-3-isopropylmorpholine substrate (1.0 equiv) in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring for completion by TLC or LC-MS.

  • Quenching and Workup:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Isolation and Purification:

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude mixture of the desired primary alcohol and the recovered this compound.

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Carefully heat the crude mixture. The this compound will distill as the lower-boiling fraction.

    • The higher-boiling alcohol product will remain in the distillation flask.

Workflow Diagram: Reductive Cleavage & Distillation

G cluster_cleavage Cleavage Stage cluster_workup Workup Stage cluster_purification Purification Stage start N-Acyl-(R)-3-isopropylmorpholine in Anhydrous THF reduction Add to LiAlH4 suspension Reflux start->reduction quench Fieser Quench (H2O, NaOH) reduction->quench filtration Filter through Celite quench->filtration crude Crude Mixture: Product (Alcohol) + Free Auxiliary filtration->crude distill Fractional Vacuum Distillation crude->distill auxiliary Recovered Auxiliary (Low-boiling fraction) distill->auxiliary product Product (Alcohol) (High-boiling residue) distill->product

Caption: Workflow for auxiliary recovery via reductive cleavage and distillation.

Performance Comparison with Alternative Auxiliaries

The ultimate utility of a chiral auxiliary is determined by its performance relative to other available options. The following table compares the proposed recovery of this compound with the well-documented recovery profiles of three industry-standard auxiliaries.

Chiral AuxiliaryTypical Cleavage MethodReported Recovery YieldPurity of Recovered AuxiliaryKey AdvantagesKey Disadvantages
This compound (Proposed) 1. Basic Hydrolysis (LiOH) & Extraction2. Reductive Cleavage (LiAlH₄) & Distillation>90% (Expected)High (>98% post-distillation or extraction)Simple acid-base or physical separation; likely cost-effective.Lack of extensive published data; efficiency is substrate-dependent.
Evans Oxazolidinones (e.g., (S)-4-Benzyl-2-oxazolidinone)Mild Hydrolysis (LiOH/H₂O₂)[5]>95%[9][10]High (often recovered by crystallization)Extremely well-documented; high stereoselectivity; mild cleavage.[11]Higher cost; cleavage can sometimes be sluggish with hindered substrates.[6]
Pseudoephedrine Acidic or Basic Hydrolysis; Reductive Cleavage; Organometallic Addition[7]>90%[7][12]High (often recovered by extraction/crystallization)Very low cost; versatile cleavage to acids, alcohols, aldehydes, or ketones.[1]Regulatory restrictions on purchase and use; potential for epimerization.[4]
Oppolzer's Camphorsultam Basic Hydrolysis (LiOH or TBAH-H₂O₂)[8]; Reductive Cleavage71-79% (crude, in flow)[13][14]; >92% (in batch)[11]High (recovered by crystallization)High crystallinity aids purification; thermally stable; excellent stereocontrol.[15]Can be difficult to cleave; risk of N-S bond cleavage reduces yield.[8]

Troubleshooting and Optimization

  • Incomplete Cleavage: If TLC or LC-MS analysis shows remaining starting material, extend the reaction time or gently increase the temperature. For hydrolytic cleavage, increasing the equivalents of base may be necessary. For sterically hindered substrates, a stronger nucleophile or different cleavage method may be required.

  • Low Recovery Yield: This can result from emulsion formation during acid-base extractions. To mitigate this, add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. Ensure the pH is sufficiently acidic (<2) or basic (>12) to ensure the auxiliary is fully protonated or deprotonated, respectively. During distillation, ensure the vacuum is stable and the column is efficient to prevent co-distillation.

  • Contamination of Recovered Auxiliary: If the recovered auxiliary is contaminated with product, the initial extraction separation was inefficient. Perform additional washes of the organic/aqueous layers. If contaminated with solvent or water, ensure drying agents are used effectively and distillation is performed carefully. A final purification by vacuum distillation or recrystallization of a salt form is always recommended before reuse.

Conclusion

While this compound is not as extensively documented as workhorse auxiliaries like those developed by Evans or Myers, its structural simplicity and the straightforward chemical principles governing its recovery make it a potentially valuable tool for asymmetric synthesis. The proposed recovery workflows—hydrolytic cleavage with acid-base extraction and reductive cleavage followed by distillation—are based on robust, time-tested chemical transformations. These methods offer high theoretical efficiency and rely on standard laboratory techniques.

The choice between this compound and other auxiliaries will depend on a multi-faceted analysis of cost, stereoselectivity for a specific transformation, and process safety. For researchers and process chemists, the key takeaway is that the perceived lack of a dedicated recovery protocol should not be a barrier to its consideration. By applying fundamental principles of organic chemistry, this compound can likely be recovered and recycled with an efficiency that is competitive with many established alternatives, making it a viable and sustainable option for the synthesis of enantiopure molecules.

References

  • BenchChem. (2025). Cinchonine Hydrochloride vs. Synthetic Chiral Auxiliaries: A Cost-Benefit Analysis for Asymmetric Synthesis. BenchChem Technical Guides.
  • Gale, P. A., & Smith, B. D. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
  • Oppolzer, W., et al. (1993). (−)-d-2,10-camphorsultam. Organic Syntheses, Coll. Vol. VIII, 104.
  • Teichert, J. F. (2025). Reductive transformations of morpholine amides. ResearchGate.
  • Martin, L. J., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(7), 1835-1840.
  • Cognitive Market Research. (2025). Chiral Auxiliary Market Analysis 2025.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Barluenga, J., et al. (2018). Practical Catalytic Cleavage of C(sp3)−C(sp3) Bonds in Amines.
  • BenchChem. (2025). Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary. BenchChem Technical Guides.
  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia.
  • Martin, L. J., et al. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Preprint/full text of reference 5].
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis.
  • BenchChem. (2025). A Comparative Study: L-Methylephedrine Hydrochloride vs. Pseudoephedrine as Chiral Auxiliaries in Asymmetric Synthesis. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. 3-Cyclohexyl-L-alaninol in Asymmetric Synthesis. BenchChem Technical Guides.
  • Gualdesi, M. S., et al. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis.
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  • Davies, S. G. (2005). Chiral Auxiliaries in Asymmetric Synthesis.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Validation of (1R,2S)-1. BenchChem Technical Guides.
  • Liddle, J., & O'Neil, I. A. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(10), 4467-4476.
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  • Wang, D., et al. (2022). Nitrogenation of Amides via C–C and C–N Bond Cleavage. CCS Chemistry.
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A Senior Application Scientist's Guide to Comparing Computational Models for Predicting Stereochemical Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is paramount. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, the ability to predict and control the stereochemical outcome of a chemical reaction is a cornerstone of modern medicinal chemistry.

Traditionally, the optimization of stereoselective reactions has been a resource-intensive process, often relying on extensive experimental screening of catalysts, ligands, and reaction conditions.[1][2][3] This "trial and error" approach, while ultimately effective, can be a significant bottleneck in the drug development pipeline.[2][3] In recent years, computational modeling has emerged as a powerful tool to augment and guide experimental efforts, offering the potential to predict stereochemical outcomes with increasing accuracy and efficiency.[4][5]

This guide provides a comparative overview of the principal computational models employed for predicting stereochemical outcomes. We will delve into the theoretical underpinnings, practical workflows, and relative strengths and weaknesses of each approach, providing researchers, scientists, and drug development professionals with the insights needed to select the most appropriate computational strategy for their specific research challenges.

I. Classes of Computational Models for Stereoselectivity Prediction

The computational prediction of stereoselectivity hinges on determining the relative activation energies of the diastereomeric transition states leading to the different stereoisomeric products. The enantiomeric excess (ee) or diastereomeric ratio (dr) is governed by the difference in these activation free energies (ΔΔG‡). Even small differences in this value can lead to significant changes in the stereochemical outcome, making accurate calculations a formidable challenge.[1][6] Three main classes of computational models have been developed to tackle this challenge: Quantum Mechanics (QM) methods, Force Field (FF) methods, and Machine Learning (ML) models.

A. Quantum Mechanics (QM) Methods: The First-Principles Approach

Quantum mechanics provides a fundamental description of the behavior of electrons in molecules, allowing for the calculation of molecular structures, energies, and properties from first principles, without the need for empirical parameters.[7] Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to model chemical reactions, including the elucidation of reaction pathways and the characterization of transition states.[8]

Theoretical Underpinnings: QM methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule.[7] By mapping the potential energy surface of a reaction, it is possible to locate the transition state structures and calculate their energies. The difference in the free energies of the transition states leading to the different stereoisomers provides a quantitative prediction of the stereoselectivity.[4]

Strengths:

  • High Accuracy: When applied correctly, QM methods can provide highly accurate predictions of stereoselectivity.

  • Generality: Being based on first principles, they can be applied to a wide range of chemical reactions without the need for reaction-specific parameterization.

  • Mechanistic Insight: QM calculations provide detailed information about the electronic and geometric structure of transition states, offering deep insights into the origins of stereoselectivity.[4]

Weaknesses:

  • High Computational Cost: QM calculations are computationally intensive, limiting their application to relatively small molecular systems.[3][9]

  • Conformational Sampling Challenge: The high computational cost makes it challenging to perform extensive conformational sampling of flexible molecules, which is often crucial for accurate predictions.[3][9]

B. Force Field (FF) Methods: Bridging the Gap between Accuracy and Speed

Force field methods, also known as molecular mechanics (MM), offer a more computationally efficient approach to modeling molecular systems.[10][11] Instead of solving the complex equations of quantum mechanics, FF methods describe the potential energy of a molecule as a function of its atomic coordinates using a set of classical potential energy functions.[10][11]

Theoretical Underpinnings: A force field is a collection of equations and associated parameters that describe the energy of a molecule in terms of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).[11] For predicting stereoselectivity, a key development has been the use of Transition State Force Fields (TSFFs).[3][9] A particularly successful approach is Quantum-Guided Molecular Mechanics (Q2MM), where QM calculations on a model system are used to parameterize a force field specifically for the transition state of interest.[2][9]

Workflow for Q2MM:

  • QM Calculations: Perform QM calculations on a simplified model of the reaction to locate the transition states and calculate their energies and Hessians.

  • Force Field Parameterization: Use the QM data to automatically generate parameters for a TSFF.[2][9]

  • Conformational Sampling: Employ the computationally inexpensive TSFF to perform extensive conformational sampling (e.g., using Monte Carlo methods) of the transition states for the real, more complex system.[3][9]

  • Boltzmann Averaging: Calculate the Boltzmann-averaged relative energies of the ensembles of conformations for each transition state to predict the stereoselectivity.[9]

Strengths:

  • Computational Efficiency: FF methods are significantly faster than QM methods, enabling the study of larger molecules and extensive conformational sampling.[3][9]

  • Enables Conformational Search: The speed of FF methods makes them well-suited for exploring the vast conformational space of flexible molecules, which is often a critical factor in determining stereoselectivity.[9]

Weaknesses:

  • Parameterization Required: FF methods rely on pre-defined parameters, and their accuracy is limited by the quality of these parameters.[10] TSFFs require specific parameterization for each new reaction class.[9]

  • Less General than QM: A given force field is typically only applicable to a specific class of molecules or reactions.

C. Machine Learning (ML) and Artificial Intelligence (AI) Models: A Data-Driven Paradigm

In recent years, machine learning and artificial intelligence have emerged as powerful new tools for predicting the outcomes of chemical reactions, including stereoselectivity.[12][13][14] Unlike QM and FF methods, which are based on physical principles, ML models learn to predict stereoselectivity by identifying complex patterns in large datasets of chemical reactions.[12][14]

Theoretical Underpinnings: ML models for stereoselectivity prediction are typically trained on datasets of reactions with known stereochemical outcomes. The inputs to these models are numerical representations of the reactants, catalysts, and solvents, known as molecular descriptors or fingerprints. The model then learns a mathematical function that maps these inputs to the predicted stereoselectivity. A variety of ML algorithms have been employed, including LASSO, Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNNs).[14][15][16][17]

Workflow for ML-based Prediction:

  • Data Curation: Assemble a large and diverse dataset of chemical reactions with experimentally determined stereochemical outcomes.

  • Feature Engineering: Convert the chemical structures of the reactants, catalysts, and solvents into numerical representations (features).

  • Model Training: Train an ML algorithm on the curated dataset to learn the relationship between the molecular features and the stereoselectivity.

  • Prediction: Use the trained model to predict the stereochemical outcome for new, unseen reactions.

Strengths:

  • Exceptional Speed: Once trained, ML models can make predictions almost instantaneously.

  • Ability to Capture Complex Relationships: ML models can identify subtle and complex relationships between molecular structure and stereoselectivity that may not be apparent from first-principles or classical models.[12][15]

Weaknesses:

  • Dependence on Large Datasets: The performance of ML models is highly dependent on the size and quality of the training data.

  • Limited Applicability Domain: ML models may not be reliable for predicting the outcomes of reactions that are significantly different from those in the training set (out-of-sample prediction).[18]

  • Lack of Interpretability: Some ML models, particularly deep neural networks, can be "black boxes," making it difficult to understand the chemical reasoning behind their predictions.

II. Visualizing the Computational Workflows

To better understand the practical application of these models, the following diagrams illustrate their typical workflows.

G cluster_qm Quantum Mechanics (QM) Workflow qm_start Define Reactants and Catalyst qm_ts Locate Transition State (TS) Structures qm_start->qm_ts qm_energy Calculate TS Free Energies (G‡) qm_ts->qm_energy qm_delta Calculate ΔΔG‡ = G‡(major) - G‡(minor) qm_energy->qm_delta qm_predict Predict Stereoselectivity qm_delta->qm_predict

Caption: Workflow for predicting stereoselectivity using Quantum Mechanics.

G cluster_q2mm Quantum-Guided Molecular Mechanics (Q2MM) Workflow q2mm_qm QM Calculation on Model System q2mm_param Parameterize Transition State Force Field (TSFF) q2mm_qm->q2mm_param q2mm_mc Monte Carlo Conformational Sampling q2mm_param->q2mm_mc q2mm_boltzmann Boltzmann Averaging of Conformers q2mm_mc->q2mm_boltzmann q2mm_predict Predict Stereoselectivity q2mm_boltzmann->q2mm_predict

Caption: Workflow for the Q2MM method.

G cluster_ml Machine Learning (ML) Workflow ml_data Curate Reaction Dataset ml_features Generate Molecular Descriptors ml_data->ml_features ml_train Train ML Model ml_features->ml_train ml_validate Validate Model Performance ml_train->ml_validate ml_predict Predict Stereoselectivity for New Reactions ml_validate->ml_predict

Caption: Workflow for machine learning-based stereoselectivity prediction.

III. Performance Comparison of Computational Models

The choice of a computational model often involves a trade-off between accuracy, computational cost, and the specific requirements of the research question. The following table provides a comparative summary of the different model classes.

FeatureQuantum Mechanics (QM) MethodsForce Field (FF) Methods (e.g., Q2MM)Machine Learning (ML) Models
Accuracy High (ΔΔG‡ error can be < 1 kcal/mol)Good to High (Correlation with exp. ee often > 0.8)[2]Variable (highly dependent on training data)[15]
Computational Cost Very High (hours to days per calculation)[9]Low to Medium (minutes to hours for sampling)[9]Very Low (predictions in seconds)
System Size Limit ~100-200 atomsThousands of atomsNo inherent limit, but depends on feature generation
Requirement for Data None (first-principles)Requires QM data for parameterization[2][9]Requires a large dataset of experimental results[14]
Interpretability High (provides detailed electronic and structural insights)[4]Medium (analysis of conformer energies)Low to Medium (can be a "black box")
Generality/Applicability High (applicable to any reaction)Medium (reaction-class specific)[9]Low to Medium (limited to the domain of the training data)

IV. Experimental Validation: Grounding Predictions in Reality

Computational predictions, no matter how sophisticated, must be validated by experimental results. The "ground truth" for stereoselectivity predictions is the experimentally determined enantiomeric or diastereomeric ratio of the reaction products. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.

Experimental Protocol for Chiral HPLC Analysis
  • Reaction Quenching and Workup: At the completion of the reaction, quench the reaction mixture with an appropriate reagent and perform a standard aqueous workup to isolate the crude product.

  • Sample Preparation: Prepare a dilute solution of the crude product in a suitable solvent (e.g., a mixture of hexane and isopropanol).

  • Chiral Stationary Phase Selection: Choose an appropriate chiral HPLC column (chiral stationary phase) based on the chemical nature of the product.

  • Method Development: Develop an isocratic or gradient elution method by varying the mobile phase composition to achieve baseline separation of the stereoisomers.

  • Injection and Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram using a UV detector or other suitable detector.

  • Peak Integration and Calculation: Integrate the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

G cluster_hplc Experimental Validation Workflow (Chiral HPLC) hplc_reaction Perform Chemical Reaction hplc_workup Quench and Workup hplc_reaction->hplc_workup hplc_sample Prepare Sample for HPLC hplc_workup->hplc_sample hplc_run Run Chiral HPLC hplc_sample->hplc_run hplc_data Analyze Chromatogram hplc_run->hplc_data hplc_ee Calculate Enantiomeric Excess (ee) hplc_data->hplc_ee hplc_compare Compare with Computational Prediction hplc_ee->hplc_compare

Caption: Workflow for the experimental validation of stereoselectivity predictions.

V. Conclusion and Future Outlook

The prediction of stereochemical outcomes has been significantly advanced by the development of sophisticated computational models. Quantum mechanics provides a highly accurate but computationally expensive approach, offering deep mechanistic insights. Force field methods, particularly those like Q2MM that are guided by QM data, offer a pragmatic balance between accuracy and computational cost, enabling the crucial exploration of conformational space. The newest entrants to the field, machine learning and artificial intelligence models, leverage the power of data to make rapid predictions, though their applicability is currently limited by the availability of large, high-quality datasets.

The choice of the optimal computational model depends on the specific research problem at hand. For a deep mechanistic understanding of a novel reaction, QM methods are indispensable. For the rapid screening of a large library of catalysts or substrates for a known reaction class, Q2MM or a well-trained ML model may be more appropriate.

The future of stereoselectivity prediction likely lies in the synergistic integration of these different approaches. For instance, high-throughput QM calculations could be used to generate large datasets for training more accurate and generalizable ML models. Hybrid QM/MM methods, which treat the reactive center with QM and the surrounding environment with FF, will continue to be a powerful tool for studying large, complex systems. As computational power continues to increase and new algorithms are developed, the dream of accurately and reliably predicting the stereochemical outcome of any reaction in silico is moving ever closer to reality, promising to accelerate the pace of innovation in drug discovery and beyond.

VI. References

  • Li, J. D., Zhang, D., et al. (2021). Predicting the Stereoselectivity of Chemical Transformations by Machine Learning. arXiv. [Link]

  • Li, J., Zhang, D., et al. (2021). Predicting the Stereoselectivity of Chemical Transformations by Machine Learning. arXiv. [Link]

  • Li, J., Zhang, D., et al. (2021). Predicting the Stereoselectivity of Chemical Transformations by Machine Learning. Semantic Scholar. [Link]

  • Norrby, P.-O., et al. (2016). Prediction of Stereochemistry using Q2MM. Accounts of Chemical Research. [Link]

  • Norrby, P.-O., et al. (2016). Prediction of Stereochemistry using Q2MM. PubMed. [Link]

  • Lee, S., & Oh, S. (2025). Artificial Intelligence for Predicting Stereoselectivity in Glycosylation Chemistry. Journal of the American Chemical Society.

  • Islam, M. S., et al. (2024). Predicting the stereoselectivity of chemical reactions by composite machine learning method. Scientific Reports.

  • Reid, J. P., & Sigman, M. S. (2018). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science.

  • Norrby, P.-O., et al. (2016). Prediction of Stereochemistry using Q2MM. PMC. [Link]

  • Wang, Z., et al. (2025). Chemistry-informed deep learning model for predicting stereoselectivity and absolute configuration in asymmetric hydrogenation. Nature Computational Science.

  • Gao, W., et al. (2023). Reaction performance prediction with an extrapolative and interpretable graph model based on chemical knowledge. Nature Communications. [Link]

  • Norrby, P.-O. (2016). Application of Q2MM to Predictions in Stereoselective Synthesis. Comprehensive Enantioselective Organocatalysis.

  • Schwaller, P., et al. (2023). Holistic chemical evaluation reveals pitfalls in reaction prediction models. arXiv.

  • Paton, R. S. (2016). Computing organic stereoselectivity – from concepts to quantitative calculations and predictions. Chemical Society Reviews. [Link]

  • Islam, M. S., et al. (2024). Predicting the stereoselectivity of chemical reactions by composite machine learning method. PMC. [Link]

  • Wikipedia. (2026). Force field (chemistry). Wikipedia. [Link]

  • Kromann, J. C., et al. (2021). The (Not So) Simple Prediction of Enantioselectivity — A Pipeline for High-Fidelity Computations. ChemRxiv.

  • Denmark, S. E., et al. (2023). Extrapolative prediction of enantioselectivity enabled by computer-driven workflow, new molecular representations and machine learning. Illinois Experts. [Link]

  • Drew, L. (2024). Improving Force Field Accuracy for Molecular Modeling in Molecular Design. eScholarship, University of California.

  • Ali, M. A., et al. (2025). Computational Chemistry Models for Predicting Organic Reactivity. ResearchGate.

  • Wikipedia. (2026). Quantum chemistry. Wikipedia. [Link]

  • Yorimitsu, H., et al. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-3-isopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

(R)-3-isopropylmorpholine, as a derivative of morpholine, must be handled with the assumption of a similar hazard profile, which includes corrosivity, flammability, and toxicity.[1] Morpholine and its related compounds are classified as flammable liquids and vapors, are harmful if swallowed or in contact with skin, and cause severe skin burns and eye damage.[2]

The fundamental principle of safe disposal is to prevent environmental release and protect personnel from exposure. Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.[1][3] Doing so can lead to explosive atmospheres in sewer systems and cause significant harm to aquatic ecosystems.[3]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Flammable Liquid Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][4]- Work in a chemical fume hood.- Keep away from heat, sparks, and open flames.- Use non-sparking tools.[3]
Corrosive Causes severe skin burns and eye damage upon contact.[2][5]- Chemical-resistant gloves (e.g., nitrile, neoprene).- Safety goggles and a face shield.[1]- Lab coat.
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[2]- Ensure adequate ventilation, preferably in a chemical fume hood.[5]- Avoid breathing vapors.[4]
Reactivity Reacts violently with oxidizing agents (perchlorates, nitrates, etc.) and strong acids.[3][4]- Segregate waste from incompatible materials.

Step-by-Step Disposal Protocol

The disposal of this compound is strictly managed as hazardous waste. This protocol ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Step 1: Waste Identification and Container Selection
  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material chemically resistant to amines. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, tight-fitting lid.

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. This is a critical first step to prevent accidental misuse of the container.

Step 2: Waste Accumulation and Labeling
  • Transferring Waste: Carefully transfer waste this compound into the designated container. If transferring solutions, use a funnel to prevent spills. All transfers should occur within a chemical fume hood.[1]

  • Detailed Labeling: The hazardous waste label must be filled out completely and legibly.[6] This is not just a procedural step; it is essential for the safety of waste handlers and for regulatory compliance. The label must include:

    • The full chemical name: "this compound". Avoid using abbreviations or formulas.[1]

    • All components of the waste stream if it's a mixture.

    • The appropriate hazard pictograms (e.g., Corrosive, Flammable, Toxic).[1]

    • The accumulation start date (the date the first drop of waste is added).

    • The name of the Principal Investigator and laboratory location.

Step 3: Waste Segregation and Storage
  • Preventing Reactions: Segregate the this compound waste container from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent chemical reactions.[3][4]

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be under the control of laboratory personnel, away from drains, and in a location that minimizes general traffic. The container should be kept in secondary containment to control any potential leaks.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or is ready for disposal, you must contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

  • Documentation: Complete all required waste disposal forms or manifests as per your institution's and local regulatory procedures.[6] This creates a cradle-to-grave tracking record for the hazardous waste, as required by the EPA.

The following diagram illustrates the mandated workflow for the disposal of this compound.

G cluster_prep Step 1: Preparation cluster_accumulate Step 2 & 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal A Select Compatible Waste Container B Affix 'Hazardous Waste' Label to Empty Container A->B Immediate labeling prevents misuse C Transfer Waste into Labeled Container (in Fume Hood) B->C D Complete Label Details: - Full Chemical Name - Hazards - Dates C->D Accurate info is critical E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Chemicals E->F Prevent hazardous reactions G Contact EHS to Schedule Pickup F->G H Complete Waste Disposal Manifest G->H Provide documentation I Licensed Contractor Transports Waste H->I Regulatory Compliance

Disposal Workflow for this compound

Management of Spills and Empty Containers

Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Secure: Evacuate non-essential personnel from the area and control access.[3]

  • Eliminate Ignition Sources: Immediately turn off all nearby ignition sources (hot plates, stirrers, etc.).[3][4]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Absorb: For small spills, absorb the liquid with a non-combustible, inert material such as vermiculite, dry sand, or earth.[3][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Seal: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[3][4]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Training: All personnel required to clean up spills must be properly trained according to the OSHA Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120).[3]

Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[6]

  • Triple Rinsing: A common procedure for decontamination is to triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Label Defacing: Once decontaminated, completely remove or deface the original chemical label before disposing of the container in regular trash or recycling, in accordance with institutional policy.

  • Un-rinsed Containers: If the container is not triple-rinsed, it must be sealed, labeled as hazardous waste (e.g., "Empty container with this compound residue"), and disposed of through the EHS office.

By adhering to these rigorous procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding their commitment to personal safety, environmental responsibility, and regulatory compliance.

References

  • Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. URL: www.nj.gov/health/eoh/rtkweb/documents/fs/1287.pdf
  • Safety Data Sheet: N-(3-Aminopropyl)morpholine. TCI America. URL: www.tcichemicals.com/US/en/assets/msdss/A2062_US_EN.pdf
  • Proper Disposal of 3-Propylmorpholine: A Step-by-Step Guide for Laboratory Professionals. BenchChem. URL: www.benchchem.com/product/b2178
  • Safety Data Sheet: this compound. Sigma-Aldrich. URL: www.sigmaaldrich.com/US/en/sds/aldrich/252360
  • Safety Data Sheet: N-(3-Aminopropyl)morpholine. TCI Europe N.V. URL: www.tcichemicals.com/BE/en/assets/msdss/A0409_BE_EN.pdf
  • Safety Data Sheet: Morpholine. Santa Cruz Biotechnology.
  • Safety Data Sheet: 3-isopropylMorpholine. ChemicalBook. URL: www.chemicalbook.com/ProductMSDSDetailCB82558633_EN.htm
  • Safety Data Sheet: 4-(3-Chloropropyl)morpholine. Fisher Scientific. URL: www.fishersci.com/sds
  • Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG. URL: www.chemos.de/import/msds/EN/110-91-8_EN.pdf
  • Safety Data Sheet: Morpholine. Acros Organics. URL: www.fishersci.com/sds
  • Safety Data Sheet: Morpholine. ECHEMI. URL: www.echemi.com/sds/morpholine-cas-110-91-8.html
  • MORPHOLINE | Occupational Safety and Health Administration. OSHA. URL: www.osha.
  • Chemical Hygiene Plan continued. Massachusetts Institute of Technology. URL: ehs.mit.edu/wp-content/uploads/2020/01/Chemical-Hygiene-Plan.pdf
  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. URL: www.uwlax.edu/your-safety/chemical-and-lab/chemical-safety-guide/part-g/
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. URL: ehs.wisc.edu/wp-content/uploads/sites/25/2017/01/Appendix-A-Disposal-Procedures-by-Chemical.pdf
  • Essential Procedures for the Safe Disposal of 3-Morpholinopropiophenone Hydrochloride. BenchChem. URL: www.benchchem.com/product/b1020162
  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency. URL: www.epa.gov/hwgenerators/management-hazardous-waste-pharmaceuticals
  • OSHA Respirator Requirements for Selected Chemicals. NIOSH | CDC. URL: www.cdc.gov/niosh/npg/nengapdxe.html
  • Guidance For Hazard Determination. Occupational Safety and Health Administration. URL: www.osha.
  • EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. Foley & Lardner LLP. URL: www.foley.com/en/insights/publications/2019/03/epa-finalizes-new-requirements-for-hazardous-was
  • 1910.22 - General requirements. Occupational Safety and Health Administration. URL: www.osha.
  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?. Epstein Becker & Green. URL: www.ebglaw.com/insights/epa-finalizes-rule-addressing-management-of-hazardous-waste-pharmaceuticals-but-is-it-helpful/
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. URL: www.epa.
  • 1910.134 - Respiratory protection. Occupational Safety and Health Administration. URL: www.osha.
  • January 2025 EPA Waste Management Updates Newsletter. GovDelivery. URL: content.govdelivery.com/accounts/USAEPAORCR/bulletins/384752b

Sources

Personal protective equipment for handling (R)-3-isopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide for (R)-3-isopropylmorpholine

This document provides essential, immediate safety and logistical information for the handling, use, and disposal of this compound. The following procedures are based on the hazardous properties of morpholine and its derivatives, designed to ensure the safety of all researchers, scientists, and drug development professionals. This is not merely a list of steps but a procedural framework grounded in causality to build a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

This compound, like other alkylmorpholines, presents a multi-faceted hazard profile that demands rigorous control measures. A thorough understanding of these risks is the foundation of safe handling.

  • Corrosivity: The primary danger is its severe corrosive action. It can cause severe skin burns and serious, potentially permanent, eye damage upon contact.[1][2][3][4][5] Ingestion can lead to chemical burns within the oral cavity and gastrointestinal tract.[1][4]

  • Toxicity: The compound is considered toxic. It is harmful if swallowed, if it comes into contact with skin, or if it is inhaled.[1][2][6][7] Systemic effects may result from absorption through the skin.[1] Long-term or repeated exposure may lead to organ damage, particularly affecting the liver and kidneys.[1][8]

  • Flammability: this compound is a flammable liquid and its vapor can form explosive mixtures with air.[2][6] Vapors are heavier than air and may accumulate in low-lying areas, posing a flashback risk from distant ignition sources.[9]

  • Respiratory Irritation: Inhalation of vapors or mists can cause severe irritation to the respiratory tract, potentially leading to chemical pneumonitis and pulmonary edema.[4][5][7][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. Do not handle this compound without the following equipment.

Body PartRequired PPESpecifications and Rationale
Hands Elbow-length, chemical-resistant gloves.Rationale: Prevents severe skin burns and toxic absorption.[1][4] Recommended Materials: Butyl rubber or fluoroelastomer (FKM) are recommended for prolonged, direct contact.[9] Always check the manufacturer's glove compatibility chart. Double-gloving is best practice.
Eyes/Face Tightly fitting safety goggles AND a full-face shield.Rationale: Protects against splashes and vapors that can cause irreversible eye damage.[1][6][9][11] Goggles protect from splashes, while the face shield protects the entire face from corrosive materials.
Body Flame-resistant (FR) lab coat or a chemical-protection suit.Rationale: Protects skin from contact and shields against fire hazards.[6][9] The garment must be fully buttoned. For larger quantities or spill response, a full chemical suit and rubber boots are required.[9]
Respiratory Work exclusively within a certified chemical fume hood.Rationale: Prevents inhalation of toxic and corrosive vapors.[2][12] For emergency situations (e.g., large spills) or where ventilation is inadequate, a positive pressure self-contained breathing apparatus (SCBA) is necessary.[9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.

Preparation:

  • Designate the Work Area: All handling must occur within a certified chemical fume hood.[2][12] Ensure the fume hood sash is at the lowest practical height.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested. Ensure a spill kit appropriate for flammable and corrosive liquids is readily available.

  • Prevent Static Discharge: Since the material is flammable, the container and receiving equipment must be grounded and bonded to prevent static electricity buildup, which could serve as an ignition source.[2][9] Use only non-sparking tools.[2][12]

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical.

Handling:

  • Container Management: Keep the container tightly closed when not in active use.[11][12][13] When opening, do so carefully in the fume hood to vent any pressure buildup.

  • Dispensing: Perform all transfers and weighing operations within the fume hood.

  • Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9][14] Wash hands thoroughly after handling, even if gloves were worn.[3]

The following diagram illustrates the essential workflow for safely handling this compound.

G Workflow for this compound Handling cluster_prep Preparation Phase cluster_handling Handling & Operations cluster_post Post-Handling & Disposal cluster_emergency Emergency Response Risk_Assessment 1. Conduct Risk Assessment (Review SDS) Verify_Safety 2. Verify Emergency Equipment (Shower, Eyewash, Spill Kit) Risk_Assessment->Verify_Safety Don_PPE 3. Don Full PPE (Gloves, Goggles, Face Shield, Coat) Verify_Safety->Don_PPE Fume_Hood 4. Work in Fume Hood (Ground Equipment) Don_PPE->Fume_Hood Chemical_Handling 5. Perform Chemical Transfer Fume_Hood->Chemical_Handling Waste_Collection 6. Collect Waste in Labeled, Compatible Container Chemical_Handling->Waste_Collection Emergency EMERGENCY EVENT (Spill or Exposure) Chemical_Handling->Emergency Doff_PPE 7. Doff & Dispose of Contaminated PPE Waste_Collection->Doff_PPE EHS_Disposal 8. Arrange Disposal via EHS Doff_PPE->EHS_Disposal Spill_Response Evacuate, Alert, & Use Spill Kit Emergency->Spill_Response Exposure_Response Use Safety Shower/Eyewash, Seek Immediate Medical Attention Emergency->Exposure_Response Spill_Response->Waste_Collection

Caption: Logical workflow for preparation, handling, and disposal.

Emergency & Spill Response Plan

Immediate and correct action during an emergency is vital.

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[3][4] Flush the affected skin with copious amounts of water for at least 15-30 minutes.[4] Seek immediate medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air immediately.[3][13] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water.[4][11] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4][11]

In Case of a Spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to help contain vapors.

  • Eliminate Ignition Sources: Turn off all heat sources, flames, and spark-producing equipment.[9][12]

  • Contain: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[6][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[12]

Disposal Plan: Environmental and Regulatory Compliance

Improper disposal poses a significant risk to the environment and is a regulatory violation.

  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) are classified as hazardous waste.[15]

  • Collection: All waste must be collected in a designated, chemically compatible, and leak-proof container.[15][16] The container must be kept closed and clearly labeled with the full chemical name, "Hazardous Waste," and relevant hazard pictograms (e.g., Corrosive, Flammable, Toxic).[15]

  • Segregation: Do not mix this waste with other incompatible waste streams.[16]

  • Empty Containers: Empty containers are also considered hazardous waste. The first rinse of a container must be collected and disposed of as hazardous waste.[17]

  • Final Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][15] All disposal must be coordinated through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[15][16]

References

  • Safety Data Sheet Morpholine. (2022). Redox.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • Safety Data Sheet: Morpholine. Astech Ireland.
  • Morpholine: Safety Data Sheet. (n.d.). Scribd.
  • Ethylmorpholine Hazard Summary. (2006). New Jersey Department of Health.
  • Safety Data Sheet. (n.d.).
  • Material Safety Data Sheet - n-(3-Aminopropyl)-morpholine, 98%. (n.d.). Cole-Parmer.
  • Morpholine (HSG 92, 1995). (1995). Inchem.org.
  • Morpholine: Human health tier II assessment. (2016). Australian Government Department of Health.
  • Morpholine. (1989). International Agency for Research on Cancer. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.

Sources

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